molecular formula C37H65N5O17 B8106300 PC-PEG11-Azide

PC-PEG11-Azide

Cat. No.: B8106300
M. Wt: 851.9 g/mol
InChI Key: MRHIPHHAKWDGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC-PEG11-Azide is a useful research compound. Its molecular formula is C37H65N5O17 and its molecular weight is 851.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[5-(1-hydroxyethyl)-2-methoxy-4-nitrophenoxy]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N5O17/c1-32(43)33-30-36(35(47-2)31-34(33)42(45)46)59-7-3-4-37(44)39-5-8-48-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-6-40-41-38/h30-32,43H,3-29H2,1-2H3,(H,39,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHIPHHAKWDGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N5O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to PC-PEG11-Azide: A Photocleavable Linker for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-PEG11-Azide is a sophisticated chemical tool designed for advanced applications in bioconjugation, drug delivery, and proteomics. It is a heterobifunctional linker that combines three key features: a photocleavable (PC) moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination allows for the light-controlled release of conjugated molecules, enhanced solubility and biocompatibility, and versatile attachment through "click chemistry."

The photocleavable component, typically based on a nitrobenzyl group, provides spatiotemporal control over the release of a payload, making it an invaluable asset in targeted drug delivery and the study of dynamic biological processes.[1][2] The PEG spacer enhances the pharmacokinetic properties of conjugated molecules by increasing their hydrophilicity and reducing immunogenicity.[3] The azide functionality enables highly efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, two of the most robust and widely used click chemistry reactions.[4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.

Chemical Properties and Variants

This compound is a general designation for a molecule with a photocleavable core, an 11-unit PEG chain, and a terminal azide. Several variants are commercially available, with the most common being PC-Azido-PEG11-NHS carbonate ester . This variant includes an N-hydroxysuccinimide (NHS) ester, which allows for the straightforward conjugation to primary amines on proteins, peptides, and other biomolecules.

Table 1: Physicochemical Properties of a Representative this compound Variant (PC Azido-PEG11-NHS carbonate ester)

PropertyValueReference
Molecular Formula C42H68N6O21
Molecular Weight 993.03 g/mol
Purity Typically >90%
Storage -20°C, protected from light
Solubility Soluble in DMSO, DMF

Key Applications

The unique properties of this compound make it suitable for a range of advanced applications:

  • Photocontrolled Drug Delivery: The photocleavable linker allows for the precise release of a therapeutic agent at a specific site and time upon light irradiation, minimizing off-target effects.

  • PROTAC Development: As a PROTAC linker, it can be used to synthesize molecules that induce the degradation of specific target proteins, with the photocleavable feature offering an additional layer of control over the degradation process.

  • Bioconjugation and Proteomics: The azide group allows for the efficient and specific labeling of alkyne-modified biomolecules for applications in proteomics, imaging, and diagnostics.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces with the ability to release them on demand using a light trigger.

Experimental Protocols

General Protocol for Bioconjugation using PC-Azido-PEG11-NHS Carbonate Ester

This protocol describes the conjugation of a primary amine-containing biomolecule (e.g., a protein) to the NHS ester of PC-Azido-PEG11-NHS carbonate ester.

Materials:

  • PC-Azido-PEG11-NHS carbonate ester

  • Amine-containing biomolecule in a suitable buffer (e.g., PBS pH 7.4)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the PC-Azido-PEG11-NHS carbonate ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare the amine-containing biomolecule in a reaction buffer free of primary amines (e.g., PBS).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved PC-Azido-PEG11-NHS carbonate ester to the biomolecule solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching:

    • Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized biomolecule to an alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO4 to the mixture.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatography techniques (e.g., size-exclusion, affinity chromatography).

General Protocol for Quantification of Photocleavage Efficiency

This protocol describes a general method to determine the efficiency of photocleavage using HPLC analysis.

Materials:

  • This compound conjugated molecule

  • Appropriate solvent (e.g., aqueous buffer, methanol)

  • UV lamp with a specific wavelength (typically ~365 nm)

  • HPLC system with a suitable column and detector

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a solution of the photocleavable conjugate at a known concentration in the chosen solvent.

  • Initial Analysis (t=0):

    • Inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. Record the peak area of the intact conjugate.

  • Photolysis:

    • Place the solution in a quartz cuvette and irradiate with a UV lamp at the appropriate wavelength.

  • Time-course Analysis:

    • At regular time intervals, withdraw an aliquot of the irradiated solution and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the cleavage products.

  • Data Analysis:

    • Calculate the percentage of cleavage at each time point by comparing the peak area of the intact conjugate to the initial peak area. The cleavage yield can be determined from these measurements.

Quantitative Data

Table 2: Comparative Performance of Common Photocleavable Linker Types

Linker TypeSpecific DerivativeWavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl~340-3650.49–0.63
Veratryl-based (di-alkoxy ONB)365-
α-methyl-ONB365-
Coumarin 7-(diethylamino)coumarin-4-yl)methyl400-4500.25

Note: The quantum yield (Φ) represents the number of molecules cleaved per photon absorbed. Higher values indicate greater cleavage efficiency. The specific performance of this compound may vary and should be experimentally determined.

Visualizing Workflows and Pathways

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using PC-Azido-PEG11-NHS carbonate ester.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand with Primary Amine Conjugation NHS Ester Reaction POI_Ligand->Conjugation PC_PEG_Linker PC-Azido-PEG11-NHS carbonate ester PC_PEG_Linker->Conjugation Intermediate Azide-PC-PEG-POI Conjugation->Intermediate Click_Reaction CuAAC Click Chemistry Intermediate->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand with Alkyne E3_Ligase_Ligand->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC PROTAC_Pathway cluster_cellular_process Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

References

An In-depth Technical Guide to PC-PEG11-Azide: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PC-PEG11-Azide, a specialized bifunctional lipid essential for advanced drug delivery systems. We will delve into its chemical structure, physicochemical properties, and its critical role in the development of targeted therapeutics. This document also outlines detailed experimental protocols and visualizes key processes to facilitate its practical application in research and development.

Core Concepts: Unveiling the Chemical Architecture of this compound

This compound is a custom-synthesized, heterobifunctional PEGylated phospholipid. Its unique structure combines three key functional components: a phosphocholine (PC) headgroup, a polyethylene glycol (PEG) linker with 11 ethylene glycol units, and a terminal azide (N3) group. While the precise structure can vary based on the lipid backbone, a common representation involves a glycerophospholipid core.

Probable Chemical Structure:

The most plausible structure for this compound features a glycerol backbone esterified with one fatty acid chain and a PEG-azide chain, with the phosphocholine headgroup attached at the sn-3 position. The PEG linker provides a hydrophilic spacer, extending the reactive azide group away from the lipid bilayer surface.

  • Phosphocholine (PC) Headgroup: This zwitterionic headgroup is a primary component of cell membranes, rendering liposomes and nanoparticles formulated with this compound highly biocompatible and low in immunogenicity.[1]

  • Polyethylene Glycol (PEG) Linker: The 11-unit PEG chain creates a hydrophilic corona around the nanoparticle surface. This "stealth" characteristic reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[2][3][4]

  • Azide (N3) Functional Group: The terminal azide group is a key reactive handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the surface of drug delivery vehicles.[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function in drug delivery formulations. The following table summarizes key quantitative data, compiled from information on structurally similar PEGylated lipids.

PropertyValueReference/Note
Molecular Formula C42H83N4O16P (for a DSPC backbone)This is an estimated formula for 1-stearoyl-2-(azido-PEG11)-sn-glycero-3-phosphocholine. The exact formula will vary with the fatty acid chain.
Molecular Weight Approximately 955 g/mol This is an estimated molecular weight for a DSPC-based structure. The molecular weight will vary depending on the specific lipid backbone used in the synthesis.
Purity >95%Typically supplied at high purity for pharmaceutical research applications. Purity is commonly assessed by NMR and mass spectrometry.
Solubility Soluble in Chloroform, MethanolLike other phospholipids, it is soluble in organic solvents and can be formulated into aqueous liposomal suspensions.
Critical Micelle Concentration (CMC) Low micromolar rangeThe CMC is dependent on the lipid backbone and the length of the PEG chain. The presence of the lipid moiety drives self-assembly into micelles or incorporation into lipid bilayers in aqueous media.
Storage Conditions -20°C under inert gasTo prevent degradation of the azide group and hydrolysis of the lipid esters, storage at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Applications in Targeted Drug Delivery

The unique trifunctional nature of this compound makes it a valuable tool for the development of sophisticated drug delivery systems, particularly in the field of oncology and targeted therapies.

"Stealth" Liposomes and Nanoparticles

Incorporation of this compound into the lipid bilayer of liposomes or the matrix of nanoparticles confers "stealth" properties. The hydrophilic PEG chains create a hydration layer that sterically hinders the binding of opsonins, leading to reduced clearance by the mononuclear phagocyte system and extended circulation times. This prolonged circulation increases the probability of the nanocarrier reaching the target tissue, a phenomenon known as the enhanced permeability and retention (EPR) effect in tumors.

Ligand-Targeted Drug Delivery via Click Chemistry

The terminal azide group of this compound is specifically designed for covalent surface functionalization through click chemistry. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-modified targeting ligand. This allows for the attachment of a wide range of targeting moieties, such as:

  • Antibodies and antibody fragments: For targeting specific cell surface antigens.

  • Peptides: To target receptors overexpressed on diseased cells.

  • Aptamers: Nucleic acid-based ligands with high specificity and affinity.

  • Small molecules: For targeting specific enzymes or receptors.

This targeted delivery approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

G cluster_0 Drug Delivery Vehicle cluster_1 Targeting Ligand cluster_2 Targeted Drug Delivery Liposome Liposome PC_PEG_Azide This compound Liposome->PC_PEG_Azide incorporated in bilayer Targeted_Liposome Targeted Liposome PC_PEG_Azide->Targeted_Liposome CuAAC Click Reaction Alkyne_Ligand Alkyne-modified Targeting Ligand Alkyne_Ligand->Targeted_Liposome Target_Cell Target Cell Targeted_Liposome->Target_Cell Specific Binding

Figure 1. Click chemistry conjugation of a targeting ligand to a liposome via this compound.

Experimental Protocols

The following sections provide generalized methodologies for the preparation and functionalization of liposomes using this compound.

Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:this compound at 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the Tc of the lipids. Pass the suspension through the extruder 10-20 times to ensure a homogenous size distribution.

  • Purification:

    • Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.

G Start Start Lipid_Dissolution Dissolve Lipids in Organic Solvent Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration Extrusion Extrude to Form Unilamellar Vesicles Hydration->Extrusion Purification Purify Liposomes Extrusion->Purification End Azide-Functionalized Liposomes Purification->End

Figure 2. Workflow for the preparation of azide-functionalized liposomes.
Conjugation of Alkyne-Modified Ligands via CuAAC

This protocol outlines the copper-catalyzed click reaction to conjugate an alkyne-containing targeting ligand to the azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes

  • Alkyne-modified targeting ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in deoxygenated water.

    • Dissolve the alkyne-modified ligand in a suitable buffer.

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized liposomes and the alkyne-modified ligand.

    • If using, add THPTA to the CuSO4 solution and mix.

    • Add the CuSO4 (with or without THPTA) to the liposome/ligand mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours.

  • Purification:

    • Remove the copper catalyst, excess ligand, and other reaction components by size exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Confirm the successful conjugation of the ligand to the liposomes using appropriate analytical techniques, such as SDS-PAGE (for protein ligands), fluorescence spectroscopy (if the ligand is fluorescently labeled), or dynamic light scattering (to assess changes in size and surface charge).

Conclusion

This compound is a highly versatile and enabling tool in the field of advanced drug delivery. Its unique chemical structure provides a platform for creating long-circulating, biocompatible nanocarriers that can be precisely functionalized with targeting moieties. The ability to perform highly efficient and specific "click" bioconjugation reactions on the surface of these nanoparticles opens up a myriad of possibilities for the development of next-generation targeted therapeutics with enhanced efficacy and reduced toxicity. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to PC-PEG11-Azide: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key applications of PC-PEG11-Azide, a heterobifunctional linker revolutionizing bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Unpacking the Functionality of this compound

This compound is a sophisticated chemical tool meticulously designed with four key functional domains: a photocleavable (PC) linker, a polyethylene glycol (PEG) spacer, an azide group, and an N-hydroxysuccinimide (NHS) carbonate ester. Each component imparts a distinct and crucial functionality, enabling precise control over molecular conjugation and release.

  • Photocleavable (PC) Linker: At the heart of this molecule is a photo-labile moiety, often based on a nitrobenzyl group, that can be cleaved upon exposure to ultraviolet (UV) light, typically at a wavelength of 365 nm.[1] This "on-demand" cleavage allows for the spatially and temporally controlled release of conjugated molecules, a critical feature for targeted drug delivery and advanced proteomics studies.[2][3]

  • PEG11 Spacer: The eleven-unit polyethylene glycol chain acts as a hydrophilic spacer. PEGylation is a well-established strategy to enhance the solubility and stability of biomolecules, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic volume of the conjugate, thereby reducing renal clearance.[4][5] The PEG11 spacer in this compound improves the bioavailability and biocompatibility of the resulting conjugate.

  • Azide Group (-N3): The terminal azide group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage.

  • NHS Carbonate Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides. This allows for the straightforward initial conjugation of the linker to a protein or other amine-containing molecule of interest.

The interplay of these functionalities makes this compound a versatile tool for multi-step bioconjugation strategies, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Photocleavage (Optional) A This compound-NHS C Azide-Functionalized Protein/Molecule A->C NHS Ester Reaction B Protein/Molecule with Primary Amine (-NH2) B->C D Azide-Functionalized Protein/Molecule F Bioconjugate D->F CuAAC or SPAAC E Alkyne-Modified Molecule of Interest E->F G Bioconjugate H Released Molecule G->H UV Light (365 nm) I Protein/Molecule with PEG-Azide Remnant G->I UV Light (365 nm)

General workflow for bioconjugation using this compound.

Mechanism of Action in Key Applications

In drug delivery, this compound is employed to construct light-sensitive nano-drug carriers. A therapeutic agent can be attached to a targeting moiety (e.g., an antibody or nanoparticle) via the linker. The PEG component enhances circulation time and stability, allowing the conjugate to reach its target. Upon localized irradiation with UV light, the photocleavable linker breaks, releasing the active drug payload precisely at the desired site of action, thereby minimizing systemic toxicity and off-target effects.

The efficiency of drug release is influenced by factors such as the length of the PEG chain and the intensity of the light source. The table below summarizes illustrative data from a study on a similar photoresponsive drug-loading platform, demonstrating the impact of PEGylation on the release of a model drug (Cy5).

Time (min)CPL (No PEG)mPEG (2k)-CPLmPEG (5k)-CPLmPEG (10k)-CPL
0.5 53.7%-Significantly LowerLower than CPL
10 66.2%---
Data adapted from a study on a Cy5-Photocleavable (PC) linker platform with varying PEG lengths. This data is illustrative of the principles involved but was not generated using the specific this compound linker.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a versatile linker in PROTAC synthesis. One end of the linker can be attached to a ligand for the target protein, while the other end is conjugated to a ligand for an E3 ligase. The PEG11 chain provides the necessary spacing and solubility for the ternary complex formation. The photocleavable nature of the linker can be exploited for research purposes to study the dynamics of PROTAC-mediated protein degradation with high temporal control.

G cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation A Target Protein D Ternary Complex A->D B PROTAC B->D C E3 Ligase C->D F Ubiquitinated Target Protein D->F E Ubiquitin E->F G Proteasome F->G H Degraded Protein G->H

Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific molecules and applications.

This protocol describes the initial conjugation of the linker to a protein via its NHS ester functionality.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final volume of DMSO should be less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.

  • Purification: Remove the unreacted linker by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the protein or linker has a characteristic absorbance.

This protocol describes the conjugation of the azide-functionalized protein with an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate or TCEP)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide-functionalized protein, the alkyne-containing molecule, CuSO₄ (100 mM in water), sodium ascorbate (1 M in water, freshly prepared), and TBTA (10 mM in DMSO).

  • Reaction Mixture: In a reaction vessel, combine the azide-functionalized protein and a 5-10 fold molar excess of the alkyne-containing molecule.

  • Catalyst Addition: Premix the CuSO₄ and TBTA solutions. Add the copper-ligand complex to the reaction mixture to a final concentration of 1 mM CuSO₄.

  • Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess reagents and byproducts.

This protocol describes the light-induced release of the conjugated molecule.

Materials:

  • Purified bioconjugate containing the this compound linker

  • UV lamp (365 nm)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: Dissolve the bioconjugate in the reaction buffer in a UV-transparent vessel (e.g., a quartz cuvette).

  • Irradiation: Expose the sample to UV light at 365 nm. The duration and intensity of the irradiation will need to be optimized depending on the concentration of the bioconjugate and the desired extent of cleavage.

  • Analysis: Monitor the cleavage reaction by analytical techniques such as HPLC, SDS-PAGE, or mass spectrometry to detect the released molecule and the remaining protein fragment.

Conclusion

This compound is a powerful and versatile chemical linker that offers a high degree of control over the conjugation and release of biomolecules. Its multi-functional nature, combining amine-reactivity, click chemistry compatibility, and photocleavability, makes it an invaluable tool for researchers in drug development, proteomics, and materials science. The ability to precisely control the release of therapeutic agents or molecular probes with light opens up new avenues for targeted therapies and advanced biological research.

References

An In-Depth Technical Guide to the Synthesis of the PC-PEG11-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the PC-PEG11-Azide linker, a critical component in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and light-controlled drug delivery systems. The guide details a plausible multi-step synthetic route, complete with experimental protocols, quantitative data tables, and workflow visualizations to facilitate understanding and replication in a laboratory setting.

Introduction to the this compound Linker

The this compound linker is a heterobifunctional molecule featuring three key components:

  • A Photocleavable (PC) Core: Typically an ortho-nitrobenzyl (o-NB) group, which allows for the cleavage of the linker and the release of a conjugated molecule upon exposure to UV light (around 365 nm). This affords precise spatiotemporal control over the release of therapeutic agents or the deactivation of a biological probe.

  • A Polyethylene Glycol (PEG) Spacer: An 11-unit PEG chain (PEG11) that enhances the solubility and pharmacokinetic properties of the resulting conjugate. The PEG spacer also provides flexibility and optimal spatial orientation between the two conjugated molecules.

  • An Azide (N3) Terminus: A functional group that enables highly specific and efficient conjugation to molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry".

This unique combination of functionalities makes this compound a versatile tool for applications ranging from targeted protein degradation to the light-activated release of payloads in drug delivery systems.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route begins with a commercially available, heterobifunctional PEG derivative, such as Amino-PEG11-hydroxyl. The synthesis involves the protection of the amine, introduction of the photocleavable moiety, deprotection, and final conversion to the azide.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Introduction of Photocleavable Group cluster_2 Step 3: Deprotection of Amino Group cluster_3 Step 4: Azide Formation A Amino-PEG11-OH B Boc-NH-PEG11-OH A->B Boc2O, TEA, DCM C Boc-NH-PEG11-OH D Boc-NH-PEG11-O-PC C->D NaH, THF F Boc-NH-PEG11-O-PC E 4,5-Dimethoxy-2-nitrobenzyl bromide E->D NaH, THF G H2N-PEG11-O-PC F->G TFA, DCM H H2N-PEG11-O-PC I This compound H->I CuSO4, K2CO3, MeOH/DCM J TfN3 or alternative azidotransfer reagent J->I CuSO4, K2CO3, MeOH/DCM

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for PEG derivatives and ortho-nitrobenzyl chemistry. Researchers should adapt these protocols as necessary and perform all reactions under appropriate safety precautions.

Step 1: Boc Protection of Amino-PEG11-OH

Objective: To protect the primary amine of Amino-PEG11-OH to prevent its reaction in the subsequent step.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
Amino-PEG11-OH~547.71.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)218.250.44 g1.1
Triethylamine (TEA)101.190.28 mL1.1
Dichloromethane (DCM)-20 mL-

Procedure:

  • Dissolve Amino-PEG11-OH (1.0 g, 1.83 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (0.28 mL, 2.01 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (0.44 g, 2.01 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 95:5).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG11-OH as a viscous oil.

Expected Yield: >95%

Step 2: Coupling of the Photocleavable Moiety

Objective: To introduce the ortho-nitrobenzyl group via Williamson ether synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
Boc-NH-PEG11-OH~647.81.0 g1.0
4,5-Dimethoxy-2-nitrobenzyl bromide292.110.54 g1.2
Sodium hydride (NaH, 60% in mineral oil)24.000.07 g1.2
Anhydrous Tetrahydrofuran (THF)-25 mL-

Procedure:

  • Dissolve Boc-NH-PEG11-OH (1.0 g, 1.54 mmol) in 25 mL of anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.07 g of 60% dispersion, 1.85 mmol) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide (0.54 g, 1.85 mmol) in 5 mL of anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction by TLC (e.g., using Ethyl Acetate:Hexanes 1:1).

  • Upon completion, carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 50-100% ethyl acetate in hexanes) to yield Boc-NH-PEG11-O-PC.

Expected Yield: 70-85%

Step 3: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the primary amine.

Materials:

Reagent/SolventAmount
Boc-NH-PEG11-O-PC1.0 g
Trifluoroacetic acid (TFA)5 mL
Dichloromethane (DCM)5 mL

Procedure:

  • Dissolve Boc-NH-PEG11-O-PC (1.0 g) in a 1:1 mixture of DCM and TFA (10 mL total volume).

  • Stir the solution at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM if necessary).

  • Dissolve the residue in a small amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration or decantation and dry under vacuum to yield H₂N-PEG11-O-PC as its TFA salt.

Expected Yield: >95%

Step 4: Conversion of Amine to Azide

Objective: To convert the primary amine to the terminal azide functional group.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
H₂N-PEG11-O-PC (TFA salt)~859.81.0 g1.0
Trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azideVariesVaries1.1-1.5
Copper(II) sulfate (CuSO₄)159.610.02 g0.1
Potassium carbonate (K₂CO₃)138.210.48 g3.0
Methanol/DCM (1:1)-20 mL-

Procedure: Caution: Azidotransfer reagents can be explosive and should be handled with extreme care behind a blast shield.

  • Dissolve H₂N-PEG11-O-PC (TFA salt) (1.0 g, 1.16 mmol) in a 1:1 mixture of methanol and DCM (20 mL).

  • Add potassium carbonate (0.48 g, 3.48 mmol) and copper(II) sulfate (0.02 g, 0.12 mmol).

  • Add the azidotransfer reagent (e.g., a solution of TfN₃ in a suitable solvent, 1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Stir the reaction for 6-12 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Expected Yield: 60-80%

Characterization Data

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
Boc-NH-PEG11-OH ¹H NMRAppearance of signals for the Boc protecting group (~1.4 ppm).
MS (ESI+)[M+Na]⁺ peak corresponding to the molecular weight.
Boc-NH-PEG11-O-PC ¹H NMRAppearance of aromatic signals from the ortho-nitrobenzyl group (~7-8 ppm) and the benzylic protons (~5.5 ppm).
MS (ESI+)[M+Na]⁺ peak corresponding to the coupled product.
H₂N-PEG11-O-PC ¹H NMRDisappearance of the Boc group signal at ~1.4 ppm.
MS (ESI+)[M+H]⁺ peak corresponding to the deprotected amine.
This compound IRAppearance of a characteristic azide stretch at ~2100 cm⁻¹.
¹H NMRProtons adjacent to the newly formed azide will show a shift.
MS (ESI+)[M+Na]⁺ peak corresponding to the final product's molecular weight.

Application of this compound in Bioconjugation

The primary application of the this compound linker is in the construction of complex biomolecules. A common use is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The azide group allows for the efficient "clicking" onto an alkyne-modified ligand.

G cluster_0 Click Chemistry Conjugation cluster_1 Photocleavage Application A This compound C PROTAC Precursor or other Bioconjugate A->C Cu(I) catalyst (CuAAC) B Alkyne-modified Molecule (e.g., Target Ligand) B->C Cu(I) catalyst (CuAAC) D Final Bioconjugate E Released Molecule D->E UV Light (~365 nm) F Linker Remnant D->F UV Light (~365 nm)

Caption: Application workflow of this compound.

This guide provides a foundational understanding and practical framework for the synthesis of the this compound linker. The successful implementation of these protocols will enable researchers to generate this valuable tool for their advanced drug development and chemical biology research.

A Technical Guide to Photocleavable Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photocleavable (PC) linkers are indispensable tools in chemical biology and proteomics, offering precise spatiotemporal control over the release and activation of molecules.[1] By harnessing light as an external trigger, these linkers enable researchers to manipulate biological systems with high precision, overcoming the limitations of conventional chemical or enzymatic cleavage methods.[2][3] This guide provides an in-depth overview of the core principles, applications, and experimental considerations for utilizing photocleavable linkers in proteomics research and drug development.

Core Principles and Types of Photocleavable Linkers

Photocleavable linkers, also known as photoremovable protecting groups (PPGs), function by "caging" a molecule of interest, masking its activity through a covalent bond.[2] This bond remains stable until it is broken by irradiation with light of a specific wavelength, releasing the active molecule.[2] The choice of a photocleavable moiety is critical and depends on the specific application, considering factors like cleavage efficiency, required wavelength, and potential biocompatibility of the cleavage byproducts.

Several classes of photocleavable linkers have been developed, with the most prominent being:

  • o-Nitrobenzyl (oNB) Derivatives: This is the most widely used class of photocleavable linkers. Upon irradiation with UV light (typically 340-365 nm), the oNB group undergoes an intramolecular rearrangement that leads to the cleavage of the linker. While efficient, a drawback of traditional oNB linkers is the generation of a potentially reactive aromatic nitroso byproduct, which can undesirably modify the target protein.

  • Coumarin Derivatives: These linkers offer an attractive alternative as they can be cleaved by longer-wavelength light (e.g., blue light at 400-450 nm). This is particularly advantageous for live-cell applications, as longer wavelengths are less phototoxic and cause less damage to biological samples compared to UV light.

  • Other Emerging Moieties: Researchers have also developed other photolabile groups to meet specific experimental needs, including p-hydroxyphenacyl (pHP), nitroindoline (NI), and benzoin (Bnz) moieties.

Data Presentation: Quantitative Comparison of Linker Performance

The efficiency of photocleavage is determined by factors such as the quantum yield (Φ), which is the number of molecules cleaved per photon absorbed, and the optimal cleavage wavelength. The following tables summarize key quantitative data for common photocleavable linkers.

Table 1: Performance of o-Nitrobenzyl (oNB) Based Linkers

Linker DerivativeWavelength (nm)Quantum Yield (Φ)Cleavage Conditions & Notes
Standard o-Nitrobenzyl~340-3650.49–0.63For 1-(2-nitrophenyl)ethyl phosphate esters.
α-methyl-oNB365-Exhibits a 5-fold increased rate of cleavage compared to some derivatives.
Veratryl-based (di-alkoxy oNB)365-Shows a dramatically increased rate of cleavage compared to the standard oNB.

Table 2: Performance of Coumarin Based Linkers

Linker DerivativeWavelength (nm)Quantum Yield (Φ)Cleavage Conditions & Notes
7-(diethylamino)coumarin-4-yl-methyl400-4500.25Cleavage with non-invasive blue light, suitable for cell-based applications.

Applications in Proteomics and Drug Development

The ability to trigger molecular release with light has enabled a wide range of applications in proteomics.

  • Affinity Purification-Mass Spectrometry (AP-MS): PC linkers are central to "catch and photorelease" strategies for identifying protein interactions and post-translational modifications. In this workflow, a bait molecule is tagged with biotin via a PC linker. This complex is used to capture interacting proteins from a cell lysate, which are immobilized on streptavidin beads. After washing away non-specifically bound proteins, the captured proteins are eluted under mild conditions by light irradiation, significantly reducing background contamination compared to harsh on-bead digestion protocols.

  • Activity-Based Protein Profiling (ABPP): Covalent chemical probes are powerful tools for studying enzyme function. Incorporating a PC linker into an activity-based probe allows for the efficient enrichment and subsequent identification of enzyme targets with higher confidence.

  • Photoactivated Cross-Linking (XL-MS): To map protein-protein interactions, heterobifunctional cross-linkers containing a photoreactive group (like diazirine) and a PC element can be used. This allows for the covalent capture of interacting partners in situ, followed by light-induced release for analysis by mass spectrometry.

  • Controlled Drug Delivery: In drug development, PC linkers are used to create "caged" therapeutics that remain inactive until they reach a target site. Light is then used to activate the drug with high spatiotemporal precision, minimizing off-target toxicity and improving the therapeutic index.

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_0 Step 1: Labeling & Capture cluster_1 Step 2: Wash & Elution cluster_2 Step 3: Analysis Bait Bait Protein + PC-Linker-Biotin Incubate Incubate Bait->Incubate Lysate Cell Lysate (Prey Proteins) Lysate->Incubate Beads Streptavidin Beads Incubate->Beads Binding Wash Wash to Remove Non-specific Binders Beads->Wash UV UV/Visible Light Irradiation (hv) Wash->UV Photocleavage Eluted Eluted Prey Proteins UV->Eluted MS LC-MS/MS Analysis Eluted->MS Data Protein Identification MS->Data

Caption: Affinity purification workflow using a photocleavable linker.

Caption: General photocleavage mechanism of an o-nitrobenzyl (oNB) linker.

Experimental Protocols

Protocol 1: General Method for Quantifying Photocleavage Efficiency

This protocol, adapted from established methods, outlines the quantification of cleavage efficiency by monitoring the reaction over time using HPLC.

  • Sample Preparation: Prepare a solution of the photocleavable linker-conjugated molecule at a known concentration in a suitable solvent (e.g., methanol, aqueous buffer).

  • Initial Analysis (t=0): Inject an aliquot of the solution into an HPLC system to obtain an initial chromatogram. Record the peak area of the intact, conjugated molecule.

  • Photolysis: Place the solution in a UV-transparent vessel (e.g., quartz cuvette) and position it under a UV lamp with the appropriate wavelength (e.g., 365 nm). Ensure the distance and light intensity are consistent.

  • Time-Course Analysis: At regular intervals, withdraw aliquots of the irradiated solution and inject them into the HPLC.

  • Data Analysis: Quantify the decrease in the peak area of the starting material and/or the increase in the peak area of the released product over time to determine the cleavage rate and efficiency.

Protocol 2: "Catch and Photorelease" for Protein Enrichment

This protocol describes a typical workflow for enriching proteins modified by a chemical probe containing a PC linker and a biotin tag.

  • Labeling: Incubate the alkyne- or azide-functionalized chemical probe in a cell lysate to label target proteins.

  • Ligation: Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to attach a photocleavable biotin-azide (or alkyne) tag to the probe-modified proteins.

  • Enrichment: Add streptavidin-coated beads to the lysate to capture the biotinylated protein complexes. Incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash extensively with appropriate buffers (e.g., PBS with detergent) to remove non-specifically bound proteins.

  • Photorelease: Resuspend the beads in a suitable buffer. Irradiate the sample with UV light (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes) on ice or at 4°C to cleave the linker and release the target proteins.

  • Analysis: Collect the supernatant containing the released proteins and prepare it for downstream analysis, such as SDS-PAGE or digestion for LC-MS/MS identification.

Protocol 3: On-Line Photocleavage for Cross-Linking Mass Spectrometry (XL-MS)

This advanced method allows for the cleavage of cross-linked peptides immediately before they enter the mass spectrometer, simplifying data analysis.

  • Cross-Linking & Digestion: Cross-link a protein or protein complex using a photocleavable cross-linker (e.g., pcPIR). Digest the cross-linked sample into peptides using a protease like trypsin.

  • LC Separation: Separate the peptide mixture using a standard liquid chromatography setup.

  • On-Line Photocleavage: As the peptides elute from the LC column, pass them through a UV-transparent capillary that is irradiated by a UV source (e.g., a UV laser) positioned just before the ESI source of the mass spectrometer.

  • Mass Spectrometry: The now-cleaved, individual peptides enter the mass spectrometer. A data-dependent acquisition method can be used where the instrument cycles between acquiring spectra with the UV light on and off.

  • Data Analysis: The appearance of new peptide signals in the "UV-on" scans, whose masses sum to a precursor ion observed in the "UV-off" scan (plus the mass of the linker remnant), identifies the original cross-linked peptides. These individual peptides can then be sequenced using standard CID MS/MS methods.

References

PC-PEG11-Azide for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide focuses on PC-PEG11-Azide, a polyethylene glycol (PEG)-based linker that has garnered significant interest in PROTAC design. Its 11-unit PEG chain offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal azide group enables facile and efficient conjugation to a corresponding alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a robust and widely used bioconjugation reaction. This guide will delve into the core principles of using this compound in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of novel protein degraders.

Core Principles of this compound in PROTACs

The strategic incorporation of a this compound linker in a PROTAC molecule offers several key advantages:

  • Enhanced Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.

  • Optimal Ternary Complex Formation: The length and flexibility of the 11-unit PEG chain can play a critical role in enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for proper protein-protein interactions within the complex, leading to efficient ubiquitination of the target protein.

  • Modular and Efficient Synthesis: The terminal azide group of this compound allows for a highly efficient and modular approach to PROTAC synthesis through click chemistry. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, facilitating the rapid assembly of PROTAC libraries for screening and optimization.

Data Presentation: Efficacy of PROTACs with PEG Linkers

The efficacy of a PROTAC is typically characterized by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing long-chain PEG linkers, illustrating the impact of linker length on degradation efficiency. While specific data for this compound is not always explicitly reported, the provided examples with similar linker lengths offer valuable insights into expected performance.

PROTAC Name/IdentifierTarget ProteinE3 Ligase LigandLinker DescriptionDC50Dmax (%)Cell LineReference
PROTAC BTK Degrader-11Bruton's tyrosine kinase (BTK)Pomalidomide (CRBN)PEG-based1.7 nM>90Not specified[1]
BTK PROTAC (unnamed)Bruton's tyrosine kinase (BTK)CRBN Ligand18-atom linker~6 nM>90Ramos[2]
KRAS G12C DegraderKRAS G12CVHL LigandNot specified0.1 µM90Not specified[3]
Non-covalent BTK PROTACBruton's tyrosine kinase (BTK)CRBN LigandNot specified~200 nMNot specifiedTHP1[2]
PTD10Bruton's tyrosine kinase (BTK)Pomalidomide (CRBN)PEG-based0.5 nM>90Not specified[4]

Note: The data presented is a compilation from various sources and may involve different experimental conditions. Direct comparison between different PROTACs should be made with caution. The effectiveness of a PROTAC is highly dependent on the specific target, ligands, and cell type.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound via Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating an alkyne-functionalized protein of interest (POI) ligand with this compound and a subsequent reaction to attach an E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound

  • E3 ligase ligand with a reactive handle (e.g., carboxylic acid)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Tris(hydroxypropyl)phosphine (THPP) (optional, for solid-phase synthesis)

  • Solvent (e.g., DMF, DMSO, t-BuOH/H2O)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Purification supplies (e.g., HPLC system, silica gel)

Procedure:

  • Preparation of Reagents: Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent. In separate vials, prepare fresh aqueous solutions of CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.5 equivalents).

  • Click Reaction: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Purification of the Intermediate: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Purify the crude product (POI ligand-PEG11-Azide) by reverse-phase HPLC or flash column chromatography.

  • Attachment of E3 Ligase Ligand:

    • If the E3 ligase ligand has a carboxylic acid group, dissolve the purified POI ligand-PEG11-amine (after reduction of the azide) and the E3 ligase ligand (1.2 equivalents) in an anhydrous solvent like DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature and monitor by LC-MS.

  • Final Purification: Once the reaction is complete, purify the final PROTAC product by reverse-phase HPLC to obtain a highly pure compound.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol for Determining PROTAC-Mediated Protein Degradation (Western Blotting)

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome->POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Alkyne POI Ligand (with Alkyne) Intermediate POI-PEG11-Azide Intermediate POI_Alkyne->Intermediate Click Chemistry (CuAAC) PEG11_Azide This compound PEG11_Azide->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Conjugation

Caption: PROTAC synthesis workflow using this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start Synthesize & Purify PROTAC cell_culture Cell Culture & Seeding start->cell_culture treatment Treat Cells with PROTAC (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Quantify Bands, Determine DC50 & Dmax) western_blot->data_analysis conclusion Evaluate PROTAC Efficacy data_analysis->conclusion

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

This compound serves as a valuable and versatile tool in the development of PROTACs for targeted protein degradation. Its extended PEG chain can confer favorable physicochemical properties to the final PROTAC molecule, while the terminal azide group allows for a straightforward and efficient modular synthesis approach via click chemistry. The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase combination to achieve maximal degradation efficacy. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate novel PROTACs incorporating the this compound linker, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

A Technical Guide to Click Chemistry with PEGylated Linkers: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and PEGylation

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly specific, mimicking nature's ability to construct complex molecules from modular units.[1][2] These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents, often proceeding under mild, aqueous conditions.[1][3] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions form a stable triazole linkage, a structure that is metabolically robust and enhances the stability of the resulting conjugate.

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and hydrophilic polymer widely employed in the pharmaceutical industry to enhance the therapeutic properties of biomolecules. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include increased solubility and stability, prolonged circulation half-life by shielding from enzymatic degradation and renal clearance, and reduced immunogenicity.

The synergy between click chemistry and PEGylated linkers offers a powerful platform for the precise construction of advanced bioconjugates for drug delivery, diagnostics, and various biomedical applications. PEG linkers functionalized with azide or alkyne groups serve as versatile tools for connecting biomolecules, drugs, or imaging agents with high efficiency and specificity. The choice of PEG linker architecture—linear, branched, or cleavable—further allows for the fine-tuning of the conjugate's properties to meet specific therapeutic goals.

Core Principles and Key Reactions

The foundation of click chemistry lies in its ability to rapidly and reliably form carbon-heteroatom bonds. The two most prevalent click reactions used in conjunction with PEGylated linkers are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole. This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed version. The copper(I) catalyst can be generated in situ from a Cu(II) salt, such as copper sulfate (CuSO₄), using a reducing agent like sodium ascorbate. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide to form a stable triazole without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. Various cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed with different reaction kinetics and stability profiles.

Quantitative Data on Click Chemistry with PEGylated Linkers

The efficiency and outcome of bioconjugation using click chemistry with PEGylated linkers are influenced by several factors, including the choice of reaction (CuAAC vs. SPAAC), the specific reagents, and the properties of the PEG linker itself.

ParameterCuAAC with PEGylated LinkersSPAAC with PEGylated LinkersReferences
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹1 to 10⁶ M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Catalyst Requirement Copper(I)None
Biocompatibility Potential cytotoxicity due to copper catalystHigh, suitable for in vivo applications
Reaction Conditions Aqueous buffers, room temperature, pH 4-12Aqueous buffers, physiological temperature and pH
Side Reactions Potential for oxidative damage to biomoleculesPossible reaction of strained alkynes with thiols

The length and architecture of the PEG linker play a crucial role in the pharmacokinetic properties and therapeutic efficacy of the resulting bioconjugate, particularly in the context of Antibody-Drug Conjugates (ADCs).

PEG Linker LengthImpact on ADC PropertiesReferences
Short (e.g., PEG4) May favor ADC stability but can lead to rapid clearance if the payload is hydrophobic.
Medium (e.g., PEG8) Often provides a balance between improved pharmacokinetics and maintained stability.
Long (e.g., PEG24) Generally enhances pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads, by increasing solubility and shielding the payload.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with a Click Chemistry Handle

This protocol describes the two-stage process of first attaching a PEG linker with a terminal alkyne group to a protein via amine coupling, followed by a CuAAC reaction to conjugate an azide-containing molecule.

Stage 1: Amine Coupling of Propargyl-PEG-acid to a Target Protein

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, MES)

  • Propargyl-PEG-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of Propargyl-PEG-acid: In a separate tube, dissolve the Propargyl-PEG-acid in the Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS over the Propargyl-PEG-acid.

  • Conjugation to the Protein: Add the activated Propargyl-PEG-acid mixture to the protein solution. Adjust the pH to 7.2-7.5 if necessary. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

Stage 2: CuAAC Reaction with Azide-Modified Molecule

Materials:

  • Propargyl-PEGylated protein from Stage 1

  • Azide-modified molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the Propargyl-PEGylated protein to the Reaction Buffer. Add the azide-modified molecule at a 5-20 fold molar excess over the protein. Add THPTA to a final concentration of 1-5 mM.

  • Initiation of Click Reaction: Add CuSO₄ to a final concentration of 0.2-1 mM. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.

Protocol 2: SPAAC Conjugation of a PEGylated Antibody

This protocol outlines the copper-free conjugation of a DBCO-PEGylated antibody to an azide-containing payload.

Materials:

  • Antibody

  • DBCO-PEG-NHS ester

  • Azide-containing payload

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Activation with DBCO-PEG: Mix the antibody with a 20-30 fold molar excess of DBCO-PEG-NHS ester dissolved in DMSO. The final DMSO concentration should be around 20%, and the antibody concentration around 1 mg/mL. Incubate at room temperature for 60 minutes.

  • Quenching: Add Tris solution to quench the unreacted DBCO-NHS ester and incubate for 15 minutes.

  • Purification of DBCO-PEGylated Antibody: Remove the unreacted DBCO-PEG-NHS ester using a desalting column.

  • SPAAC Reaction: Mix the purified DBCO-PEGylated antibody with the azide-containing payload. Incubate overnight at 4°C.

  • Final Purification: Purify the final antibody-drug conjugate using appropriate chromatography methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Visualizations

Click Chemistry Mechanisms

CuAAC_Mechanism cluster_catalyst Catalyst Cycle Alkyne Alkyne Cu-Acetylide Cu-Acetylide Azide Azide Intermediate Intermediate Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Na Ascorbate Cu(I)->Cu-Acetylide + Alkyne Cu-Acetylide->Intermediate + Azide Triazole_Product 1,4-Disubstituted Triazole Intermediate->Triazole_Product Cyclization Triazole_Product->Cu(I) Release

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Stable Triazole Transition_State->Triazole_Product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflows

Protein_PEGylation_Workflow Start Start: Target Protein Amine_Coupling Amine Coupling with Propargyl-PEG-NHS Start->Amine_Coupling Purification1 Purification 1 (Desalting/Dialysis) Amine_Coupling->Purification1 CuAAC CuAAC Reaction with Azide-Payload Purification1->CuAAC Purification2 Purification 2 (Desalting/Dialysis) CuAAC->Purification2 Characterization Characterization (SDS-PAGE, MS) Purification2->Characterization End End: Final Bioconjugate Characterization->End

Caption: Experimental workflow for protein PEGylation and conjugation via CuAAC.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Antibody_Modification Antibody Modification (e.g., reduction or introduction of azide/alkyne) Antibody->Antibody_Modification Conjugation Click Chemistry Conjugation (CuAAC or SPAAC) Antibody_Modification->Conjugation Drug_Linker_Prep Drug-Linker Preparation (PEGylated linker with complementary click handle) Drug_Linker_Prep->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, Stability) Purification->Characterization Final_ADC Antibody-Drug Conjugate Characterization->Final_ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using click chemistry.

Conclusion

The combination of click chemistry with PEGylated linkers provides a robust and versatile methodology for the construction of well-defined bioconjugates. The high efficiency, specificity, and biocompatibility of these reactions have established them as indispensable tools in drug development and various fields of biomedical research. The ability to modulate the physicochemical and pharmacokinetic properties of therapeutic molecules through the rational design of PEG linkers offers significant advantages in optimizing drug efficacy and safety. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the practical application of this powerful technology. As the field continues to evolve, further innovations in click chemistry and linker technology are anticipated to lead to the development of next-generation therapeutics with enhanced performance.

References

An In-Depth Technical Guide to Azide-Alkyne Cycloaddition with PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the azide-alkyne cycloaddition reaction, with a specific focus on the use of photocleavable (PC) PEGylated linkers such as PC-PEG11-Azide. This document delves into the two primary modalities of this "click chemistry" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Azide-Alkyne Cycloaddition

The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide and an alkyne to yield a 1,2,3-triazole. This reaction has become a cornerstone of bioconjugation and drug development due to its high efficiency, selectivity, and biocompatibility. The introduction of a polyethylene glycol (PEG) spacer, as seen in this compound, enhances the solubility and reduces steric hindrance of the conjugated molecules. Furthermore, the incorporation of a photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to light.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively produces the 1,4-disubstituted triazole isomer. This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect the biomolecules from oxidative damage.[1][2] The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups, making it a versatile tool for creating stable bioconjugates.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[5] The driving force for this reaction is the release of ring strain in the cyclooctyne. The reaction kinetics of SPAAC are influenced by the structure of the cyclooctyne and the electronic properties of the azide.

Quantitative Data Summary

While specific kinetic and yield data for this compound are not extensively available in the literature, the following tables summarize representative quantitative data for similar azide-alkyne cycloaddition reactions involving PEGylated molecules. This data provides a useful baseline for experimental design.

Table 1: Representative Reaction Yields for CuAAC with PEGylated Azides

Alkyne PartnerAzide PartnerCatalyst SystemSolventReaction Time (h)Yield (%)Reference
Propargyl-PEGAzido-CoumarinCuIscCO₂2482.32
Propargyl-PEGAzido-CoumarinCuIscCO₂4887.14
PhenylacetyleneBenzyl AzideCuBr/PMDETADMF2475
Propargylated ResorcinarenePEG-AzideCuBr/PMDETADMF4884

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)251.22
Sulfo-DBCO-amine3-azido-L-alaninePBS (pH 7)250.32
DBCO-Trastuzumab (with PEG5 linker)1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.37
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)Benzyl AzideDMSO370.15

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with a PEGylated azide like this compound. Optimization of reactant concentrations, reaction times, and purification methods may be necessary for specific applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reactants if necessary)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. If necessary, use a minimal amount of DMSO or DMF to aid dissolution, keeping the final organic solvent concentration below 10% (v/v).

  • Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Initiation: Add the alkyne-functionalized molecule and this compound to a reaction vessel. Add the premixed copper/ligand complex to the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Quenching and Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. Purify the final conjugate using a suitable method such as SEC or dialysis to remove excess reagents and byproducts.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained cyclooctyne-containing molecule to this compound.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO or BCN)-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reactants if necessary)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentrations. A molar excess of one reactant (typically 1.5-5 fold) may be used to drive the reaction to completion.

  • Reaction Setup: Mix the this compound and the cyclooctyne-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by UV-Vis spectroscopy by following the disappearance of the DBCO absorbance at approximately 309 nm.

  • Purification: Once the reaction is deemed complete, purify the conjugate using SEC or dialysis to remove any unreacted starting materials.

Visualizations

Reaction Mechanisms

CuAAC_Mechanism Azide R1-N3 (this compound) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolyl_Cu->Triazole Protonolysis

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Azide R1-N3 (this compound) TS Concerted [3+2] Cycloaddition Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TS Triazole Stable Triazole TS->Triazole Release of Ring Strain

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow: Photocleavable Linker Application

Photocleavable_Workflow cluster_conjugation Step 1: Bioconjugation cluster_application Step 2: Application cluster_cleavage Step 3: Photocleavage cluster_release Step 4: Release Biomolecule Biomolecule-Alkyne Conjugation Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Biomolecule->Conjugation PCLinker This compound PCLinker->Conjugation Conjugate Biomolecule-PC-PEG11-Cargo Conjugation->Conjugate Immobilization Immobilization to Surface or Interaction with Target Conjugate->Immobilization UV_Light UV Light Exposure (e.g., 300-350 nm) Immobilization->UV_Light Cleavage Cleavage of Photocleavable Linker UV_Light->Cleavage Released_Biomolecule Released Biomolecule Cleavage->Released_Biomolecule Released_Cargo Released Cargo Cleavage->Released_Cargo

Caption: Experimental workflow for a "catch-and-release" application using a photocleavable linker.

References

Functional groups of PC-PEG11-Azide explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Functional Groups of PC-PEG11-Azide for Researchers, Scientists, and Drug Development Professionals

The trifunctional molecule, this compound, represents a sophisticated and versatile tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique architecture, comprising a phosphocholine (PC) headgroup, a discrete polyethylene glycol (PEG) linker of 11 units, and a terminal azide group, offers a powerful combination of biocompatibility, stealth properties, and specific covalent ligation capabilities. This guide provides a comprehensive exploration of each functional group, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in leveraging this innovative molecule for advanced therapeutic and diagnostic applications.

The Functional Trinity: An Overview

This compound is a heterobifunctional linker designed for the surface modification of liposomes, nanoparticles, and other biomaterials, enabling their subsequent conjugation to molecules of interest via "click chemistry." The strategic arrangement of its three key functional groups dictates its utility:

  • Phosphocholine (PC) Headgroup: This biomimetic component serves as an anchor to lipid-based delivery systems and imparts crucial biocompatibility.

  • Polyethylene Glycol (PEG11) Linker: A spacer of defined length that provides a hydrophilic shield, enhancing stability and circulation time while offering spatial separation for subsequent conjugation.

  • Azide (-N₃) Group: The reactive handle for highly efficient and specific covalent attachment to alkyne-containing molecules through click chemistry.

The Phosphocholine (PC) Headgroup: A Biomimetic Anchor for Enhanced Biocompatibility

The phosphocholine moiety is a fundamental component of phospholipids, the building blocks of cell membranes.[1][2] Its inclusion in this compound offers several distinct advantages for drug delivery systems.

Key Functions and Properties:

  • Biomimicry and Biocompatibility: As the major lipid headgroup in the outer leaflet of cell membranes, PC is recognized as "self" by the body, leading to reduced immunogenicity and toxicity.[1][2] Surfaces coated with phosphorylcholine derivatives exhibit significantly reduced protein adsorption and platelet adhesion, which are critical factors in preventing adverse biological responses to foreign materials.[1]

  • Liposome and Nanoparticle Integration: The amphiphilic nature of phospholipids, with their hydrophilic PC headgroup and hydrophobic tails, drives the self-assembly of lipid bilayers to form liposomes. The PC headgroup of this compound can be readily incorporated into these lipid-based nanostructures, serving as a robust anchor for the PEG-azide functionality on the liposome surface.

  • Enhanced Stability: The presence of PC in liposome formulations contributes to the overall stability of the vesicle, particularly when used in conjunction with other lipids like cholesterol.

The PEG11 Linker: A Shield of Stealth and a Spacer for Functionality

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer widely employed in biopharmaceutical development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. The discrete length of 11 ethylene glycol units in this compound offers a balance between effective shielding and maintaining the reactivity of the terminal azide group.

Impact of PEGylation:

  • Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a steric barrier on the surface of nanoparticles, inhibiting the adsorption of opsonin proteins from the bloodstream. This "stealth" effect reduces clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life.

  • Enhanced Solubility and Stability: PEGylation can significantly increase the solubility of hydrophobic drugs and protect conjugated molecules from enzymatic degradation.

  • Controlled Intermolecular Interactions: The PEG linker provides spatial separation between the nanoparticle surface and the reactive azide group, minimizing steric hindrance and allowing for efficient conjugation to bulky molecules.

Quantitative Impact of PEG Linker Length:

The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of a bioconjugate. While specific data for PEG11 is often encompassed within broader studies, the general trends provide valuable insights. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, which correlates with reduced renal clearance and a longer half-life. However, excessively long linkers can sometimes impede the biological activity of the conjugated molecule.

Table 1: Effect of PEG Linker Length on Nanocarrier Targeting

PEG Linker Molecular Weight (kDa)Target Cell TypeRelative Targeting EfficiencyReference
0.65DC2.4 (Dendritic Cell Line)High
2DC2.4 (Dendritic Cell Line)Moderate
5Primary Dendritic CellsHigh
2KB cells (Folate Receptor Overexpressed)No significant difference in vitro
5KB cells (Folate Receptor Overexpressed)No significant difference in vitro
10KB cells (Folate Receptor Overexpressed)No significant difference in vitro

Note: This table synthesizes data from studies comparing different PEG linker lengths, illustrating that the optimal length can be cell-type specific.

The Azide Group: A Gateway to "Click Chemistry"

The azide functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group in this compound serves as a highly selective reactive handle for covalent ligation to molecules containing a terminal alkyne.

Key Click Chemistry Reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is typically carried out in aqueous buffers and is tolerant of a wide range of functional groups.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst, making it ideal for in vivo applications.

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN)
Reaction Rate Very FastFast (can be influenced by linker)
Biocompatibility Potential cytotoxicity from copper catalystExcellent, suitable for in vivo applications
Reaction Conditions Aqueous buffers, room temperatureAqueous buffers, physiological pH and temperature

Experimental Protocols

Protocol for Formulation of this compound Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by sonication.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Probe sonicator or bath sonicator

  • Rotary evaporator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in the chloroform/methanol solvent mixture. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the primary lipid to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication for Size Reduction:

    • To form SUVs, sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication should be performed in short bursts to avoid overheating and lipid degradation.

    • Monitor the vesicle size using Dynamic Light Scattering (DLS) until the desired size distribution is achieved (typically below 100 nm for SUVs).

  • Purification (Optional):

    • To remove un-encapsulated material or non-incorporated lipids, the liposome suspension can be purified by size-exclusion chromatography or dialysis.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule to the surface of this compound functionalized liposomes.

Materials:

  • This compound functionalized liposomes

  • Alkyne-modified molecule of interest (e.g., peptide, drug)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (freshly prepared, e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • In a microcentrifuge tube, combine the this compound functionalized liposomes and the alkyne-modified molecule in the reaction buffer. The molar ratio of alkyne to azide can be optimized, but a 2-5 fold molar excess of the alkyne is a good starting point.

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution. A 5:1 molar ratio of ligand to copper is recommended. Vortex briefly to mix.

  • Initiation of Click Reaction:

    • Add the catalyst premix to the liposome/alkyne mixture and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the conjugated liposomes from excess reactants and catalyst using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as HPLC, mass spectrometry, or functional assays specific to the conjugated molecule.

Visualizing Workflows and Relationships

Logical Relationship of this compound Functional Groups

Functional_Groups cluster_Molecule This compound cluster_Function Primary Functions PC Phosphocholine (PC) Headgroup Biocompatibility Biocompatibility & Anchoring PC->Biocompatibility PEG PEG11 Linker Stealth Stealth Properties & Solubility PEG->Stealth Azide Azide Group Conjugation Bioconjugation (Click Chemistry) Azide->Conjugation

Caption: Core functional groups of this compound and their primary roles.

Experimental Workflow for Liposome Functionalization and Conjugation

Workflow cluster_Prep Liposome Preparation cluster_Conj Bioconjugation cluster_Final Final Product A Lipid Film Formation (Phospholipid, Cholesterol, this compound) B Hydration (Buffer) A->B C Sonication (Size Reduction) B->C D Azide-Functionalized Liposome C->D E Add Alkyne-Molecule D->E F Add Cu(I) Catalyst & Sodium Ascorbate E->F G Incubation (Click Reaction) F->G H Purification (SEC/Dialysis) G->H I Characterization (HPLC, MS, DLS) H->I J Conjugated Liposome I->J

Caption: Step-by-step workflow for creating and conjugating this compound liposomes.

Signaling Pathway for Targeted Drug Delivery

Targeted_Delivery cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment cluster_Cellular Intracellular Action Liposome PC-PEG11-Ligand Conjugated Liposome Evade Evasion of Mononuclear Phagocyte System Liposome->Evade PC & PEG Stealth Effect Accumulation EPR Effect Mediated Tumor Accumulation Evade->Accumulation Binding Ligand-Receptor Binding Accumulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Release Drug Release from Liposome Internalization->Release Target Drug Interacts with Intracellular Target Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Pathway of a targeted liposome from circulation to cellular action.

Conclusion

This compound is a meticulously designed molecule that offers a convergence of desirable properties for advanced applications in drug delivery and bioconjugation. The phosphocholine headgroup provides a biocompatible anchor, the PEG11 linker imparts stealth characteristics and optimal spacing, and the azide group enables highly specific and efficient covalent attachment via click chemistry. By understanding the distinct roles of each functional group and following robust experimental protocols, researchers can effectively harness the power of this compound to develop novel and more effective targeted therapies and diagnostic agents. The strategic combination of these functionalities paves the way for the next generation of precision nanomedicines.

References

A Technical Guide to PC-PEG11-Azide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Phosphatidylcholine-(PEG)11-Azide (PC-PEG11-Azide), a critical reagent in the development of advanced drug delivery systems and targeted protein degraders. This document details its chemical properties, supplier information, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry.

Product Information and Supplier Overview

This compound is a biocompatible, water-soluble polyethylene glycol (PEG) linker containing a terminal azide group. The phosphatidylcholine moiety enhances its lipid-based nanoparticle formulation capabilities, while the 11-unit PEG spacer provides optimal length and flexibility for various bioconjugation applications. The terminal azide group is a key functional handle for highly efficient and specific "click chemistry" reactions.

Several chemical suppliers offer this compound and its derivatives. The following table summarizes key product specifications from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedchemExpress This compound2353409-89-7C₃₇H₆₅N₅O₁₇851.95>98%-20°C, protect from light
TargetMol This compound2353409-89-7C₃₇H₆₅N₅O₁₇851.95>98%-20°C
Cayman Chemical This compound2353409-89-7C₃₇H₆₅N₅O₁₇851.95≥95%-20°C

Core Applications in Drug Development

The unique structure of this compound makes it a versatile tool in modern drug development, particularly in the fields of targeted drug delivery and protein degradation.

PROTAC Linker for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

This compound serves as a PEG-based linker in PROTAC synthesis.[4][5] The azide group allows for the covalent attachment of an alkyne-modified E3 ligase ligand or target protein ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. PEG linkers, such as the one in this compound, are frequently used to improve the solubility and cell permeability of PROTACs.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Ubiquitination Ternary->PROTAC Recycled Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Bioconjugation via Click Chemistry

The azide functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of this compound to molecules containing a terminal alkyne. This is particularly useful for:

  • Surface modification of liposomes and nanoparticles: The phosphatidylcholine component can be incorporated into a lipid bilayer, presenting the azide-PEG chain on the surface for subsequent functionalization with targeting ligands, imaging agents, or other moieties.

  • Attachment of targeting ligands: Antibodies, peptides, or small molecules with an alkyne group can be "clicked" onto the azide-functionalized surface of a drug delivery vehicle to enhance its specificity for target cells or tissues.

  • Development of diagnostic probes: Fluorophores or other reporter molecules can be conjugated to create imaging agents for tracking the biodistribution of nanoparticles.

The workflow for a typical CuAAC reaction is depicted below.

CuAAC_Workflow cluster_reaction CuAAC Reaction PC_PEG_Azide This compound PC_PEG_Azide->Reactants Alkyne_Molecule Alkyne-Modified Molecule (e.g., Targeting Ligand) Alkyne_Molecule->Reactants Product Conjugated Product (Stable Triazole Linkage) Reactants->Product Click Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Product

Caption: General workflow for a CuAAC "click" reaction.

Experimental Protocols

The following are representative protocols for the use of this compound in PROTAC synthesis and click chemistry. These should be considered as starting points and may require optimization for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate technique such as LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with water to remove the copper catalyst and other water-soluble reagents.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or preparative HPLC to yield the desired conjugate.

Protocol for Solid-Phase Synthesis of a PROTAC using an Azide-PEG Linker

This protocol is adapted from a solid-phase synthesis approach and can be used to generate a library of PROTACs with varying linkers.

Materials:

  • Solid support (e.g., Rink amide resin)

  • Fmoc-protected amino-PEG-acid linker

  • E3 ligase ligand with a suitable functional group for attachment to the linker (e.g., pomalidomide)

  • Azide-introducing reagent (e.g., azidotrimethylsilane)

  • Alkyne-functionalized protein of interest (POI) ligand

  • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., DIC, HOBt, piperidine in DMF)

  • Reagents for CuAAC reaction (as described in Protocol 3.1)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Linker and E3 Ligand Attachment:

    • Couple the Fmoc-protected amino-PEG-acid linker to the Rink amide resin using standard SPPS coupling conditions (e.g., DIC/HOBt).

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Couple the E3 ligase ligand to the deprotected amine on the resin.

  • Azide Introduction:

    • Treat the resin-bound E3 ligase-linker with a suitable reagent to convert a terminal functional group (e.g., a hydroxyl or halide) to an azide.

  • Click Reaction with POI Ligand:

    • Swell the resin in the chosen solvent for the CuAAC reaction.

    • Add the alkyne-functionalized POI ligand, copper(II) sulfate, and sodium ascorbate to the resin suspension.

    • Allow the reaction to proceed until completion, as monitored by a suitable analytical method (e.g., LC-MS analysis of a small cleavage sample).

  • Cleavage and Purification:

    • Wash the resin thoroughly to remove excess reagents.

    • Cleave the PROTAC from the solid support using a standard cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O).

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the final PROTAC by preparative HPLC.

Signaling Pathways and Mechanism of Action

The primary signaling pathway relevant to the application of this compound in PROTACs is the Ubiquitin-Proteasome System (UPS) . This is the cell's natural machinery for degrading unwanted or damaged proteins.

The key steps in this pathway are:

  • Ubiquitin Activation: An E1 ubiquitin-activating enzyme activates a ubiquitin molecule in an ATP-dependent process.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.

  • Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated protein, unfolds it, and degrades it into small peptides.

A PROTAC containing a this compound linker acts as a molecular bridge, bringing the target protein into close proximity with an E3 ligase, thereby inducing the target's ubiquitination and subsequent degradation.

The logical flow of this process is visualized below.

UPS_Pathway cluster_pathway Ubiquitin-Proteasome Pathway E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Binding Ternary Ternary Complex E3->Ternary Ub Ubiquitin Ub->E1 Activation POI Target Protein (POI) POI->Ternary PROTAC PROTAC PROTAC->E3 Binds PROTAC->POI Binds PROTAC->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Induces Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Logical flow of PROTAC-induced protein degradation.

Conclusion

This compound is a highly valuable and versatile tool for researchers and professionals in drug development. Its well-defined structure, incorporating a lipid-friendly phosphatidylcholine headgroup, a flexible PEG spacer, and a reactive azide handle, makes it ideally suited for the construction of sophisticated drug delivery systems and targeted therapeutics like PROTACs. The ability to leverage robust and efficient click chemistry for bioconjugation opens up a wide array of possibilities for creating novel, highly specific, and potent therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively integrate this key enabling technology into their drug discovery and development workflows.

References

An In-depth Technical Guide to Bioconjugation Using PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of PC-PEG11-Azide, a versatile heterobifunctional linker. It is designed to equip researchers with the necessary knowledge to effectively utilize this reagent in bioconjugation, with a particular focus on its applications in drug delivery and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a sophisticated chemical tool that integrates three key functionalities into a single molecule: a photocleavable (PC) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination allows for the precise, reversible, and biocompatible conjugation of molecules.

The azide group serves as a handle for "click chemistry," a suite of highly efficient and specific reactions for bioconjugation. The PEG11 spacer, a chain of eleven ethylene glycol units, enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance. The photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to light, offering spatial and temporal control over their activity.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound linker, specifically PC Azido-PEG11-NHS carbonate ester, is presented in Table 1.

PropertyValueReference
Molecular Formula C42H68N6O21[1][2]
Molecular Weight 993.03 g/mol [1][2][3]
Appearance Oil
Color Colorless to light yellow
Purity Typically >90%
Storage Conditions -20°C, sealed from moisture
Solubility Soluble in DMSO, DCM, DMF

Core Principles of Bioconjugation with this compound

The utility of this compound in bioconjugation is centered around two primary chemical principles: click chemistry for initial conjugation and photocleavage for subsequent release.

Click Chemistry: The Azide Handle

The terminal azide group of this compound is a key participant in one of the most robust classes of bioconjugation reactions: azide-alkyne cycloadditions. These reactions are prized for their high efficiency, selectivity, and biocompatibility. There are two main variants of this reaction that can be employed with this compound.

The CuAAC reaction is a highly reliable method for covalently linking an azide with a terminal alkyne to form a stable triazole ring. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for a wide range of biomolecules.

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.

Photocleavage: Controlled Release

The "PC" in this compound stands for photocleavable. This functionality is typically conferred by a nitrobenzyl ether or a similar photolabile group. Upon irradiation with light of a specific wavelength (usually in the near-UV range), this group undergoes a photochemical reaction that results in the cleavage of the linker, releasing the conjugated molecule. This allows for precise spatial and temporal control over the release of the payload, a highly desirable feature in drug delivery and other biological applications.

Application in PROTAC Synthesis

This compound is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase ligand, and a linker, makes the click chemistry handle of this compound ideal for their assembly.

Experimental Protocols

The following protocols are generalized procedures for bioconjugation using an azide-functionalized PEG linker like this compound. Optimization of reaction conditions (e.g., molar ratios, concentration, reaction time, and temperature) is highly recommended for each specific application.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from general CuAAC procedures for bioconjugation.

Materials:

  • Azide-functionalized molecule (e.g., this compound)

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

Procedure:

  • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Dissolve the this compound in DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • In a reaction tube, combine the alkyne-functionalized biomolecule solution and the this compound stock solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

  • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is based on general SPAAC procedures.

Materials:

  • Azide-functionalized molecule (e.g., this compound)

  • Strained alkyne (e.g., DBCO or BCN) functionalized biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

Procedure:

  • Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Dissolve the this compound in DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Add the this compound stock solution to the solution of the strained alkyne-functionalized biomolecule. A 2-4 fold molar excess of the azide is a good starting point.

  • Ensure the final concentration of the organic solvent is kept below 5-10% (v/v) to maintain the stability of the biomolecule.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purify the conjugate using an appropriate method (e.g., SEC, dialysis, or affinity chromatography) to remove unreacted reagents.

Protocol for Photocleavage

The optimal conditions for photocleavage will depend on the specific photocleavable group in the linker. The following is a general guideline.

Materials:

  • Purified conjugate containing the PC-PEG11 linker

  • Light source with the appropriate wavelength (typically near-UV, e.g., 365 nm)

  • Reaction buffer

Procedure:

  • Dissolve the purified conjugate in a suitable buffer.

  • Expose the solution to the light source. The duration and intensity of the light exposure will need to be optimized. This can range from minutes to hours.

  • Monitor the cleavage of the conjugate using analytical techniques such as HPLC, LC-MS, or gel electrophoresis.

  • Once cleavage is complete, the released payload can be separated from the biomolecule and cleaved linker fragment if necessary.

Summary and Outlook

This compound is a powerful and versatile tool for bioconjugation, offering a combination of a hydrophilic spacer, a highly efficient click chemistry handle, and a controlled release mechanism. Its applications are particularly prominent in the development of advanced drug delivery systems and the synthesis of PROTACs. The experimental protocols provided in this guide offer a starting point for researchers to harness the potential of this innovative linker. As the fields of chemical biology and drug discovery continue to evolve, the demand for sophisticated reagents like this compound that enable precise control over molecular interactions will undoubtedly grow.

References

The Versatility of PC-PEG11-Azide: A Technical Guide for Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of photocleavable chemistry, PEGylation, and bioorthogonal reactions has given rise to powerful molecular tools that offer unprecedented control over biological systems. Among these, PC-PEG11-Azide has emerged as a versatile linker for a myriad of applications in chemical biology, from proteomics to targeted drug delivery and the spatiotemporal control of cellular signaling. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Concepts: Deconstructing this compound

This compound is a trifunctional molecule meticulously designed for advanced applications in chemical biology. Its power lies in the distinct properties of its three key components:

  • Photocleavable (PC) Linker: At its core is a photocleavable linker, typically based on an o-nitrobenzyl (ONB) moiety. This group acts as a light-sensitive switch. Upon irradiation with UV light (commonly around 365 nm), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of any conjugated molecule.[1] This affords precise spatiotemporal control over molecular activation or release.

  • PEG11 Spacer: An eleven-unit polyethylene glycol (PEG) spacer provides several advantages. PEG is a hydrophilic and biocompatible polymer that can increase the solubility of conjugated molecules, reduce non-specific binding, and improve pharmacokinetic properties in drug delivery applications.[2][3]

  • Azide Group: The terminal azide (N₃) group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing a corresponding alkyne or strained alkyne (like DBCO or BCN), respectively.[4][5] This allows for the stable and specific conjugation of this compound to a wide range of biomolecules.

Quantitative Data: Photocleavage Efficiency

The efficiency of photocleavage is a critical parameter for applications involving light-induced release. It is influenced by factors such as the specific chemical structure of the photocleavable moiety, the wavelength and intensity of the light source, and the reaction environment. The quantum yield (Φ) quantifies the efficiency of a photochemical reaction, representing the number of molecules that react per photon absorbed.

Below is a summary of quantitative data for common photocleavable linkers, providing a reference for the expected performance of the o-nitrobenzyl core of this compound.

Photocleavable MoietyWavelength (nm)Quantum Yield (Φ)Cleavage ConditionsCleavage EfficiencyReference
o-Nitrobenzyl (ONB)~3650.01 - 0.07Aqueous bufferModest rates
Veratryl (di-alkoxy ONB)~365Higher than ONBAqueous and organic solventsDramatically increased rate
ONB with benzylic methyl group~365~5-fold higher than veratrylAqueous and organic solventsFurther increased rate
Coumarin Derivatives>400VariesAqueous bufferEfficient at longer wavelengths

Applications and Experimental Protocols

The unique combination of features in this compound makes it a powerful tool for a range of applications.

Chemical Proteomics: Affinity Purification and Mass Spectrometry

A prominent application of photocleavable azide linkers is in chemical proteomics for the identification and quantification of protein-protein interactions and post-translational modifications. A common strategy involves a biotinylated version of the linker (PC-Azide-PEG-Biotin) to enrich for target proteins.

The following diagram illustrates a typical workflow for proteomic analysis using a photocleavable biotin-azide linker.

G cluster_labeling 1. Labeling cluster_enrichment 2. Enrichment cluster_elution 3. Elution & Analysis alkyne_protein Alkyne-modified Protein labeled_protein Biotinylated Protein Complex alkyne_protein->labeled_protein Click Chemistry (CuAAC or SPAAC) pc_biotin_azide PC-Biotin-Azide-Linker pc_biotin_azide->labeled_protein enriched_complex Immobilized Protein Complex labeled_protein->enriched_complex Biotin-Streptavidin Binding streptavidin_beads Streptavidin Beads streptavidin_beads->enriched_complex wash Wash to remove non-specific binders enriched_complex->wash uv_light UV Light (365 nm) wash->uv_light Photocleavage released_protein Released Protein uv_light->released_protein ms_analysis Mass Spectrometry released_protein->ms_analysis

Workflow for photocleavable enrichment in proteomics.

This protocol outlines the steps for labeling alkyne-modified proteins with a photocleavable biotin-azide linker, followed by enrichment and light-induced elution.

Materials:

  • PC-Azide-PEG-Biotin linker

  • Protein sample with an alkyne handle (from metabolic labeling or chemical modification)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., PBS)

  • UV lamp (365 nm)

Procedure:

  • Click Chemistry Labeling: a. To your protein sample in a compatible buffer (e.g., PBS), add the PC-Azide-PEG-Biotin linker to a final concentration of 100-200 µM. b. Add CuSO₄ to a final concentration of 1 mM. c. Add a reducing agent, such as Sodium Ascorbate, to a final concentration of 5 mM to reduce Cu(II) to Cu(I). d. Add the copper-chelating ligand TBTA to a final concentration of 1 mM to stabilize the Cu(I) and enhance the reaction. e. Incubate the reaction for 1-2 hours at room temperature.

  • Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer. b. Add the equilibrated beads to the reaction mixture from step 1. c. Incubate for 1 hour at room temperature with gentle rotation to facilitate biotin-streptavidin binding. d. Place the tube on a magnetic stand and carefully discard the supernatant. e. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Photocleavage and Elution: a. Resuspend the beads in a minimal volume of Elution Buffer. b. Transfer the bead suspension to a UV-transparent plate or tube. c. Irradiate the sample with a 365 nm UV lamp for 15-30 minutes on ice to induce photocleavage. The optimal irradiation time should be determined empirically. d. Place the tube on a magnetic stand and collect the supernatant containing the released proteins. e. The eluted proteins are now ready for downstream analysis by mass spectrometry.

Targeted Drug Delivery

This compound can be instrumental in creating "caged" therapeutics that remain inactive until triggered by light at a specific location, thereby minimizing off-target effects. The azide group allows for the conjugation of the photocleavable linker to a targeting moiety (e.g., an antibody or nanoparticle) via click chemistry. An NHS ester derivative of this compound can be used to attach a drug containing a primary amine.

This diagram illustrates the general workflow for creating a light-activatable ADC using a PC-PEG-Azide linker.

G cluster_conjugation 1. Conjugation cluster_delivery 2. Targeted Delivery cluster_activation 3. Light-Induced Activation antibody Targeting Antibody (with alkyne) adc Antibody-Drug Conjugate (ADC) antibody->adc Click Chemistry pc_peg_azide_drug PC-PEG-Azide-Drug pc_peg_azide_drug->adc target_cell Target Cell adc->target_cell Binding to cell surface antigen uv_light UV Light (365 nm) target_cell->uv_light Photocleavage released_drug Released Drug uv_light->released_drug therapeutic_effect Therapeutic Effect released_drug->therapeutic_effect

Workflow for light-activated antibody-drug conjugate.

This protocol provides a general guideline for conjugating a molecule containing a primary amine to an antibody using a heterobifunctional this compound NHS ester linker, followed by a click reaction to an alkyne-modified targeting moiety. A more direct approach for attaching a drug would be to first perform the click reaction of this compound to an alkyne-modified antibody, followed by the NHS ester reaction with the drug. The following protocol outlines the NHS ester reaction.

Materials:

  • Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents: a. Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a stock concentration of 10 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Antibody Conjugation: a. Add a 10- to 20-fold molar excess of the dissolved this compound NHS Ester to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

The resulting azide-functionalized antibody is now ready for conjugation to an alkyne-containing molecule via a subsequent click chemistry reaction.

Spatiotemporal Control of Cellular Signaling

Photocleavable linkers provide an elegant way to study complex cellular signaling pathways with high precision. By "caging" a signaling molecule (e.g., a receptor ligand or an enzyme inhibitor), its activity can be initiated at a specific time and location within a cell or tissue by a focused beam of light.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. A photocaged ligand can be used to control GPCR activation and study the downstream signaling cascade.

G cluster_inactive Inactive State cluster_activation Light-Induced Activation cluster_active Active State caged_ligand Caged Ligand gpcr GPCR caged_ligand->gpcr No Binding uv_light UV Light (365 nm) g_protein G-Protein (inactive) gpcr->g_protein No Activation active_ligand Active Ligand uv_light->active_ligand Photocleavage gpcr_active GPCR (active) active_ligand->gpcr_active Binding g_protein_active G-Protein (active) gpcr_active->g_protein_active Activation downstream Downstream Signaling g_protein_active->downstream

Light-induced activation of a GPCR signaling pathway.

Rho GTPases are a family of small signaling G proteins that are master regulators of the actin cytoskeleton, controlling cell shape, migration, and division. A photocaged inhibitor or activator of a RhoGEF (a Rho GTPase activating protein) can be used to precisely control Rho GTPase activity.

G cluster_inactive Inactive State cluster_activation Light-Induced Inhibition cluster_active Inhibited State caged_gef_inhibitor Caged GEF Inhibitor rho_gef RhoGEF caged_gef_inhibitor->rho_gef No Inhibition uv_light UV Light (365 nm) rho_gdp Rho-GDP (inactive) rho_gef->rho_gdp Activation Blocked active_inhibitor Active Inhibitor uv_light->active_inhibitor Photocleavage rho_gef_inhibited RhoGEF (inhibited) active_inhibitor->rho_gef_inhibited Inhibition rho_gtp Rho-GTP (active) rho_gef_inhibited->rho_gtp No Activation actin_remodeling Actin Remodeling rho_gtp->actin_remodeling Blocked Signaling

Spatiotemporal control of Rho GTPase signaling.

Conclusion

This compound and similar photocleavable linkers are at the forefront of chemical biology, offering a sophisticated means to control biological processes with light. The ability to conjugate these linkers to a wide array of biomolecules through click chemistry, combined with the benefits of PEGylation, opens up exciting possibilities for research in proteomics, drug development, and the fundamental study of cellular signaling. The protocols and data presented in this guide serve as a comprehensive resource for scientists looking to harness the power of this versatile molecule in their own research. As our understanding of these tools and their applications continues to grow, we can anticipate even more innovative strategies for dissecting and manipulating the complex machinery of life.

References

An In-Depth Technical Guide to the Safe Handling of Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling considerations for azide-containing compounds. Given their unique chemical properties, azides are invaluable reagents in research and drug development, notably in "click chemistry" and the synthesis of nitrogen-containing heterocycles. However, their utility is matched by significant potential hazards, including high toxicity and explosive potential. Adherence to strict safety protocols is therefore paramount. This document outlines the stability, toxicity, and proper handling procedures for this important class of compounds, supported by quantitative data, detailed experimental protocols, and clear visual workflows to ensure their safe use in a laboratory setting.

Understanding the Hazards of Azide-Containing Compounds

Azide compounds, characterized by the covalently bonded azido group (-N₃), are energetic materials that can be sensitive to shock, friction, heat, and static discharge.[1] The primary hazards associated with these compounds are their potential for explosive decomposition and their high acute toxicity.

Explosive Hazards and Stability

The stability of azide compounds is influenced by several factors, most notably their molecular structure and the presence of other functional groups.

Inorganic Azides: Heavy metal azides, such as lead azide and copper azide, are notoriously unstable and can detonate with minimal initiation energy.[2] The formation of these highly sensitive salts is a significant risk when sodium azide or other ionic azides come into contact with metals like copper, lead, brass, or solder, which can be present in laboratory equipment and plumbing.[1]

Organic Azides: The stability of organic azides is generally assessed using two key empirical rules:

  • Carbon-to-Nitrogen (C/N) Ratio: This ratio is a primary indicator of stability. A higher C/N ratio generally corresponds to greater stability.[3]

    • (NC + NO) / NN ≥ 3: Compounds meeting this criterion are generally considered safe enough to be isolated and stored in pure form, though low-temperature storage is recommended.[3]

    • 1 < (NC + NO) / NN < 3: Azides in this range can be synthesized and isolated but should be handled as potentially explosive. They should be stored in dilute solutions (≤1 M) at low temperatures.

    • (NC + NO) / NN ≤ 1: These compounds are considered highly unstable and should never be isolated. They should only be generated in situ as transient intermediates and used as the limiting reagent in a reaction.

  • Rule of Six: This rule suggests that a molecule should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo). This provides sufficient "ballast" to render the compound relatively safe to handle.

The presence of multiple energetic functionalities ("explosophores") within a single molecule has a cumulative effect on its instability.

Toxicological Hazards

Sodium azide is a potent toxin with a toxicity profile similar to that of cyanide. It can be fatal if ingested, inhaled, or absorbed through the skin. The primary mechanism of its acute toxicity is the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to cellular hypoxia. The central nervous system and the cardiovascular system are particularly vulnerable to the effects of azide poisoning.

Upon contact with acids or water, sodium azide rapidly converts to hydrazoic acid (HN₃), a highly toxic and explosive gas with a pungent odor. The odor threshold, however, may not be low enough to provide an adequate warning of hazardous concentrations.

Quantitative Data on Azide Compound Hazards

The following tables summarize key quantitative data regarding the thermal stability, sensitivity, and toxicity of various azide-containing compounds. This information is crucial for conducting thorough risk assessments prior to any experimental work.

Thermal Stability of Selected Azide Compounds

The onset temperature of decomposition (Tonset), determined by techniques such as Differential Scanning Calorimetry (DSC), is a critical parameter for assessing thermal stability.

CompoundTypeTonset (°C)Notes
2,6-Diazido-3,5-dicyanopyridineAromatic Azide~150-160Decomposition studied by thermogravimetry.
2,4,6-Triazido-3,5-dicyanopyridineAromatic Azide~150-160Similar thermal stability to the diazido derivative.
2,3,4,5-Tetraazido-6-cyanopyridineAromatic AzideVery lowExtremely low thermal stability, decomposes rapidly at lower temperatures.
Silver Azide (AgN₃)Inorganic Azide~300Decomposes from the melt.
Methyl Azide (CH₃N₃)Aliphatic Azide~155-200Gaseous decomposition studied at low conversion.
Impact and Friction Sensitivity

Impact and friction sensitivity data are critical for understanding the mechanical stability of azides. This data is often reported as H₅₀ (the height from which a standard weight has a 50% probability of causing an explosion) for impact sensitivity and in terms of frictional force for friction sensitivity.

CompoundImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Notes
Dextrinated Lead Azide--Used as a reference for primary explosives.
Polyvinyl Alcohol (PVA) Lead Azide--Friction sensitivity has been studied.
Tetrazene--A common primary explosive with known friction sensitivity.
Copper (II) Azide (Cu(N₃)₂)Highly SensitiveExtremely SensitiveCrystalline form is extremely sensitive to friction, impact, and electric shock.

Note: Sensitivity data can vary significantly based on crystal form, purity, and the specific testing apparatus used.

Toxicity of Azide Compounds

The LD₅₀ (median lethal dose) is a standard measure of acute toxicity.

CompoundLD₅₀ ValueSpeciesRoute
Sodium Azide (NaN₃)27 mg/kgRatOral
Sodium Azide (NaN₃)27 mg/kgMouseOral
Sodium Azide (NaN₃)20 mg/kgRabbitDermal
Sodium Azide (NaN₃)50 mg/kgRatDermal
Hydrazoic Acid (HN₃)22 mg/kgMouse-
Hydrazoic Acid (HN₃)21.5 mg/kgMouseIntraperitoneal
Hydrazoic Acid (HN₃)33 mg/kgRatOral

Safe Handling and Experimental Protocols

Strict adherence to established safety protocols is non-negotiable when working with azide-containing compounds.

General Safety Precautions
  • Engineering Controls: All manipulations of azide compounds, especially volatile or dusty materials, must be conducted in a certified chemical fume hood. For reactions with a higher risk of explosion, the use of a blast shield is mandatory.

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses, is required. Chemical splash goggles should be worn when there is a risk of splashing. Nitrile gloves are generally sufficient for handling dilute solutions, but for more concentrated or hazardous azides, double-gloving or the use of more resistant gloves should be considered.

  • Incompatible Materials: Azides must be kept away from:

    • Acids: Reacts to form highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Forms highly shock-sensitive metal azides. This includes avoiding the use of metal spatulas for transferring solid azides.

    • Halogenated Solvents: Can form extremely unstable di- and tri-azidomethane.

  • Storage: Azide-containing compounds should be stored in a cool, dry, and dark place, away from incompatible materials. Synthesized organic azides should be stored at low temperatures (e.g., in a refrigerator or freezer).

  • Waste Disposal: Azide-containing waste must be collected in a designated, properly labeled container. Never dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Detailed Experimental Protocols

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine.

Materials:

  • Organic azide

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the organic azide (1.0 equivalent) in anhydrous THF.

  • Add triphenylphosphine (1.05 to 1.2 equivalents) to the solution at room temperature. The addition is often accompanied by the evolution of nitrogen gas.

  • Once the initial gas evolution has subsided, add water (1.5 to 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Add ethyl acetate to the residue and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography or recrystallization as needed.

This reaction is a cornerstone of "click chemistry," enabling the efficient and specific formation of a 1,2,3-triazole from an azide and a terminal alkyne.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • In a reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0 to 1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 to 0.3 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 to 0.05 equivalents) in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common workup procedures include extraction with an organic solvent or direct purification by column chromatography.

It is often necessary to quench unreacted azide at the end of a reaction.

Using Sodium Nitrite:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂).

  • Acidify the mixture cautiously with a dilute acid (e.g., 2M HCl) to generate nitrous acid in situ, which decomposes the azide to nitrogen gas. This step should be performed in a well-ventilated fume hood as toxic nitrogen oxides can be evolved.

Using Triphenylphosphine:

  • Add triphenylphosphine to the reaction mixture. The azide will be converted to a phosphazene, which can then be hydrolyzed to the corresponding amine and triphenylphosphine oxide upon aqueous workup.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical workflows and signaling pathways relevant to the handling and toxicology of azide compounds.

Hazard Assessment Workflow for a Novel Azide Compound

HazardAssessmentWorkflow cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Decision and Control Measures start Synthesize Novel Azide Compound stability_rules Assess Stability: - C/N Ratio - Rule of Six start->stability_rules literature Literature Search: - Known Hazards - Analogous Compounds start->literature dsc_tga Thermal Analysis (DSC/TGA) stability_rules->dsc_tga If potentially unstable literature->dsc_tga sensitivity_testing Impact & Friction Sensitivity Testing dsc_tga->sensitivity_testing risk_assessment Comprehensive Risk Assessment sensitivity_testing->risk_assessment sop Develop Standard Operating Procedure (SOP) risk_assessment->sop stop Synthesize Alternative or Abandon Route risk_assessment->stop If unacceptable risk proceed Proceed with Experiment under Strict Controls sop->proceed

Caption: A logical workflow for assessing the hazards of a newly synthesized azide compound.

Toxicological Signaling Pathway of Sodium Azide

AzideToxicityPathway cluster_0 Cellular Exposure and Initial Effect cluster_1 Mitochondrial Dysfunction cluster_2 Apoptotic Cascade NaN3 Sodium Azide (NaN3) CytC_Oxidase Cytochrome C Oxidase (Complex IV) NaN3->CytC_Oxidase Inhibits ETC_Inhibition Electron Transport Chain Inhibition CytC_Oxidase->ETC_Inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) ETC_Inhibition->ROS_Increase Bax_Upreg Bax Upregulation ATP_Depletion->Bax_Upreg Bcl2_Downreg Bcl-2 Downregulation ATP_Depletion->Bcl2_Downreg ROS_Increase->Bax_Upreg Mito_Perm Mitochondrial Membrane Permeabilization Bax_Upreg->Mito_Perm Bcl2_Downreg->Mito_Perm CytC_Release Cytochrome C Release Mito_Perm->CytC_Release Caspase_Activation Caspase Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of sodium azide-induced apoptosis.

Conclusion

Azide-containing compounds are powerful tools in the arsenal of the modern chemist. However, their energetic nature and inherent toxicity demand the utmost respect and a rigorous approach to safety. By understanding the factors that influence their stability, being aware of their toxicological properties, and strictly adhering to safe handling protocols, researchers can mitigate the risks and harness the synthetic potential of these versatile molecules. The information and protocols provided in this guide are intended to foster a strong safety culture and to ensure that the valuable contributions of azide chemistry to science and medicine can continue to be realized without incident. Always consult the Safety Data Sheet (SDS) for specific compounds and your institution's environmental health and safety guidelines before commencing any work.

References

The Pivotal Role of the PEG11 Spacer in PC-PEG11-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and targeted therapeutics, the strategic design of linker molecules is paramount to achieving desired pharmacological outcomes. PC-PEG11-Azide, a heterobifunctional linker, has emerged as a critical tool, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core functionalities of this compound, with a specific focus on the integral role of its 11-unit polyethylene glycol (PEG11) spacer. We will explore its impact on physicochemical properties, ternary complex formation in PROTACs, and provide detailed experimental protocols and data to guide researchers in its effective application.

At its core, this compound is a multi-component system designed for precision and versatility. It comprises a photocleavable (PC) group, a terminal azide (N3) moiety for bioorthogonal "click" chemistry, and the central PEG11 spacer. While each component serves a distinct purpose, the PEG11 spacer is instrumental in dictating the molecule's overall performance by influencing its solubility, biocompatibility, and spatial orientation when conjugated to biological molecules.

The Multifaceted Role of the PEG11 Spacer

The polyethylene glycol (PEG) chain is a synthetic, hydrophilic polymer renowned for its ability to favorably modulate the properties of conjugated molecules. The inclusion of a discrete PEG11 spacer in the this compound linker imparts several key advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents and protein ligands are hydrophobic, leading to poor solubility in aqueous environments and a propensity for aggregation. The hydrophilic nature of the PEG11 spacer significantly improves the water solubility of the entire conjugate, which is crucial for formulation and in vivo applications.[1]

  • Improved Pharmacokinetics and Biocompatibility: PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the pharmacokinetic profile of therapeutic molecules. The PEG11 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life. Furthermore, PEG is known for its low immunogenicity, helping to shield the conjugate from the host's immune system.[2]

  • Optimal Spacing and Flexibility: The defined length of the PEG11 spacer provides critical spatial separation between the conjugated moieties. In the context of PROTACs, this spacing is crucial for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. A linker that is too short may lead to steric hindrance, while an excessively long one can result in a high entropic penalty and reduced efficacy.[3][4] The flexibility of the PEG chain also allows the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[5]

Quantitative Impact of PEG Spacer Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's efficacy, which is often quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While extensive direct comparative data for a PEG11 linker across multiple targets is still emerging, studies on various PROTACs have demonstrated the profound impact of linker length.

Systematic variation of the PEG linker length has shown that the optimal length is highly dependent on the specific target protein and the recruited E3 ligase. For instance, in the case of Tank-binding kinase 1 (TBK1) targeted PROTACs, linkers with fewer than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. Conversely, for other targets, shorter PEG linkers have been found to be more effective.

The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths

PROTACLinker Length (atoms)Degradation Efficacy
PROTAC with 12-atom linker12Moderate
PROTAC with 16-atom linker16High
PROTAC with 20-atom linker20Low

Table 3: Physicochemical Properties of Representative Azide-PEG-NHS Ester Linkers

LinkerMolecular Weight ( g/mol )Spacer Arm (Å)
Azide-PEG4-NHS Ester445.4220.7
Azide-PEG8-NHS Ester619.6335.5
PC-Azido-PEG11-NHS carbonate ester 993.03 ~45.9
Azide-PEG12-NHS Ester809.8450.3

Note: The spacer arm length for PC-Azido-PEG11-NHS carbonate ester is an approximation based on the number of atoms in the PEG chain.

Experimental Protocols

The effective use of this compound in research and drug development necessitates robust and well-defined experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines the final "click" chemistry step to assemble a PROTAC from an alkyne-functionalized target protein ligand and the this compound linker already conjugated to an E3 ligase ligand (or vice versa).

Materials:

  • Alkyne-functionalized Component A (e.g., target protein ligand)

  • This compound-functionalized Component B (e.g., E3 ligase ligand)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., DMF or a mixture of t-BuOH/H2O)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the alkyne-functionalized Component A (1.0 eq) and this compound-functionalized Component B (1.0 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq).

  • To the reaction mixture from step 1, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This assay is a live-cell, proximity-based method to detect the formation of the ternary complex induced by a PROTAC.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase (Donor)

  • Expression vector for the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (Acceptor)

  • Transfection reagent

  • Assay plate (white, 96- or 384-well)

  • HaloTag® NanoBRET® 618 Ligand (Acceptor fluorophore)

  • PROTAC compound

  • NanoBRET® Nano-Glo® Substrate

  • Plate reader capable of filtered luminescence measurements

Procedure:

  • Cell Transfection: Co-transfect the cells with the donor and acceptor plasmids.

  • Assay Plate Preparation: Seed the transfected cells into the assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to label the HaloTag-E3 ligase fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells.

  • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells and immediately measure the donor emission (at ~460 nm) and acceptor emission (at >610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular processes and experimental procedures involved, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub_Chain Polyubiquitin Chain Ub->Ub_Chain Ub_Chain->Target Tagging Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis (DC50 & Dmax Determination) F->G

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

BCR_ABL_Pathway cluster_pathway Simplified BCR-ABL Signaling Pathway and PROTAC Intervention BCR_ABL BCR-ABL (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 MAPK MAPK Pathway BCR_ABL->MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Degradation BCR-ABL Degradation BCR_ABL->Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation PROTAC BCR-ABL PROTAC (with PEG11 linker) PROTAC->BCR_ABL Induces Degradation->Proliferation Inhibits

Caption: Simplified BCR-ABL signaling pathway and the intervention by a BCR-ABL PROTAC.

Conclusion

The PEG11 spacer is a critical component of the this compound linker, playing a multifaceted role that extends far beyond that of a simple spacer. Its inherent properties of hydrophilicity, biocompatibility, and defined length and flexibility are instrumental in optimizing the physicochemical and pharmacological properties of the resulting bioconjugates. In the context of PROTACs, the PEG11 spacer is pivotal for facilitating the formation of a stable and productive ternary complex, which is a prerequisite for efficient target protein degradation.

The provided quantitative data, while not exhaustive for every target, clearly demonstrates the principle that linker length must be empirically optimized for each specific PROTAC system. The detailed experimental protocols for PROTAC synthesis and evaluation offer a practical framework for researchers to effectively utilize this compound in their drug discovery and development efforts. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers like this compound will be crucial for the rational design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for PC-PEG11-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent conjugation of molecules.[1][2][3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, offering high yields, broad functional group tolerance, and biocompatibility, making it an invaluable tool in bioconjugation, drug delivery, and materials science.[1][2] The PC-PEG11-Azide linker combines a phosphocholine (PC) headgroup for enhanced hydrophilicity and biocompatibility with an 11-unit polyethylene glycol (PEG) spacer terminating in an azide group. This reagent is particularly useful for modifying proteins, peptides, nanoparticles, and other biomolecules with an alkyne handle, thereby improving their pharmacokinetic properties and enabling targeted delivery.

These application notes provide a detailed protocol for the use of this compound in a typical CuAAC reaction, guidance on reagent preparation, and examples of reaction parameters.

Principle of the Reaction

The CuAAC reaction involves the catalyzed [3+2] cycloaddition of the terminal azide of the this compound with a terminal alkyne-modified molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper (II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and disproportionation, as well as to enhance reaction efficiency and protect biomolecules from oxidative damage.

Materials and Reagents

A comprehensive list of materials and reagents required for the this compound click chemistry reaction is provided in the table below.

Reagent/Material Supplier Catalogue No. Comments
This compoundVariesVariesStore at -20°C, protected from light and moisture.
Alkyne-modified moleculeVariesVariesThe molecule to be conjugated.
Copper (II) Sulfate (CuSO₄)VariesVariesFor preparation of the copper catalyst.
Sodium AscorbateVariesVariesReducing agent to generate Cu(I). Prepare fresh.
THPTA LigandVariesVariesStabilizes the Cu(I) catalyst.
Phosphate-Buffered Saline (PBS)VariesVariesReaction buffer, pH 7.4.
Dimethylsulfoxide (DMSO)VariesVariesFor dissolving reagents.
Deionized Water (DI H₂O)N/AN/AFor preparing aqueous solutions.
Microcentrifuge tubesVariesVariesFor reaction setup.
Purification SystemVariesVariese.g., SEC, dialysis, or HPLC, for product purification.

Stock Solution Preparation

Proper preparation of stock solutions is critical for the success of the click chemistry reaction. The following table outlines the preparation of the necessary stock solutions.

Stock Solution Concentration Solvent Storage
This compound10 mMDMSO or DI H₂O-20°C
Alkyne-modified molecule1-10 mMAppropriate buffer or solventAs per manufacturer's instructions
Copper (II) Sulfate (CuSO₄)20 mMDI H₂ORoom Temperature
Sodium Ascorbate100 mMDI H₂O-20°C (prepare fresh)
THPTA50 mMDI H₂ORoom Temperature

Experimental Protocol

This protocol describes a general procedure for the conjugation of an alkyne-modified molecule with this compound. The reaction volumes and concentrations may need to be optimized for specific applications.

1. Preparation of the Reaction Mixture:

  • In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio (typically a slight excess of the azide, e.g., 1:1.2 to 1:3 alkyne:azide).

  • Add PBS buffer to achieve the desired final reaction volume.

2. Catalyst Premix Preparation:

  • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 of CuSO₄ to THPTA to ensure all copper ions are complexed.

  • Allow the premix to stand for 1-2 minutes at room temperature.

3. Initiation of the Click Reaction:

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Gently mix the components by pipetting or brief vortexing.

4. Incubation:

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may vary depending on the specific reactants and concentrations.

  • Protect the reaction from light, especially if using fluorescently labeled molecules.

5. Purification of the Conjugate:

  • Following incubation, purify the reaction mixture to remove excess reagents and byproducts.

  • Common purification methods include size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC). The choice of method will depend on the properties of the final conjugate.

6. Characterization:

  • Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry, SDS-PAGE (for proteins), or UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation efficiency.

Example Reaction Parameters

The following table provides example concentrations for a typical reaction. These should be optimized for each specific application.

Component Stock Concentration Volume (µL) for 100 µL reaction Final Concentration
Alkyne-Molecule1 mM10100 µM
This compound10 mM2200 µM
Catalyst Premix (CuSO₄:THPTA)20 mM:50 mM1:2.50.2 mM:1 mM
Sodium Ascorbate100 mM22 mM
PBS (pH 7.4)1Xto 100 µL1X

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Aliquot reagents catalyst_add Catalyst Addition reaction_setup->catalyst_add Add premixed CuSO4/THPTA & Na-Ascorbate incubation Incubation catalyst_add->incubation 1-4 hours at RT purification Purification incubation->purification SEC, Dialysis, or HPLC characterization Characterization purification->characterization Mass Spec, SDS-PAGE final_product Final Conjugate characterization->final_product

Caption: A generalized experimental workflow for the this compound click chemistry reaction.

Logical Relationships in CuAAC Applications

The CuAAC reaction is a versatile tool with broad applications in drug development and research.

logical_relationships cuac CuAAC Reaction (Click Chemistry) bioconjugation Bioconjugation cuac->bioconjugation drug_delivery Drug Delivery Systems cuac->drug_delivery diagnostics Diagnostics & Imaging cuac->diagnostics materials Materials Science cuac->materials protein_mod Protein/Peptide Modification bioconjugation->protein_mod adc Antibody-Drug Conjugates (ADCs) drug_delivery->adc nanoparticle Nanoparticle Functionalization drug_delivery->nanoparticle probes Fluorescent Probes diagnostics->probes surface_mod Surface Modification materials->surface_mod

Caption: Logical relationships in CuAAC applications for drug development and research.

Troubleshooting

Problem Possible Cause Solution
Low reaction efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄ and THPTA.
Low reagent concentrationIncrease the concentration of the limiting reagent or the excess of the other reagent.
Incompatible bufferEnsure the reaction buffer pH is between 6.5 and 8.5. Avoid buffers containing chelating agents.
Precipitation Poor solubility of reactantsAdd a co-solvent such as DMSO or DMF (up to 20% v/v).
High concentration of reagentsPerform the reaction at a lower concentration.
Degradation of biomolecule Oxidative damageDegas the reaction mixture. Increase the concentration of the THPTA ligand.

Conclusion

The this compound linker is a versatile and powerful tool for the modification of alkyne-containing molecules via the copper-catalyzed azide-alkyne cycloaddition reaction. The protocol provided herein offers a robust starting point for a wide range of bioconjugation applications. Optimization of the reaction conditions for each specific substrate is recommended to achieve the highest efficiency and yield. The resulting conjugates benefit from the enhanced aqueous solubility and biocompatibility conferred by the phosphocholine and PEG moieties, making this an attractive strategy for the development of novel therapeutics and diagnostics.

References

Protocol for Protein Bioconjugation with PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) chains, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life.[1] PC-PEG11-Azide is a heterobifunctional linker that facilitates the conjugation of a phosphocholine (PC) containing PEG chain to a protein. The azide group allows for highly specific and efficient conjugation to molecules containing an alkyne group through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] This bioorthogonal reaction is highly selective and proceeds under mild conditions, making it ideal for creating well-defined protein conjugates.

This document provides detailed protocols for the bioconjugation of proteins using an amine-reactive this compound linker, followed by a click chemistry reaction to conjugate a molecule of interest.

Experimental Workflow Overview

The overall workflow for protein bioconjugation using an amine-reactive this compound, such as this compound-NHS ester, involves two primary stages:

  • Protein Functionalization: The NHS ester of the this compound linker reacts with primary amines (e.g., lysine residues) on the surface of the target protein, introducing the azide-PEG moiety.

  • Click Chemistry Conjugation: The azide-functionalized protein is then reacted with an alkyne-containing molecule of interest via either CuAAC or SPAAC.

Experimental Workflow Diagram

experimental_workflow cluster_0 Stage 1: Protein Functionalization cluster_1 Stage 2: Click Chemistry Conjugation Protein Target Protein (with primary amines) Reaction1 Amine-Reactive Labeling Protein->Reaction1 PC_PEG11_Azide_NHS This compound-NHS Ester PC_PEG11_Azide_NHS->Reaction1 Azide_Protein Azide-Functionalized Protein Reaction1->Azide_Protein CuAAC CuAAC Reaction (+ Cu(I), Ligand) Azide_Protein->CuAAC Option 1 SPAAC SPAAC Reaction (Strain-Promoted) Azide_Protein->SPAAC Option 2 Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Dye) Alkyne_Molecule->CuAAC Alkyne_Molecule->SPAAC Final_Conjugate_CuAAC Final Protein Conjugate CuAAC->Final_Conjugate_CuAAC Final_Conjugate_SPAAC Final Protein Conjugate SPAAC->Final_Conjugate_SPAAC click_chemistry_comparison cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Protein Azide-Functionalized Protein Reaction_CuAAC Triazole Formation Azide_Protein->Reaction_CuAAC Reaction_SPAAC Triazole Formation (No Catalyst) Azide_Protein->Reaction_SPAAC Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Reaction_CuAAC Catalyst Cu(I) Catalyst + Ligand (THPTA) + Reducing Agent (TCEP) Catalyst->Reaction_CuAAC Conjugate_CuAAC Final Conjugate Reaction_CuAAC->Conjugate_CuAAC Alkyne_SPAAC Cyclooctyne (e.g., DBCO) Alkyne_SPAAC->Reaction_SPAAC Conjugate_SPAAC Final Conjugate Reaction_SPAAC->Conjugate_SPAAC

References

Application Notes and Protocols for PC-PEG11-Azide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PC-PEG11-Azide, a versatile heterobifunctional linker, in the development of advanced drug delivery systems. The protocols detailed below are based on established methodologies for similar azide-PEG linkers and serve as a guide for researchers.

Introduction to this compound

This compound is a unique chemical tool designed for sophisticated bioconjugation and drug delivery applications. It comprises three key functional components:

  • Photocleavable (PC) Linker: An ortho-nitrobenzyl-based moiety that can be cleaved upon exposure to UV light (typically ~365 nm). This enables spatiotemporal control over the release of a conjugated payload, minimizing off-target effects and allowing for on-demand drug activation.[1][2]

  • PEG11 Spacer: A hydrophilic polyethylene glycol spacer consisting of 11 ethylene glycol units. This PEG chain enhances the aqueous solubility of the conjugate, improves pharmacokinetics by reducing renal clearance and immunogenicity, and provides steric hindrance to prevent aggregation of nanoparticles.[3][4]

  • Azide (-N₃) Group: A terminal azide group that serves as a reactive handle for "click chemistry."[5] It reacts with alkyne- or cyclooctyne-containing molecules with high efficiency and specificity under mild, biocompatible conditions to form a stable triazole linkage.

The molecule is often supplied with an N-Hydroxysuccinimide (NHS) ester on the photocleavable end, allowing for initial conjugation to primary amines on proteins, nanoparticles, or other carrier molecules.

Core Applications in Drug Delivery

The unique structure of this compound makes it suitable for several advanced drug delivery strategies:

  • Light-Triggered Drug Release: Development of "caged" nanoparticles or antibody-drug conjugates (ADCs) where the therapeutic agent is inactive until irradiated at the target site. This is particularly useful for highly potent drugs where minimizing systemic exposure is critical.

  • Modular Nanoparticle Functionalization: A two-step approach for decorating nanoparticles. First, the this compound linker is attached to the nanoparticle surface. Second, an alkyne-modified drug, targeting ligand, or imaging agent is "clicked" onto the azide-functionalized surface.

  • PROTAC Development: As a linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), connecting a target protein binder and an E3 ligase ligand.

Experimental Protocols and Methodologies

This section details a representative workflow for creating a light-sensitive drug delivery system using an amine-functionalized nanoparticle, this compound, and an alkyne-modified therapeutic drug.

Workflow Overview

The overall experimental workflow can be visualized as a three-stage process: surface functionalization, drug conjugation via click chemistry, and light-triggered drug release.

G cluster_0 Stage 1: Nanoparticle Functionalization cluster_1 Stage 2: Drug Conjugation (Click Chemistry) cluster_2 Stage 3: Triggered Release & Analysis A1 Amine-Functionalized Nanoparticle A3 Conjugation Reaction (Amine-NHS Coupling) A1->A3 A2 This compound-NHS A2->A3 A4 Purification (Dialysis / Centrifugal Filtration) A3->A4 A5 Azide-Functionalized Nanoparticle A4->A5 B1 Azide-Functionalized Nanoparticle B3 CuAAC Reaction (CuSO4, Sodium Ascorbate) B1->B3 B2 Alkyne-Modified Drug B2->B3 B4 Purification B3->B4 B5 Drug-Loaded Photocleavable Nanoparticle B4->B5 C1 Drug-Loaded Nanoparticle C2 UV Irradiation (~365 nm) C1->C2 C3 Photocleavage of Linker C2->C3 C4 Released Drug + Degraded Nanoparticle C3->C4 C5 Quantification (HPLC / LC-MS) C4->C5

Caption: Experimental workflow for nanoparticle drug delivery system.

Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound-NHS

This protocol describes the covalent attachment of the linker to a nanoparticle surface containing primary amines (e.g., chitosan-coated, PEI-functionalized, or aminated silica nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (NPs)

  • This compound-NHS Ester

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Crucially, avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Glycine or Tris, pH 7.5

  • Purification equipment: Dialysis tubing (e.g., 10-20 kDa MWCO) or centrifugal filtration units.

Procedure:

  • Nanoparticle Preparation: Suspend the amine-functionalized NPs in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.

  • Linker Preparation: Equilibrate the vial of this compound-NHS to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMF or DMSO immediately before use. The NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 20 to 50-fold molar excess of the dissolved linker solution to the nanoparticle suspension with gentle stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent NP aggregation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Add Quenching Buffer to the reaction to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted linker and quenching molecules by either dialysis against the Reaction Buffer (with several buffer changes) or by repeated washing using centrifugal filtration units.

  • Characterization: Analyze the resulting azide-functionalized nanoparticles to confirm successful conjugation.

Characterization and Expected Results:

ParameterMethodBefore FunctionalizationAfter Functionalization (Expected Change)Reference(s)
Hydrodynamic DiameterDLSe.g., ~100 nmIncrease (e.g., ~110-120 nm) due to the addition of the PEG chain.
Polydispersity Index (PDI)DLSe.g., < 0.2Minimal increase. A significant jump may indicate aggregation.
Zeta PotentialDLSPositive (e.g., +25 mV)Decrease in positive charge (e.g., to +5 mV) as primary amines are consumed.
Presence of Azide GroupFTIRNo peak at ~2100 cm⁻¹Appearance of a characteristic azide peak at ~2100 cm⁻¹.
Protocol 2: Conjugation of Alkyne-Drug via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-modified drug onto the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles from Protocol 1

  • Alkyne-modified drug

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) to protect the NPs and enhance the reaction.

  • Degassed, deionized water or buffer

Procedure:

  • Reaction Setup: In a reaction vessel, add the azide-functionalized NPs (e.g., 1 mg/mL final concentration).

  • Add Reactants: Add the alkyne-modified drug (typically 5-10 molar equivalents relative to the estimated number of azide sites). Then, add the copper-chelating ligand.

  • Initiate Reaction: Add the sodium ascorbate solution to the mixture, followed immediately by the CuSO₄ solution. A typical final concentration is 1-5 mM sodium ascorbate and 0.1-0.5 mM CuSO₄.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing, protected from light if the drug is light-sensitive.

  • Purification: Purify the drug-loaded nanoparticles to remove the copper catalyst, unreacted drug, and other reagents. This can be achieved using dialysis, centrifugal filtration, or size exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative: For biological systems where copper toxicity is a concern, SPAAC is the preferred method. In this case, the drug would be modified with a strained alkyne (e.g., DBCO, BCN). The protocol is simpler:

  • Mix the azide-functionalized NPs with the DBCO-modified drug.

  • Incubate at room temperature for 4-12 hours.

  • Purify as described above. No catalyst is needed.

Characterization of Drug-Loaded Nanoparticles:

ParameterMethodExpected ResultReference(s)
Drug Loading Content (%)UV-Vis or Fluorescence Spectroscopy(Mass of Drug / Mass of Nanoparticles) x 100. Varies widely based on NP and drug (e.g., 5-15%).
Encapsulation Efficiency (%)UV-Vis or Fluorescence Spectroscopy(Mass of Loaded Drug / Initial Mass of Drug) x 100.
Particle Size / PDIDLSMay show a slight increase in size compared to azide-NPs. PDI should remain low.
Drug ConjugationHPLC or LC-MS after degradationConfirmation of covalent attachment by analyzing the degraded product.-
Protocol 3: Light-Triggered In Vitro Drug Release

This protocol measures the release of the conjugated drug from the nanoparticles upon UV irradiation.

Materials:

  • Purified drug-loaded photocleavable nanoparticles

  • Release Buffer (e.g., PBS, pH 7.4 or acetate buffer, pH 5.5 to simulate endosomal conditions)

  • UV Lamp (365 nm, low intensity, e.g., 1-5 mW/cm²)

  • Analysis equipment (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Disperse the drug-loaded NPs in the Release Buffer at a known concentration. Divide the suspension into two groups: a "Dark Control" group wrapped in foil and a "UV-Exposed" group.

  • Incubation: Place both groups in a shaking incubator at 37°C.

  • Irradiation: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), expose the "UV-Exposed" samples to 365 nm UV light for a fixed duration (e.g., 5-10 minutes). The optimal irradiation time should be determined empirically.

  • Sample Collection: At various time points post-irradiation (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from both the dark and UV-exposed groups. Separate the nanoparticles from the supernatant containing the released drug by centrifugation.

  • Quantification: Analyze the concentration of the free drug in the supernatant using HPLC or another suitable quantitative method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time for both groups.

Expected Drug Release Profile:

G cluster_0 Drug Release Profile Y_axis Cumulative Release (%) X_axis Time (hours) origin origin D1 D2 D1->D2 D3 D2->D3 D4 D3->D4 D5 D4->D5 U1 U2 U1->U2 U3 U2->U3 U4 U3->U4 U5 U4->U5 UV_point UV Light (365 nm) UV_point->U2

Caption: Representative light-triggered drug release profile.

The "Dark Control" should exhibit minimal drug release, indicating the stability of the linker. The "UV-Exposed" group should show a significant burst of release immediately following irradiation, followed by a plateau, demonstrating light-mediated control.

References

Application Notes and Protocols for Photocleavage of PC-PEG11-Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers offer precise spatiotemporal control over the release of conjugated molecules, a critical advantage in fields such as targeted drug delivery, proteomics, and cell biology. The PC-PEG11-Azide linker combines a photocleavable ortho-nitrobenzyl (ONB) group with a hydrophilic 11-unit polyethylene glycol (PEG) spacer terminating in an azide group. This configuration allows for the attachment of biomolecules via "click chemistry" and their subsequent release upon irradiation with UV light.[1][2] The ONB moiety is known for its efficient cleavage upon exposure to near-UV light, typically around 365 nm, leading to the release of the conjugated cargo.[1][3]

These application notes provide detailed protocols for the photocleavage of this compound linkers and methods for quantitative analysis of the cleavage reaction.

Data Presentation

Quantitative data for photocleavable linkers is crucial for experimental design and interpretation. The following table summarizes key parameters for o-nitrobenzyl (ONB) based linkers. It is important to note that the exact cleavage efficiency and kinetics can be influenced by factors such as the solvent, pH, and the nature of the conjugated molecule.[3]

Photocleavable MoietyWavelength (nm)Quantum Yield (Φ)Cleavage Conditions & NotesReference
o-Nitrobenzyl (ONB)~340-3650.49–0.63Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters.
Veratryl-based (di-alkoxy ONB)365-Significantly increased rate of cleavage compared to standard ONB.
α-methyl-ONB365-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.

Experimental Protocols

Protocol 1: General Photocleavage of a this compound Conjugate

This protocol describes a general procedure for the photocleavage of a molecule conjugated to the this compound linker in an aqueous buffer.

Materials:

  • This compound conjugated biomolecule

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV lamp with an emission peak at 365 nm (e.g., a Black Ray UV lamp)

  • UV-transparent reaction vessel (e.g., quartz cuvette or microplate)

  • Magnetic stirrer and stir bar (optional, for larger volumes)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound conjugate in the desired aqueous buffer to a final concentration suitable for your downstream application.

  • Photolysis Setup:

    • Transfer the solution to a UV-transparent reaction vessel.

    • If using a cuvette, place it in a temperature-controlled holder if necessary.

    • Position the UV lamp at a fixed distance from the sample to ensure consistent light intensity. A typical distance is 15 cm.

  • Irradiation:

    • Expose the sample to UV light (365 nm).

    • The irradiation time will depend on the light intensity, the concentration of the conjugate, and the desired cleavage efficiency. Typical irradiation times range from 5 to 30 minutes.

    • For initial experiments, it is recommended to perform a time-course experiment (e.g., collecting aliquots at 0, 5, 10, 15, and 30 minutes) to determine the optimal irradiation time.

  • Post-Cleavage:

    • After irradiation, the sample contains the cleaved biomolecule and the linker byproduct.

    • The sample is now ready for downstream analysis or application.

Protocol 2: Quantitative Analysis of Photocleavage using HPLC

This protocol outlines a method to quantify the cleavage efficiency of the this compound linker by monitoring the disappearance of the starting material and the appearance of the cleaved product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Photocleaved sample from Protocol 1

  • Unirradiated control sample

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA detector)

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

  • Mobile phases (e.g., water and acetonitrile with a modifier like formic acid or TFA)

Procedure:

  • Sample Preparation:

    • Prepare a series of samples by irradiating the this compound conjugate for different durations as described in Protocol 1. Include a t=0 (unirradiated) sample.

  • HPLC Analysis:

    • Inject an aliquot of the t=0 sample into the HPLC system to obtain the initial chromatogram. Identify the peak corresponding to the intact conjugate.

    • Inject aliquots of the irradiated samples.

    • Monitor the chromatograms for the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved product(s). The detection wavelength should be chosen to optimally detect both the starting material and the products.

  • Data Analysis:

    • Integrate the peak areas of the intact conjugate and the cleaved product(s) at each time point.

    • Calculate the cleavage efficiency using the following formula: Cleavage Efficiency (%) = [ (Initial Peak Area of Conjugate - Peak Area of Conjugate at time t) / Initial Peak Area of Conjugate ] x 100

    • For kinetic analysis, plot the natural logarithm of the concentration (or peak area) of the intact conjugate against time. A linear plot suggests first-order kinetics, and the rate constant (k) can be determined from the slope of the line.

Visualizations

Photocleavage Mechanism of the o-Nitrobenzyl Linker

G cluster_0 Before Irradiation cluster_1 UV Irradiation (365 nm) cluster_2 After Cleavage ONB_Linker o-Nitrobenzyl Linker (Attached to Molecule) Photon ONB_Linker->Photon Cleaved_Molecule Released Molecule Photon->Cleaved_Molecule Cleavage Byproduct Nitrosobenzaldehyde Byproduct Photon->Byproduct G Start Start: This compound Conjugate Solution Irradiate Irradiate with 365 nm UV Light Start->Irradiate Sample Collect Aliquots at Different Time Points Irradiate->Sample HPLC Analyze Samples by HPLC Sample->HPLC Analyze Calculate Cleavage Efficiency and Kinetics HPLC->Analyze End End: Cleaved Product for Downstream Use Analyze->End

References

Application Notes and Protocols for PC-PEG11-Azide NHS Ester Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-PEG11-Azide is a versatile heterobifunctional linker that incorporates a photocleavable (PC) moiety, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a bioorthogonal azide group. This unique combination of features makes it a valuable tool in bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The NHS ester facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on proteins, peptides, or other biomolecules. The PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[3][4][5] The azide group provides a handle for subsequent "click chemistry" reactions, allowing for the efficient and specific attachment of a second molecule of interest, such as a cytotoxic drug or an E3 ligase ligand. The integrated photocleavable linker enables the controlled release of the conjugated payload upon exposure to UV light, offering spatial and temporal control over its activity.

These application notes provide a detailed protocol for the reaction of this compound NHS ester with amine-containing molecules and the subsequent azide-alkyne cycloaddition.

Key Features and Applications

FeatureBenefitPrimary Applications
NHS Ester Covalently couples to primary amines (e.g., lysine residues) on biomolecules.Protein and antibody labeling, peptide modification.
PEG11 Spacer Increases hydrophilicity, reduces aggregation, and can improve pharmacokinetics.Development of ADCs and PROTACs with enhanced properties.
Azide Group Enables highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.Modular synthesis of complex bioconjugates.
Photocleavable Linker Allows for controlled release of the conjugated molecule upon UV irradiation.Targeted drug delivery, controlled activation of therapeutics.

Experimental Protocols

Part 1: NHS Ester Reaction with a Primary Amine-Containing Biomolecule

This protocol details the conjugation of this compound NHS ester to a protein (e.g., an antibody) via its primary amine groups.

Materials:

  • This compound NHS ester

  • Protein or other amine-containing molecule of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of the Biomolecule:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • If the initial buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Preparation of this compound NHS Ester Solution:

    • Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound NHS ester stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the linker to the protein. The optimal ratio should be determined empirically to achieve the desired degree of labeling.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Reaction time may be optimized.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Modified Biomolecule:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Reaction Workflow:

NHS_Ester_Reaction Biomolecule Protein/Peptide (with -NH2) Reaction Conjugation (pH 7.2-8.0) Biomolecule->Reaction Linker This compound NHS Ester Linker->Reaction Quenching Quenching (Tris buffer) Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Product Azide-Modified Biomolecule Purification->Product

NHS Ester Conjugation Workflow

Optimization Parameters:

ParameterRangeConsiderations
pH 7.2 - 8.5Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis of the NHS ester. The half-life of NHS esters decreases significantly at higher pH values.
Molar Excess of Linker 5x - 50xThe optimal ratio depends on the protein concentration and the desired drug-to-antibody ratio (DAR). Higher molar excess is generally required for dilute protein solutions.
Reaction Time 30 min - 2 hoursLonger incubation times may not necessarily lead to higher conjugation efficiency due to hydrolysis of the NHS ester.
Temperature 4°C - Room Temp.Lower temperatures can help to minimize hydrolysis of the NHS ester and maintain protein stability.
Part 2: Click Chemistry Reaction with an Alkyne-Containing Molecule

This protocol describes the conjugation of the azide-modified biomolecule with a payload containing a terminal alkyne via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified biomolecule (from Part 1)

  • Alkyne-containing payload (e.g., cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified payload in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Click Reaction:

    • In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing payload. A 3- to 5-fold molar excess of the alkyne-payload is a common starting point.

    • Add the copper chelator to the reaction mixture.

    • Add the sodium ascorbate solution, followed by the CuSO₄ solution. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for the reducing agent.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate from excess payload and reaction components using an appropriate method such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or reversed-phase HPLC.

Click Chemistry Workflow:

Click_Chemistry Azide_Biomolecule Azide-Modified Biomolecule Reaction CuAAC Click Reaction (CuSO4, NaAsc) Azide_Biomolecule->Reaction Alkyne_Payload Alkyne-Payload Alkyne_Payload->Reaction Purification Purification (HPLC/SEC) Reaction->Purification Final_Product Final Bioconjugate Purification->Final_Product

Click Chemistry Conjugation Workflow

Characterization of the Conjugate

The successful synthesis of the final bioconjugate should be confirmed, and key quality attributes such as the drug-to-antibody ratio (DAR) should be determined.

ParameterMethodPurpose
Degree of Labeling / DAR UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)To determine the average number of linker or payload molecules conjugated to each biomolecule.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the homogeneity of the conjugate and the presence of aggregates.
Confirmation of Conjugation Mass Spectrometry (LC-MS)To confirm the covalent attachment of the linker and payload.
Biological Activity In vitro cell-based assaysTo ensure that the conjugation process has not compromised the biological function of the biomolecule.

Signaling Pathway Example: PROTAC-Mediated Protein Degradation

This compound is frequently used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC Mechanism of Action

Conclusion

The this compound NHS ester is a powerful and versatile tool for creating advanced bioconjugates. The protocols provided herein offer a general framework for its use. However, for each specific application, empirical optimization of reaction conditions is crucial to achieve the desired product with high yield and purity while maintaining the biological integrity of the conjugated molecules.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for PC-PEG11-Azide Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and drug development, the precise and efficient ligation of molecules is paramount. "Click chemistry," a term that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups, has emerged as a powerful tool.[1][2] Among these reactions, the azide-alkyne cycloaddition has taken center stage. This document provides a detailed comparison of two prominent variants of this reaction—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application with PC-PEG11-Azide, a versatile linker molecule increasingly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics.[3][4]

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker that incorporates a photocleavable (PC) group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The azide functionality serves as a handle for click chemistry, allowing for its conjugation to molecules bearing an alkyne group. The PEG spacer enhances solubility and can reduce steric hindrance, potentially influencing reaction kinetics.[5]

The choice between CuAAC and SPAAC for conjugating this compound depends on the specific requirements of the application, primarily revolving around biocompatibility and reaction kinetics.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a stable 1,4-disubstituted triazole. It is known for its rapid reaction rates and high efficiency. However, the cytotoxicity of the copper catalyst can be a significant drawback for in vivo and some in vitro applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst. This makes SPAAC highly biocompatible and ideal for live-cell imaging and in vivo studies. Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.

Quantitative Data Presentation

Table 1: Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally fasterGenerally slower, dependent on the cyclooctyne
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable

Table 2: Representative Second-Order Rate Constants (k₂) for Azide-Alkyne Cycloadditions

Reaction TypeAlkyneAzideSolventk₂ (M⁻¹s⁻¹)
CuAAC Terminal AlkyneBenzyl AzideVarious~1 - 100
SPAAC BCNBenzyl AzideDMSO~0.15
SPAAC DBCOBenzyl AzideVarious~0.1 - 2.0
SPAAC PEGylated BCN2-azidoethanolWater/Blood Plasma~0.19 - 0.21
SPAAC DBCO-PEG5Model AzidesHEPES & PBS0.18 - 0.37

Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used. The data presented should be considered as a general indicator of relative reaction speeds. The inclusion of a PEG linker on the cyclooctyne has been shown to increase the SPAAC reaction rate.

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne-Functionalized Molecule

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or a minimal amount of organic co-solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule. A slight molar excess (1.1-1.5 equivalents) of one of the reactants is often used to drive the reaction to completion.

    • Add the reaction buffer to achieve the desired final concentration. If an organic co-solvent was used, ensure the final concentration is low enough (typically <10%) to not negatively impact the reactants.

    • Prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is commonly used to protect biomolecules from oxidation.

    • Add the CuSO₄/ligand premix to the reaction mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Purification:

    • Once the reaction is complete, the product can be purified using techniques such as size-exclusion chromatography (SEC) to remove unreacted small molecules, or by reversed-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

  • Characterization:

    • Confirm the structure and purity of the final conjugate using analytical techniques such as NMR and mass spectrometry (MS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Functionalized Molecule

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer or a minimal amount of organic co-solvent.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the DBCO-functionalized molecule. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.

    • Add the reaction buffer to achieve the desired final concentration. Keep the final concentration of any organic co-solvent low (typically <10-15%).

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours. The reaction can also be performed at 4°C for overnight incubation. Monitor the reaction progress by LC-MS or by monitoring the disappearance of the DBCO absorbance at around 309 nm using a UV-Vis spectrophotometer.

  • Purification:

    • Purify the conjugate using SEC or RP-HPLC as described in the CuAAC protocol.

  • Characterization:

    • Characterize the final product by NMR and MS to confirm its identity and purity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a BCN-Functionalized Molecule

Materials:

  • This compound

  • BCN-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the BCN-functionalized molecule as described for the DBCO reaction.

  • Reaction Setup:

    • Combine the this compound and the BCN-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the BCN reagent is a good starting point.

    • Ensure the final concentration of any organic co-solvent is kept low (ideally below 5%).

  • Reaction Incubation:

    • Gently mix and incubate the reaction. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the conjugate using SEC or RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using NMR and MS.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for CuAAC and SPAAC, as well as a conceptual workflow for the synthesis of a PROTAC molecule using this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_downstream Downstream Processing PC_PEG11_Azide This compound Stock Solution Reaction_Mix Combine Reactants in Buffer PC_PEG11_Azide->Reaction_Mix Alkyne_Molecule Alkyne-Molecule Stock Solution Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 Stock Premix CuSO4/Ligand Premix CuSO4->Premix Ligand Ligand (THPTA) Stock Ligand->Premix Initiation Initiate with NaAsc & Premix Premix->Initiation NaAsc Sodium Ascorbate Stock (Fresh) NaAsc->Initiation Reaction_Mix->Initiation Incubation Incubate (RT, 1-12h) Initiation->Incubation Purification Purification (HPLC/SEC) Incubation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product

Caption: General experimental workflow for CuAAC.

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_downstream Downstream Processing PC_PEG11_Azide This compound Stock Solution Reaction_Mix Combine Reactants in Buffer PC_PEG11_Azide->Reaction_Mix Strained_Alkyne Strained Alkyne (DBCO/BCN) Stock Solution Strained_Alkyne->Reaction_Mix Incubation Incubate (RT or 37°C, 1-24h) Reaction_Mix->Incubation Purification Purification (HPLC/SEC) Incubation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product

Caption: General experimental workflow for SPAAC.

PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis via Click Chemistry cluster_purification_characterization Purification and Characterization POI_Ligand Protein of Interest (POI) Ligand with Alkyne E3_Ligase_Ligand E3 Ligase Ligand Click_Reaction Click Reaction (CuAAC or SPAAC) POI_Ligand->Click_Reaction Linker This compound Linker->Click_Reaction Crude_PROTAC Crude PROTAC Purification HPLC Purification Crude_PROTAC->Purification Characterization NMR & Mass Spectrometry Characterization Purification->Characterization Final_PROTAC Purified PROTAC Molecule Characterization->Final_PROTAC

Caption: Conceptual workflow for PROTAC synthesis.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the bioconjugation of this compound. The choice between them is dictated by the specific needs of the experiment. CuAAC offers the advantage of rapid reaction kinetics, making it an excellent choice for in vitro applications where speed is critical and the potential for copper-induced cytotoxicity is not a concern. In contrast, the biocompatibility of SPAAC makes it the superior method for in vivo studies and live-cell applications, despite its generally slower reaction rates. The development of more reactive strained alkynes continues to narrow the kinetic gap between the two methods. By carefully considering the trade-offs between reaction speed, biocompatibility, and the nature of the alkyne reaction partner, researchers can effectively leverage the power of click chemistry for their work with this compound in the development of next-generation therapeutics.

References

Application Notes and Protocols for the Conjugation of PC-PEG11-Azide to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the conjugation of a primary amine-containing molecule to a molecule of interest using a photocleavable (PC) PEG linker with an azide functionality. The described method is an indirect, two-stage process that offers high efficiency and selectivity, leveraging the versatility of N-hydroxysuccinimide (NHS) ester chemistry and the bioorthogonality of "click chemistry".

The overall strategy involves two key steps:

  • Functionalization of the primary amine: A primary amine-containing molecule (e.g., protein, peptide, or small molecule) is reacted with a heterobifunctional linker, PC-Azido-PEG11-NHS carbonate ester . This reaction results in the covalent attachment of the PC-PEG11-Azide moiety to the primary amine via a stable amide bond, thus introducing an azide group onto the molecule.

  • Click Chemistry Conjugation: The newly introduced azide group is then specifically reacted with a second molecule of interest that has been functionalized with either a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This is achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. The photocleavable linker allows for the subsequent release of the conjugated molecule upon exposure to UV light.[1][2]

Data Presentation

The following tables summarize the key quantitative parameters for the two main reactions in this workflow.

Table 1: Quantitative Data for NHS Ester Reaction with Primary Amines

ParameterRecommended ConditionsNotes
pH 7.2 - 9.0 (Optimal: 8.3-8.5)[3][4]Reaction is pH-dependent; low pH protonates the amine, preventing reaction, while high pH increases hydrolysis of the NHS ester.[5]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down hydrolysis and are often preferred for sensitive proteins.
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature or overnight at 4°C.
Molar Excess of NHS Ester 8 to 50-foldDependent on the concentration and properties of the amine-containing molecule. Higher excess is needed for dilute solutions.
Typical Yield 70 - 95%Highly dependent on reaction conditions and the specific molecules being conjugated.
Compatible Buffers PBS, HEPES, Borate, BicarbonateBuffers should be free of primary amines (e.g., Tris, glycine).
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester is typically dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer.

Table 2: Quantitative Comparison of CuAAC and SPAAC Click Chemistry

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate (Second-Order Rate Constant) Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne (e.g., BCN: ~0.1 M⁻¹s⁻¹, DBCO: ~0.3 M⁻¹s⁻¹)
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60°C4 - 37°C
pH Range 4 - 124 - 10
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide

Experimental Protocols

Protocol 1: Functionalization of a Primary Amine with PC-Azido-PEG11-NHS Carbonate Ester

This protocol describes the labeling of a primary amine-containing molecule (e.g., a protein) with PC-Azido-PEG11-NHS carbonate ester to introduce an azide group.

Materials:

  • Primary amine-containing molecule (e.g., protein, peptide)

  • PC-Azido-PEG11-NHS carbonate ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 100 mM sodium bicarbonate pH 8.3)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)

  • Purification system (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).

    • If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.

  • Prepare the NHS Ester Solution:

    • Allow the vial of PC-Azido-PEG11-NHS carbonate ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated amount of the PC-Azido-PEG11-NHS carbonate ester stock solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the NHS ester is a good starting point for optimization.

    • Gently mix the reaction components. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize its effect on protein stability.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.

  • Quench the Reaction:

    • (Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted PC-Azido-PEG11-NHS carbonate ester and byproducts using a desalting column, spin filtration, or dialysis against the desired buffer for the next step.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized molecule (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule in an appropriate buffer

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Prepare the Reaction Mixture:

    • In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule. A slight molar excess (1.5-5 fold) of the less critical component is often used.

    • The reaction can be performed in a variety of buffers, including PBS and Tris buffers.

  • Prepare the Catalyst Premix:

    • In a separate tube, premix the CuSO₄ and the copper-chelating ligand. A 1:5 molar ratio of CuSO₄ to ligand is commonly used. Let it stand for a few minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM, and sodium ascorbate is usually at 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-functionalized molecule (from Protocol 1) to a strained cyclooctyne-containing molecule (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized molecule in an appropriate buffer

  • Strained cyclooctyne-containing molecule of interest (e.g., DBCO-functionalized molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture:

    • In a reaction tube, combine the azide-functionalized molecule and the strained cyclooctyne-containing molecule. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-functionalized molecule is a good starting point.

    • The reaction is typically performed in an aqueous buffer like PBS.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter for more reactive cyclooctynes like DBCO.

  • Purification:

    • The reaction typically proceeds to completion with high yields and minimal side products.

    • If necessary, purify the final conjugate to remove any unreacted starting materials using a suitable method such as size exclusion chromatography, affinity chromatography, or dialysis.

Mandatory Visualization

experimental_workflow cluster_0 Stage 1: Amine Functionalization cluster_1 Stage 2: Click Chemistry Conjugation Primary_Amine Primary Amine- Containing Molecule Reaction1 NHS Ester-Amine Coupling Primary_Amine->Reaction1 NHS_Ester PC-Azido-PEG11- NHS Carbonate Ester NHS_Ester->Reaction1 Azide_Molecule Azide-Functionalized Molecule Reaction1->Azide_Molecule Reaction2 CuAAC or SPAAC 'Click' Reaction Azide_Molecule->Reaction2 Alkyne_Molecule Alkyne/Cyclooctyne- Containing Molecule Alkyne_Molecule->Reaction2 Final_Conjugate Final Conjugate with Photocleavable Linker Reaction2->Final_Conjugate NHS_Ester_Amine_Reaction cluster_reactants Reactants cluster_products Products Molecule_NH2 Molecule-NH₂ (Primary Amine) Conjugate Molecule-NH-CO-O-PC-PEG₁₁-N₃ (Stable Amide Bond) Molecule_NH2->Conjugate pH 7.2-9.0 PC_PEG_Azide_NHS PC-PEG₁₁-N₃-NHS PC_PEG_Azide_NHS->Conjugate NHS N-Hydroxysuccinimide PC_PEG_Azide_NHS->NHS byproduct Click_Chemistry_Reactions cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Azide_CuAAC Molecule-N₃ Product_CuAAC Molecule-Triazole-R Azide_CuAAC->Product_CuAAC Cu(I) catalyst Alkyne_CuAAC R-C≡CH (Terminal Alkyne) Alkyne_CuAAC->Product_CuAAC Azide_SPAAC Molecule-N₃ Product_SPAAC Molecule-Triazole-R Azide_SPAAC->Product_SPAAC No catalyst Cyclooctyne_SPAAC R-Cyclooctyne (e.g., DBCO) Cyclooctyne_SPAAC->Product_SPAAC

References

Application Notes and Protocols for PC-PEG11-Azide Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]

This document provides detailed application notes and protocols for the use of PC-PEG11-Azide , a versatile, photocleavable polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for targeted protein degradation. The this compound linker offers several advantageous features:

  • Photocleavability: The photocleavable (PC) moiety allows for spatiotemporal control over PROTAC activity or for the release of bound proteins under specific light conditions, providing a valuable tool for mechanistic studies.[5]

  • PEG Spacer: The 11-unit polyethylene glycol (PEG) spacer enhances solubility and cell permeability of the final PROTAC molecule.

  • Dual Functionality: The azide group enables efficient and bioorthogonal "click chemistry" conjugation to an alkyne-modified ligand, while the NHS ester facilitates covalent linkage to a primary amine on the other ligand.

These application notes will guide researchers through the synthesis of a PROTAC using this compound, followed by detailed protocols for the characterization of its biological activity, including the determination of degradation efficiency (DC50 and Dmax) and the assessment of cellular effects.

Data Presentation: Efficacy of Representative PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize the degradation efficiency of various reported PROTACs in different cell lines, serving as a reference for expected outcomes.

Table 1: Degradation Efficacy of a Representative FLT3 PROTAC

PROTAC NameTargetCell LineDC50 (nM)Dmax (%)
PROTAC FLT-3 degrader 3FLT3MV-4-117.55>95

Table 2: Degradation Efficacy of a Representative KRAS G12D PROTAC

PROTAC NameTargetCell LineDC50 (nM)Dmax (%)
PROTAC KRAS G12D degrader 1KRAS G12DAGS7.49~95
PROTAC KRAS G12D degrader 1KRAS G12DPANC 04.0387.8>90

Table 3: Degradation Efficacy of Representative BRD4 PROTACs

PROTAC NameTargetCell LineDC50 (nM)Dmax (%)
MZ1BRD4HeLa26>90
ARV-825BRD4MDA-MB-2311.8>95
QCA570BRD4THP-13.1>90

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. This process is catalytic, as the PROTAC molecule can be recycled to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC follows a systematic workflow, from initial synthesis to comprehensive biological characterization. This process ensures a thorough understanding of the PROTAC's potency, selectivity, and mechanism of action.

Experimental_Workflow Start PROTAC Synthesis (using this compound) QC Purification & Characterization (HPLC, LC-MS, NMR) Start->QC Cell_Culture Cell Culture (Target-expressing cell line) QC->Cell_Culture Treatment PROTAC Treatment (Dose-response & time-course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Ubiquitination_Assay Ubiquitination Assay (Immunoprecipitation-Western Blot) Treatment->Ubiquitination_Assay Proteomics Quantitative Proteomics (Optional) (Mass Spectrometry) Treatment->Proteomics Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Densitometry & Data Analysis (DC50 & Dmax determination) Western_Blot->Data_Analysis Conclusion Comprehensive PROTAC Profile Data_Analysis->Conclusion Viability_Assay->Conclusion Ubiquitination_Assay->Conclusion Proteomics->Conclusion

Workflow for the evaluation of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a modular, two-step synthesis of a PROTAC, starting with the conjugation of an E3 ligase ligand to the this compound linker, followed by a click chemistry reaction with a target protein ligand.

PROTAC_Synthesis cluster_step1 Step 1: NHS Ester Coupling cluster_step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E3_Ligand E3 Ligase Ligand (-NH2) Intermediate E3 Ligand-Linker-Azide Intermediate E3_Ligand->Intermediate + PC_PEG_Azide This compound (-NHS ester) PC_PEG_Azide->Intermediate Target_Ligand Target Protein Ligand (-Alkyne) Final_PROTAC Final PROTAC Target_Ligand->Final_PROTAC + Intermediate_ref->Final_PROTAC CuSO4, Na-Ascorbate

Modular synthesis of a PROTAC using this compound.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

Materials:

  • E3 Ligase Ligand with a primary amine (e.g., pomalidomide derivative) (1.0 eq)

  • PC-Azido-PEG11-NHS carbonate ester (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add the PC-Azido-PEG11-NHS carbonate ester to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker-Azide intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • E3 Ligand-Linker-Azide intermediate (from Step 1) (1.0 eq)

  • Target Protein Ligand with a terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the E3 Ligand-Linker-Azide intermediate and the alkyne-functionalized target protein ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: DC50 and Dmax Determination by Western Blotting

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment.

Materials:

  • Target-expressing cell line

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the signal.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol provides a method to assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Target-expressing cell line

  • PROTAC stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a suitable density.

    • Incubate overnight to allow for cell attachment.

    • Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data to determine the IC50 value.

Protocol 4: Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

Materials:

  • Target-expressing cell line

  • PROTAC and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with protease and deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Antibody against ubiquitin for Western blotting

  • Protein A/G agarose beads

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration around its DC50 value for a shorter time course (e.g., 4-6 hours).

    • In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells in lysis buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with the antibody against the target protein to form an immune complex.

    • Add Protein A/G agarose beads to pull down the immune complex.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Conclusion

The this compound linker is a powerful tool for the synthesis of PROTACs, offering a combination of features that facilitate both the chemical construction and the biological evaluation of these novel therapeutic agents. The protocols provided in this document offer a comprehensive framework for the successful development and characterization of PROTACs for targeted protein degradation. By following these detailed procedures, researchers can reliably synthesize novel degraders and assess their efficacy, paving the way for new discoveries in drug development and chemical biology.

References

Application Notes and Protocols for Surface Modification of Biomaterials using PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of PC-PEG11-Azide, a photocleavable polyethylene glycol (PEG) linker, for the surface modification of biomaterials. This reagent is particularly valuable for applications requiring spatiotemporal control over the presentation or release of biomolecules from a surface.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components: a photocleavable (PC) group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide (N₃) group. This unique structure allows for the covalent attachment of the linker to a biomaterial surface, followed by the "clickable" conjugation of various molecules via the azide group. The incorporated photocleavable linker enables the subsequent release of the conjugated molecules upon exposure to UV light.[1][2][3]

Key Features and Applications:

  • Biocompatibility: The PEG spacer enhances the biocompatibility of the modified surface by reducing non-specific protein adsorption and cellular adhesion.[4][5]

  • "Click" Chemistry: The terminal azide group allows for highly efficient and specific covalent attachment of alkyne- or cyclooctyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

  • Photocleavable Linker: The PC group provides a powerful tool for the controlled release of attached biomolecules, such as drugs, peptides, or growth factors, with high spatial and temporal resolution.

  • Applications:

    • Drug Delivery: Spatially and temporally controlled release of therapeutic agents from implantable devices or nanoparticles.

    • Tissue Engineering: Dynamic control of the cellular microenvironment by presenting or releasing signaling molecules to guide cell behavior.

    • Biosensors: Reversible immobilization of capture probes for reusable sensing platforms.

    • Fundamental Research: Studying cellular responses to dynamic changes in surface chemistry.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the characterization of biomaterial surfaces modified with this compound and subsequently functionalized with a biomolecule.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Modification
Contact Angle Goniometry Water Contact AngleInitial increase in hydrophobicity after silanization (if applicable), followed by a decrease after PEGylation, indicating a more hydrophilic surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (N 1s, C 1s, O 1s, Si 2p)Appearance of a characteristic N 1s peak around 400-405 eV, confirming the presence of the azide group. Changes in C 1s and O 1s spectra are also expected.
Atomic Force Microscopy (AFM) Surface Topography and RoughnessIncrease in surface roughness and topographical changes consistent with the formation of a molecular layer.
Ellipsometry Layer ThicknessMeasurable increase in the thickness of the surface layer, corresponding to the length of the this compound linker and any attached biomolecule.
Fluorescence Microscopy Fluorescence IntensityIf a fluorescently labeled alkyne-molecule is "clicked" onto the surface, a uniform fluorescence signal should be observed.
UV-Vis Spectroscopy AbsorbanceQuantification of released molecules into a supernatant after UV irradiation by measuring their characteristic absorbance.

Experimental Protocols

Protocol 1: Surface Modification of Silicon-Based Biomaterials

This protocol describes the covalent attachment of this compound to a hydroxylated silicon surface via silanization.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound with an amine-reactive functional group (e.g., NHS ester)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silicon substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with toluene, followed by ethanol, and finally DI water.

    • Cure the silanized substrates in an oven at 110°C for 30 minutes.

  • Conjugation of this compound-NHS Ester:

    • Dissolve this compound-NHS ester (e.g., 5 mg) in 1 mL of anhydrous DMF.

    • Add a 2-fold molar excess of TEA or DIPEA to the solution.

    • Immerse the amine-functionalized substrates in the reaction solution and incubate for 4 hours at room temperature with gentle agitation.

    • Rinse the substrates with DMF, followed by ethanol, and DI water.

    • Dry the substrates under a stream of nitrogen. The surface is now functionalized with this compound.

Protocol 2: "Click" Chemistry Conjugation of an Alkyne-Modified Peptide

This protocol details the attachment of an alkyne-containing peptide (e.g., Alkyne-RGD) to the azide-functionalized surface.

Materials:

  • This compound functionalized substrate

  • Alkyne-modified peptide (e.g., Alkyne-RGD)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DI water

  • Nitrogen gas stream

Procedure:

  • Prepare "Click" Chemistry Reagents:

    • Prepare a 10 mM stock solution of the alkyne-peptide in DI water.

    • Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Prepare a 200 mM stock solution of sodium ascorbate in DI water (prepare fresh).

  • "Click" Reaction:

    • Place the this compound functionalized substrate in a suitable reaction vessel.

    • Prepare the reaction cocktail by mixing the following in order:

      • PBS buffer

      • Alkyne-peptide solution (to a final concentration of 1 mM)

      • CuSO₄ solution (to a final concentration of 1 mM)

      • Sodium ascorbate solution (to a final concentration of 5 mM)

    • Immediately cover the substrate with the reaction cocktail.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with PBS, followed by DI water.

    • Dry under a stream of nitrogen. The surface is now functionalized with the peptide.

Protocol 3: Photocleavage and Release of Conjugated Molecules

This protocol describes the light-induced cleavage of the PC linker and release of the attached molecule.

Materials:

  • Biomaterial surface functionalized with a molecule via the this compound linker.

  • UV light source (e.g., 365 nm).

  • Buffer solution (e.g., PBS) for collecting the released molecule.

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • UV Irradiation:

    • Immerse the functionalized substrate in a buffer solution in a suitable container (e.g., quartz cuvette).

    • Expose the substrate to UV light at the appropriate wavelength (typically 365 nm) for a predetermined duration. The optimal exposure time should be determined empirically.

  • Collection and Analysis:

    • After irradiation, collect the supernatant containing the released molecule.

    • Analyze the supernatant to quantify the amount of released molecule using a suitable analytical technique.

Visualizations

Experimental Workflow

Caption: Experimental workflow for surface modification and controlled release.

"Click" Chemistry Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Photocleavage Mechanism

photocleavage cluster_before Before UV Exposure cluster_uv cluster_after After UV Exposure Attached Surface-PC-PEG-Molecule UV UV Light (hν) Attached->UV Released Released Molecule UV->Released Surface_Remnant Surface-Remnant UV->Surface_Remnant

Caption: Photocleavage of the PC linker and molecule release.

References

Application Note: Covalent Capture of Peptide Interactions using Photo-Crosslinking and Click Chemistry with PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

The study of peptide-protein interactions is fundamental to understanding cellular signaling, drug mechanisms of action, and disease pathology. A significant challenge in this field is the transient and often low-affinity nature of these interactions, which makes their detection and characterization difficult using traditional methods. PC-PEG11-Azide is a trifunctional labeling reagent designed to overcome this challenge by covalently capturing interacting partners for subsequent enrichment and identification by mass spectrometry (MS).

This reagent incorporates three key features:

  • Photo-Crosslinker (PC): Typically a diazirine or benzophenone group, which upon activation with UV light, forms a highly reactive carbene or radical. This species non-specifically inserts into nearby C-H or N-H bonds, creating a permanent covalent bond between the labeled peptide and its binding partner.

  • PEG11 Spacer: A flexible polyethylene glycol linker (11 ethylene glycol units) that provides an extended reach for the crosslinking reaction, minimizing steric hindrance and accommodating a range of interaction distances.

  • Azide Handle: A terminal azide group that serves as a bio-orthogonal handle for "click chemistry." Specifically, it allows for the highly efficient and specific attachment of an alkyne-containing reporter tag, such as Biotin-Alkyne, via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[1][2]

This workflow enables the covalent trapping of peptide-protein interaction complexes, followed by stringent purification and enrichment of the cross-linked species, ultimately leading to their confident identification by bottom-up proteomics and mass spectrometry.[3][4][5]

Principle of the Method

The experimental workflow involves several key stages. First, the peptide of interest is labeled with the this compound reagent. This labeled peptide is then incubated with its target protein or complex biological sample (e.g., cell lysate). UV irradiation activates the photo-crosslinker, covalently trapping the peptide to its direct binding partners. After crosslinking, the azide handle is used to "click" on a biotin-alkyne tag. The resulting biotinylated complexes are then selectively enriched from the complex mixture using streptavidin-functionalized beads. Finally, the enriched proteins are digested into smaller peptides, which are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the logical flow of the experimental protocol and the underlying chemical reactions.

G cluster_prep Phase 1: Labeling & Crosslinking cluster_click Phase 2: Click Chemistry & Enrichment cluster_ms Phase 3: Mass Spectrometry Analysis peptide Peptide of Interest labeled_peptide Labeled Peptide peptide->labeled_peptide Labeling reagent This compound reagent->labeled_peptide incubation Incubation labeled_peptide->incubation sample Protein Sample / Lysate sample->incubation uv UV Irradiation (365 nm) Photo-Crosslinking incubation->uv click_reaction Click Reaction (CuAAC) uv->click_reaction click_reagents Biotin-Alkyne, CuSO4, TBTA, TCEP click_reagents->click_reaction enrich Streptavidin Bead Enrichment click_reaction->enrich wash Stringent Washes enrich->wash digest On-Bead Digestion (Trypsin) wash->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide Identification) lcms->data G cluster_0 1. UV Crosslinking cluster_1 2. Click Reaction peptide Peptide binding_partner Binding Partner (Protein) peptide->binding_partner UV (365 nm) Covalent Bond Formation reagent This compound (Diazirine-PEG-N3) azide Azide Handle (on Peptide) biotin_peptide Biotinylated Crosslinked Complex azide->biotin_peptide biotin_alkyne Biotin-Alkyne biotin_alkyne->biotin_peptide Cu(I) catalyst

References

Application Notes and Protocols for In Situ PROTAC Formation Using PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] A key advantage of PROTACs is their catalytic nature, allowing for the degradation of target proteins at sub-stoichiometric concentrations.[1]

The in situ formation of PROTACs within cells represents an advanced strategy to overcome challenges associated with the delivery of large, pre-formed PROTAC molecules. This approach involves the administration of two smaller, more cell-permeable precursors that then assemble into the active PROTAC inside the cell, often through bioorthogonal click chemistry. PC-PEG11-Azide is a versatile, PEG-based linker precursor containing an azide group, making it ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form a stable triazole linkage within the final PROTAC structure.

These application notes provide a comprehensive overview and detailed protocols for the in situ formation of PROTACs using this compound and subsequent evaluation of their efficacy in targeted protein degradation.

Data Presentation

The efficacy of in situ formed PROTACs is determined by quantifying the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide representative data for in situ PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR).

Note: The following data are representative examples and may not reflect the exact values for PROTACs formed with this compound, as specific experimental data was not available in the public domain at the time of this writing.

Table 1: Quantitative Degradation Data for In Situ Formed BRD4-Targeting PROTAC

ParameterValueCell LineTreatment Time (hours)
DC50 45 nMTHP-124
Dmax >90%THP-124
Binding Affinity (BRD4) 150 nM--
Binding Affinity (E3 Ligase) 250 nM--

Table 2: Quantitative Degradation Data for In Situ Formed EGFR-Targeting PROTAC

ParameterValueCell LineTreatment Time (hours)
DC50 35 nMHCC82724
Dmax >85%HCC82724
Binding Affinity (EGFR) 80 nM--
Binding Affinity (E3 Ligase) 180 nM--

Signaling Pathways

The degradation of key cellular proteins by in situ formed PROTACs can have significant downstream effects on various signaling pathways implicated in disease.

BRD4 Degradation and Downstream Effects

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc. By inducing the degradation of BRD4, in situ formed PROTACs can effectively suppress the transcription of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Pathway PROTAC Precursors PROTAC Precursors In Situ PROTAC In Situ PROTAC PROTAC Precursors->In Situ PROTAC Ternary Complex Ternary Complex In Situ PROTAC->Ternary Complex BRD4 BRD4 BRD4->Ternary Complex c-Myc Transcription c-Myc Transcription BRD4->c-Myc Transcription activates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome BRD4 Degradation BRD4 Degradation Proteasome->BRD4 Degradation BRD4 Degradation->c-Myc Transcription inhibits Cell Proliferation Cell Proliferation c-Myc Transcription->Cell Proliferation promotes Apoptosis Apoptosis c-Myc Transcription->Apoptosis inhibits

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc.

EGFR Degradation and Downstream Effects

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival and proliferation. In situ PROTAC-mediated degradation of EGFR can effectively block these pro-oncogenic signals.

EGFR_Pathway cluster_downstream Downstream Signaling In Situ PROTAC In Situ PROTAC EGFR Degradation EGFR Degradation In Situ PROTAC->EGFR Degradation EGFR EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates E3 Ligase E3 Ligase EGFR Degradation->PI3K inhibits EGFR Degradation->RAS inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Survival & Proliferation

Caption: Inhibition of EGFR signaling pathways via in situ PROTAC-mediated degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the in situ formation of PROTACs using this compound and subsequent analysis of target protein degradation.

Protocol 1: In Situ PROTAC Formation via Intracellular Click Chemistry

This protocol describes the general procedure for treating cells with PROTAC precursors to facilitate intracellular click chemistry.

Materials:

  • Cell line of interest (e.g., THP-1 for BRD4, HCC827 for EGFR)

  • Cell culture medium and supplements

  • This compound (or other azide-containing linker precursor)

  • Alkyne-functionalized ligand for the protein of interest

  • Alkyne-functionalized ligand for the E3 ligase (if not part of the POI ligand precursor)

  • DMSO (for stock solutions)

  • Copper (I) catalyst (for CuAAC, if required) and ligand (e.g., THPTA)

  • DBCO or BCN functionalized ligand (for SPAAC)

Workflow:

InSitu_Formation_Workflow A Cell Seeding B Precursor Treatment A->B C Incubation B->C D Cell Lysis or Imaging C->D

Caption: Experimental workflow for in situ PROTAC formation.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Precursor Preparation: Prepare stock solutions of the azide- and alkyne-containing precursors in DMSO. Further dilute the stock solutions to the desired final concentrations in cell culture medium.

  • Cell Treatment: Treat the cells with the precursor molecules. The order of addition and concentration of each precursor should be optimized. For CuAAC, a non-toxic copper source and a stabilizing ligand may be required.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C to allow for precursor uptake and the intracellular click reaction.

  • Downstream Analysis: Following incubation, proceed with cell lysis for Western blot or mass spectrometry analysis, or prepare the cells for live-cell imaging.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to quantify the degradation of the target protein following in situ PROTAC formation.

Materials:

  • Treated and control cell lysates (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein, downstream effectors like c-Myc, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Workflow:

Western_Blot_Workflow A Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Immunoblotting C->D E Detection & Analysis D->E

Caption: Experimental workflow for Western blot analysis.

Methodology:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Mass Spectrometry for Ternary Complex Confirmation

This protocol outlines the use of native mass spectrometry to confirm the in situ formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Treated and control cells

  • Gentle lysis buffer to preserve protein complexes

  • Mass spectrometer with a native ESI source

Workflow:

MS_Workflow A Cell Lysis B Complex Isolation (Optional) A->B C Native MS Analysis B->C D Data Deconvolution C->D

Caption: Workflow for native mass spectrometry analysis.

Methodology:

  • Cell Lysis: Lyse the cells under non-denaturing conditions to maintain the integrity of protein complexes.

  • Complex Isolation (Optional): Affinity purification or immunoprecipitation can be used to enrich for the ternary complex.

  • Native Mass Spectrometry: Analyze the lysate or purified complex using a mass spectrometer equipped for native protein analysis. Use gentle instrument settings to preserve non-covalent interactions.

  • Data Analysis: Acquire mass spectra over a high m/z range. Deconvolute the data to identify the masses corresponding to the individual proteins, binary complexes, and the fully formed ternary complex.

Protocol 4: Live-Cell Imaging of Protein Degradation

This protocol describes a method to monitor the kinetics of protein degradation in real-time using live-cell imaging.

Materials:

  • Cells expressing a fluorescently tagged version of the target protein (e.g., GFP-BRD4)

  • Live-cell imaging medium

  • PROTAC precursors

  • Automated fluorescence microscope with environmental control (37°C, 5% CO2)

Workflow:

Live_Imaging_Workflow A Cell Plating B Precursor Treatment A->B C Time-Lapse Microscopy B->C D Image Analysis C->D

Caption: Workflow for live-cell imaging of protein degradation.

Methodology:

  • Cell Plating: Plate cells expressing the fluorescently tagged POI in glass-bottom dishes suitable for microscopy.

  • PROTAC Treatment: Treat the cells with the PROTAC precursors at various concentrations. Include a vehicle control.

  • Time-Lapse Microscopy: Immediately place the dish on the microscope stage. Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.

  • Image Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell at each time point. Normalize the fluorescence to the initial time point to generate degradation curves and determine degradation kinetics.

Conclusion

The in situ formation of PROTACs using linkers like this compound offers a powerful strategy for targeted protein degradation. The protocols and application notes provided here offer a framework for researchers to design, execute, and analyze experiments to evaluate this promising therapeutic approach. While specific quantitative data for this compound-mediated in situ PROTACs requires further experimental investigation, the methodologies outlined will enable the generation of such critical data for advancing the field of targeted protein degradation.

References

Solid-Phase Synthesis of PROTACs with PC-PEG11-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the PC-PEG11-Azide linker. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for degradation.[1] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

The linker plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability.[3] The this compound linker is a versatile tool for PROTAC synthesis, particularly amenable to solid-phase synthesis (SPS) and click chemistry for the efficient assembly of PROTAC libraries.[3] Solid-phase synthesis offers significant advantages over traditional solution-phase synthesis by simplifying purification and allowing for the rapid generation of diverse PROTAC libraries.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_Extracellular Cell Membrane cluster_Intracellular Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Enters Cell POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->E3_Ligase

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The general workflow for the solid-phase synthesis of a PROTAC using a this compound linker is depicted below. This process involves the sequential attachment of the E3 ligase ligand and the POI ligand to a solid support via the linker, followed by cleavage and purification.

SPOS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_analysis Analysis and Characterization Resin_Prep 1. Resin Preparation & E3 Ligand Attachment Linker_Attach 2. This compound Linker Coupling Resin_Prep->Linker_Attach POI_Ligand_Click 3. POI Ligand Attachment (via Click Chemistry) Linker_Attach->POI_Ligand_Click Cleavage 4. Cleavage from Resin POI_Ligand_Click->Cleavage Purification 5. Purification (e.g., RP-HPLC) Cleavage->Purification Characterization 6. Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for solid-phase PROTAC synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for PROTACs synthesized via solid-phase methods using azide-functionalized PEG or alkyl linkers. While specific data for this compound is limited in the public domain, these values provide an expected range for yield and purity.

PROTAC IDLinker TypeCoupling MethodOverall Yield (%)Purity (%)Reference
PROTAC 1 3-azidopropylamineCuAAC197
PROTAC 2 3-azidopropylamine (reduced to amine)Amidation1>99
PROTAC 5 3-azidopropylamine (reduced to amine)AmidationNot reported>99
PROTAC 6 4-azidobutan-1-amine (reduced to amine)AmidationNot reported>99
PROTAC 7 8-azidooctan-1-amine (reduced to amine)AmidationNot reported>99
Generic PROTAC PEGAmidation27-71 (over all solid-phase steps)>95
HDAC6 PROTACs VariousAmidation27-71>95

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using an azide-functionalized linker, such as this compound. These are generalized procedures and may require optimization for specific target ligands.

Protocol 1: On-Resin Assembly of PROTAC Precursor

This protocol describes the sequential attachment of an E3 ligase ligand and the this compound linker to a solid support.

Materials:

  • Appropriate solid-phase resin (e.g., Aminomethyl polystyrene resin)

  • E3 ligase ligand with a suitable functional group for attachment to the resin (e.g., a carboxylic acid)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, HBTU)

  • Base (e.g., DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail (e.g., 50% Trifluoroacetic acid (TFA) in DCM)

Procedure:

  • Resin Swelling and E3 Ligand Coupling:

    • Swell the aminomethyl polystyrene resin in DCM for 30 minutes.

    • Wash the resin with DMF (3 x volume).

    • Prepare a solution of the E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid handle, 3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature overnight.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

  • This compound Linker Coupling:

    • Swell the E3 ligase-bound resin in DCM for 30 minutes.

    • Wash with DMF (3x).

    • Prepare a solution of this compound (3 eq.), a coupling reagent (e.g., HATU, 3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Protocol 2: On-Resin Click Chemistry and Cleavage

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the POI ligand, followed by cleavage of the final PROTAC from the solid support.

Materials:

  • Azide-functionalized resin from Protocol 1

  • Alkyne-functionalized POI ligand

  • Copper(I) iodide (CuI)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 50% TFA in DCM)

  • Nitrogen stream

  • Methanol (MeOH)

Procedure:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Swell the azide-functionalized resin in DCM for 30 minutes.

    • Wash with DMF (3x).

    • Prepare a solution of the alkyne-functionalized POI ligand (3 eq.), CuI (1 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 24 hours. For less reactive substrates, the coupling reaction can be repeated.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage from Resin:

    • Suspend the resin in the cleavage cocktail (e.g., 50% TFA in DCM) and shake at room temperature for 1 hour.

    • Filter the resin and collect the filtrate.

    • Wash the resin with the cleavage cocktail.

    • Evaporate the combined filtrate and washes under a stream of nitrogen.

Protocol 3: Purification and Characterization

This protocol outlines the final purification and characterization of the synthesized PROTAC.

Materials:

  • Crude PROTAC from Protocol 2

  • Solvents for HPLC: Acetonitrile (ACN), Water, TFA

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Purification:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., MeOH or DMF).

    • Purify the crude product by preparative RP-HPLC using a suitable gradient (e.g., 10-90% acetonitrile/water with 0.1% TFA).

    • Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.

  • Characterization:

    • LC-MS Analysis: Confirm the identity and purity of the final PROTAC by LC-MS. The expected mass corresponding to the molecular weight of the PROTAC should be observed.

    • NMR Analysis: Obtain 1H and 13C NMR spectra to confirm the chemical structure of the PROTAC. The spectral data should be consistent with the expected structure. Purity is often determined to be >95% by HPLC analysis.

References

Application Notes and Protocols for the Purification of PC-PEG11-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of phosphatidylcholine-polyethylene glycol(11)-azide (PC-PEG11-Azide) conjugates. The protocols outlined below are essential for researchers and professionals in drug development and various scientific fields who require high-purity conjugates for their work. The methods described include chromatography, precipitation, and dialysis, along with analytical techniques for purity assessment.

Introduction

This compound is a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and nanoparticle formulation. The phosphatidylcholine (PC) component provides a lipid anchor, the polyethylene glycol (PEG) linker enhances solubility and biocompatibility, and the terminal azide group allows for covalent attachment to alkyne-containing molecules via "click chemistry." Achieving high purity of these conjugates is critical to ensure the reproducibility of experiments and the safety and efficacy of therapeutic applications. This document outlines robust methods for the purification and characterization of this compound conjugates.

Data Presentation: Purification Method Performance

The following tables summarize typical quantitative data obtained from the purification of phospholipids and PEGylated lipids using the methods described in this document. While specific results for this compound may vary depending on the initial purity and scale, these data provide a benchmark for expected outcomes.

Table 1: Acetone Precipitation of Phosphatidylcholine

ParameterValueReference
Purity (by HPLC) 97.5% - 100%[1]
Yield ~69%[1]
Key Impurities Removed Neutral lipids, Cholesterol, Triacylglycerols[1]

Table 2: Reversed-Phase HPLC Purification of PEGylated Lipids

ParameterValueReference
Linearity (R²) ≥ 0.996[2]
Precision (RSD) ≤ 5.3%[2]
Accuracy (Recovery) 90% - 115%
Limit of Detection (LOD) 33 ng
Limit of Quantification (LOQ) 100 ng

Table 3: Dialysis for Lipid Nanoparticle Purification

ParameterValueReference
Lipid Recovery 88.6% - 100.4%

Experimental Protocols

Protocol 1: Purification by Acetone Precipitation

This protocol is effective for the initial removal of non-polar impurities from the crude this compound conjugate mixture.

Materials:

  • Crude this compound conjugate

  • Acetone (pre-chilled to -20°C)

  • Chloroform

  • Nitrogen gas supply

  • Centrifuge capable of reaching 4°C

  • Vortex mixer

Procedure:

  • Dissolve the crude this compound conjugate in a minimal amount of chloroform.

  • In a separate container, add 20-30 volumes of pre-chilled acetone (-20°C).

  • Slowly add the dissolved conjugate solution to the cold acetone while vigorously vortexing. A white precipitate of the phospholipid conjugate should form.

  • Incubate the mixture on ice for 1 hour to ensure complete precipitation.

  • Centrifuge the suspension at a low speed at 4°C to pellet the precipitate.

  • Carefully decant the supernatant containing the dissolved impurities.

  • Wash the pellet by resuspending it in a small volume of cold acetone and repeat the centrifugation.

  • After the final wash, dry the purified pellet under a stream of nitrogen gas to remove residual acetone.

  • For further analysis or use, the dried pellet can be redissolved in a suitable solvent such as a chloroform/methanol mixture.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for obtaining highly pure this compound conjugates.

Materials:

  • Partially purified this compound conjugate (e.g., from acetone precipitation)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C8 or C18 reversed-phase HPLC column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% TFA

  • Sample dissolution solvent (e.g., Methanol/Chloroform mixture)

Procedure:

  • Sample Preparation: Dissolve the partially purified conjugate in the sample dissolution solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C8 or C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 150 mm).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV at 214 nm or CAD.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main peak of the this compound conjugate.

  • Post-Purification Processing: Pool the collected fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure conjugate as a solid.

Protocol 3: Desalting and Buffer Exchange by Dialysis

Dialysis is a useful method for removing small molecule impurities, such as salts or unreacted small reagents, from the conjugate solution.

Materials:

  • This compound conjugate solution

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 1-2 kDa for removing small molecules while retaining the conjugate.

  • Large volume of dialysis buffer (e.g., deionized water or a specific buffer for the final application).

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in the dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Load the conjugate solution into the dialysis tubing and securely clamp both ends, leaving some headspace to allow for potential volume increase.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (e.g., 100-fold the sample volume). Place the container on a magnetic stirrer and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for a total of 3-4 changes to ensure efficient removal of impurities.

  • Sample Recovery: After the final dialysis period, carefully remove the dialysis bag from the buffer. Open one end and transfer the purified conjugate solution to a clean container. The sample can then be lyophilized or used directly.

Experimental Workflows and Signaling Pathways

The purification of this compound conjugates is a crucial step in a broader experimental workflow, often beginning with synthesis and culminating in a bioconjugation reaction.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis PC_PEG_NH2 PC-PEG-Amine Reaction1 Amine-NHS Ester Reaction PC_PEG_NH2->Reaction1 Azide_NHS Azide-NHS Ester Azide_NHS->Reaction1 Crude_Product Crude this compound Reaction1->Crude_Product Precipitation Acetone Precipitation Crude_Product->Precipitation Removes non-polar impurities Chromatography RP-HPLC Precipitation->Chromatography High-resolution separation Dialysis Dialysis Chromatography->Dialysis Desalting/Buffer Exchange Pure_Product Pure this compound Dialysis->Pure_Product NMR qNMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Synthesis and Purification Workflow for this compound Conjugates.

The primary application of purified this compound is its use in "click chemistry," a bioorthogonal reaction that allows for the specific and efficient conjugation to molecules containing an alkyne group.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product PC_PEG_Azide This compound Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PC_PEG_Azide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Protein, Drug) Alkyne_Molecule->Click_Reaction Conjugate Bioconjugate with Triazole Linkage Click_Reaction->Conjugate

Caption: Bioconjugation Workflow using Click Chemistry with this compound.

Purity Assessment

The purity of the final this compound conjugate should be assessed using a combination of analytical techniques.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used to confirm the structure of the conjugate and to quantify its purity by comparing the integrals of characteristic peaks of the conjugate to those of a known internal standard.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry can be used to confirm the molecular weight of the conjugate and to identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): As described in the purification protocol, HPLC with a suitable detector can be used to assess the purity of the final product by analyzing the peak area of the conjugate relative to any impurity peaks.

By following these detailed protocols and analytical methods, researchers can ensure the high purity of their this compound conjugates, which is essential for reliable and reproducible downstream applications.

References

Troubleshooting & Optimization

Troubleshooting failed PC-PEG11-Azide click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC-PEG11-Azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Troubleshooting Failed this compound Click Chemistry Reactions

Experiencing difficulties with your this compound click chemistry reactions? This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

dot

TroubleshootingWorkflow cluster_start cluster_problem cluster_causes Potential Causes cluster_solutions Solutions cluster_end start Reaction Failed (Low or No Product) problem Identify Potential Cause start->problem catalyst Inactive Copper Catalyst problem->catalyst Catalyst-related? reagents Reagent Issues problem->reagents Reagent-related? conditions Suboptimal Reaction Conditions problem->conditions Condition-related? substrate Substrate-Specific Problems problem->substrate Substrate-related? solution_catalyst Ensure fresh reducing agent Degas solvents Use appropriate ligand catalyst->solution_catalyst solution_reagents Check reagent purity & concentration Use fresh sodium ascorbate Verify this compound integrity reagents->solution_reagents solution_conditions Optimize temperature & time Adjust pH (6.5-8.0) Use appropriate solvent conditions->solution_conditions solution_substrate Increase reactant concentration Incorporate a longer linker Perform reaction in denaturing conditions substrate->solution_substrate end Successful Reaction solution_catalyst->end solution_reagents->end solution_conditions->end solution_substrate->end

Caption: Troubleshooting workflow for failed this compound click chemistry reactions.

FAQs: Troubleshooting Common Issues

Q1: My reaction has very low or no yield. What is the most common cause?

A1: The most frequent culprit for a failed CuAAC reaction is an inactive copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1]

Solutions:

  • Use a Reducing Agent: Always use a fresh solution of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[1]

  • Degas Solvents: Deoxygenate your reaction solvents and buffers by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles. Capping the reaction tube can also minimize oxygen exposure.[2]

  • Utilize a Ligand: Employ a copper-chelating ligand, such as THPTA or BTTAA, to protect the Cu(I) from oxidation and improve catalyst stability and efficiency.[1][3]

Q2: I'm still seeing poor yields after addressing the catalyst. What else could be wrong?

A2: If catalyst activity is confirmed, the issue may lie with your reagents or reaction conditions.

  • Reagent Integrity:

    • Purity: Ensure high purity of your alkyne-containing molecule and this compound. Impurities can inhibit the reaction.

    • Concentration: Accurately determine the concentration of your stock solutions.

    • This compound Stability: While generally stable, improper storage (e.g., exposure to light or heat) could degrade the azide functionality. Store as recommended by the supplier.

    • Sodium Ascorbate: Prepare sodium ascorbate solutions fresh before each use, as they are prone to oxidation.

  • Reaction Conditions:

    • Solvent: this compound is hydrophilic due to the PEG linker and should be soluble in aqueous buffers. However, if your alkyne-containing molecule has poor aqueous solubility, a co-solvent like DMSO or DMF may be necessary. The choice of solvent is critical and depends on the solubility of both substrates.

    • pH: The CuAAC reaction is generally robust over a pH range of 4-12. For bioconjugation, a pH range of 6.5-8.0 is recommended. Avoid Tris buffers as they can chelate copper; phosphate or HEPES buffers are good alternatives.

    • Temperature: Most CuAAC reactions proceed efficiently at room temperature. For sterically hindered substrates or slow reactions, a moderate increase in temperature (e.g., 37-45°C) may be beneficial.

Q3: Could the PEG chain on my this compound be causing steric hindrance?

A3: Yes, steric hindrance can be a factor, especially if the alkyne on your binding partner is in a sterically congested environment. The PEG linker itself is designed to increase solubility and reduce steric hindrance to some extent. However, if you suspect steric hindrance is impeding the reaction, consider the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight).

  • Increase Reactant Concentration: A higher concentration of one or both reactants can help drive the reaction to completion. A slight excess (1.1 to 2-fold) of the less precious reagent is often used.

  • Optimize Catalyst and Ligand Concentration: For sterically demanding reactions, optimizing the catalyst system is crucial. Polydentate ligands can enhance reaction rates.

  • Denaturing Conditions: For protein substrates, performing the reaction under denaturing conditions can expose buried alkyne groups. This is only feasible if the protein can be refolded or if its final structure is not critical.

dot

StericHindrance cluster_problem cluster_solutions Mitigation Strategies cluster_outcome problem Suspected Steric Hindrance time Increase Reaction Time problem->time concentration Increase Reactant Concentration problem->concentration catalyst Optimize Catalyst/Ligand problem->catalyst denature Use Denaturing Conditions (for proteins) problem->denature outcome Improved Yield time->outcome concentration->outcome catalyst->outcome denature->outcome

Caption: Strategies to overcome potential steric hindrance in this compound click reactions.

Quantitative Data Summary

The following tables provide recommended concentration ranges and ratios for key components in a typical CuAAC reaction involving this compound. These are starting points and may require optimization for your specific system.

Table 1: Recommended Reagent Concentrations

ComponentRecommended Concentration RangeNotes
This compound / Alkyne 10 µM - 5 mMLower concentrations may require longer reaction times or higher catalyst loading.
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMHigher concentrations can increase reaction rates but also the risk of biomolecule damage.
Reducing Agent (Sodium Ascorbate) 1 mM - 10 mMShould be in excess relative to copper. Prepare fresh.
Ligand (e.g., THPTA) 250 µM - 1.25 mMTypically used in excess of copper to protect the catalyst and biomolecules.

Table 2: Key Reaction Ratios

RatioRecommended ValueRationale
Ligand : Copper 1:1 to 5:1A 5:1 ratio is often recommended for bioconjugation to protect biomolecules from reactive oxygen species.
Azide : Alkyne 1:1 to 1:2 (or 2:1)A slight excess of the more accessible or less precious component can drive the reaction to completion.

Experimental Protocols

General Protocol for Bioconjugation with this compound

This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound in an aqueous buffer.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • This compound stock solution (e.g., in DMSO or water)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • Ligand (e.g., THPTA) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (100 mM in water, optional, to prevent oxidative damage)

Procedure:

  • Prepare Biomolecule Solution: In a microcentrifuge tube, dilute the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

  • Add this compound: Add the this compound stock solution to the biomolecule solution to achieve the desired final concentration.

  • Prepare Catalyst Premix: In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration). Let this mixture sit for a few minutes.

  • Add Catalyst Premix: Add the copper/ligand premix to the reaction tube containing the biomolecule and azide.

  • (Optional) Add Aminoguanidine: If your biomolecule is sensitive to oxidative damage, add aminoguanidine to a final concentration of 5 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (e.g., to a final concentration of 5 mM).

  • Incubate: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 30 minutes to several hours.

  • Purification: After the reaction is complete, purify the conjugated biomolecule to remove unreacted reagents, catalyst, and ligand. Common methods include size-exclusion chromatography, dialysis, or ultrafiltration.

dot

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep_bio Prepare Alkyne-Biomolecule Solution prep_azide Add this compound prep_bio->prep_azide add_cat Add Catalyst Premix prep_azide->add_cat prep_cat Prepare CuSO4/Ligand Premix prep_cat->add_cat add_ag Add Aminoguanidine (Optional) add_cat->add_ag initiate Initiate with Sodium Ascorbate add_ag->initiate incubate Incubate at RT initiate->incubate purify Purify Conjugate incubate->purify

Caption: Experimental workflow for a typical bioconjugation using this compound.

References

Optimizing PROTAC Efficiency: A Technical Support Guide for PC-PEG11-Azide Linker Length Variation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing the efficiency of Proteolysis Targeting Chimeras (PROTACs) by varying the length of the PC-PEG11-Azide linker. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1] Polyethylene glycol (PEG) linkers are often used due to their synthetic accessibility and their ability to allow the two binding moieties to adopt multiple conformations to facilitate the formation of this ternary complex.[1] The "PC" designation indicates a photo-cleavable element, allowing for potential spatiotemporal control of PROTAC activity, while the "Azide" group is a versatile chemical handle for synthesizing the PROTAC molecule via "click chemistry".[2]

Q2: How does the length of the PEG linker impact PROTAC activity?

The length of the PEG linker is a critical determinant of PROTAC efficacy.[3] An optimal linker length is necessary to induce the proper proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination. If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, if the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, or it could lead to non-productive binding events. Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair.

Q3: What are the key parameters to measure when assessing PROTAC efficiency?

The two primary metrics for quantifying PROTAC-mediated protein degradation are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates a more efficacious PROTAC.

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:target protein or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no target protein degradation Suboptimal Linker Length: The this compound linker may be too short or too long for efficient ternary complex formation.Systematically synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9, PEG11, PEG13).
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane.Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. Assess cell permeability using assays like the Caco-2 permeability assay.
Inefficient Ternary Complex Formation: Even with optimal binary binding, the linker may not orient the target protein and E3 ligase correctly.Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.
High DC50 value (low potency) Weak Ternary Complex Stability: The linker may not be optimal for stabilizing the ternary complex.Experiment with linkers of different compositions (e.g., incorporating rigid elements like piperazine or triazole rings) to alter the conformational dynamics.
Low Dmax value (incomplete degradation) Formation of Non-productive Ternary Complexes: The linker may allow for the formation of ternary complexes where the lysine residues on the target protein are not accessible for ubiquitination.Modify the linker attachment points on the target protein ligand or the E3 ligase ligand.
Significant "Hook Effect" Low Cooperativity in Ternary Complex Formation: The linker does not sufficiently promote the stable association of all three components.Design linkers that enhance the cooperativity of ternary complex formation. This may involve exploring different linker rigidities and compositions.

Quantitative Data on PEG Linker Length and PROTAC Efficiency

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies, demonstrating the impact of linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Impact of PEG Linker Length on Degradation of BRD4 by Thalidomide-Based PROTACs

Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.

Experimental Protocols

Protocol 1: Target Protein Degradation Assay (Western Blotting)

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol is used to assess the formation and stability of the ternary complex.

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis:

    • First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis:

    • The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the ternary complex binding affinity and kinetics.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC E3Ligase E3 Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Recruited E3Ligase->TernaryComplex Recruited PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Optimization Workflow Start Synthesize PROTACs with Varying PEG Linker Lengths CellTreatment Treat Cells with PROTACs (Dose-Response) Start->CellTreatment WesternBlot Western Blot for Target Protein Levels CellTreatment->WesternBlot DataAnalysis Calculate DC50 and Dmax WesternBlot->DataAnalysis Decision Optimal Degradation? DataAnalysis->Decision Biophysical Assess Ternary Complex Formation (SPR/ITC) Decision->Biophysical No End Optimized PROTAC Decision->End Yes Redesign Redesign Linker (Length, Composition) Biophysical->Redesign Redesign->Start

Caption: Experimental workflow for optimizing PROTAC linker length.

References

Navigating the Solubility Challenges of PC-PEG11-Azide in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often encounter challenges in achieving optimal solubility of specialized reagents like PC-PEG11-Azide in aqueous buffers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively, ensuring seamless integration of this photocleavable PROTAC linker into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

This compound is a specialized chemical tool known as a photocleavable PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] It contains a polyethylene glycol (PEG) spacer, an azide group for "click" chemistry, and a photocleavable unit.[1][2] Its solubility in aqueous buffers is crucial for various biochemical and cellular assays where maintaining physiological conditions is paramount for experimental validity. The hydrophilic nature of the PEG spacer generally aids in aqueous solubility.[3]

Q2: What are the general solubility properties of this compound?

While specific quantitative solubility data for this compound is not readily published, compounds with similar structures, such as Azido-PEG11-amine, are known to be water-soluble. Generally, PEG-azide compounds are soluble in water and various organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). However, the overall solubility of a PROTAC molecule is influenced by the combined properties of the warhead, linker, and E3 ligase ligand.

Q3: What factors can negatively impact the solubility of this compound in my experiments?

Several factors can contribute to poor solubility:

  • High Concentration: Attempting to dissolve the compound at a concentration above its solubility limit.

  • Buffer Composition: The presence of certain salts or other components in the buffer can decrease solubility.

  • pH: The pH of the aqueous buffer can influence the charge state of the molecule, thereby affecting its solubility.

  • Temperature: While moderate heating can sometimes aid dissolution, it is generally not recommended without specific stability data.

  • Hydrophobic Moieties: If this compound is conjugated to a particularly hydrophobic molecule, the resulting conjugate may have reduced aqueous solubility.

Troubleshooting Guide

Issue: Precipitate forms when dissolving this compound in an aqueous buffer.

This is a common issue that can often be resolved by modifying the dissolution protocol. Here are several strategies to try, starting with the simplest.

1. Preparation of a Concentrated Stock Solution in an Organic Solvent

The most reliable method to solubilize this compound is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh the Compound: Accurately weigh the required amount of this compound in a microcentrifuge tube.

  • Add Organic Solvent: Add the appropriate volume of DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution for 30-60 seconds. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Dilution into Aqueous Buffer: Perform a serial dilution of the organic stock solution into your final aqueous buffer to achieve the desired working concentration. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Organic Solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your aqueous buffer as low as possible (typically ≤1% v/v) to avoid affecting your biological system.

2. Utilizing Co-solvents in the Aqueous Buffer

If direct dissolution is necessary or if precipitation occurs even after dilution from an organic stock, incorporating a small percentage of a co-solvent in your aqueous buffer can be beneficial.

Table 1: Recommended Co-solvents and Starting Concentrations

Co-solventRecommended Starting Concentration (v/v)Notes
DMSO1-5%A strong solvent, but can be toxic to cells at higher concentrations.
Ethanol5-10%Less toxic than DMSO, but also a weaker solvent for some compounds.
PEG 4005-15%A non-ionic solubilizer that can be a good option for in vivo studies.

3. pH Adjustment

The solubility of molecules with ionizable groups can be significantly influenced by the pH of the solution. While this compound itself does not have a strongly ionizable group, this can be a critical factor for conjugates.

Experimental Protocol: pH Optimization

  • Determine pKa: If the pKa of your this compound conjugate is known or can be predicted, adjust the pH of your buffer to be at least 1-2 pH units away from the pKa to ensure the molecule is in its more soluble, ionized form.

  • Empirical Testing: If the pKa is unknown, prepare small aliquots of your aqueous buffer at different pH values (e.g., 6.0, 7.4, 8.5).

  • Test Solubility: Attempt to dissolve the compound (or dilute the stock solution) in each buffer and observe for precipitation.

  • Monitor Stability: Be aware that altering the pH can also affect the stability of your molecule. It is advisable to perform a stability test at the optimal pH.

4. Use of Surfactants

For highly insoluble compounds or conjugates, the addition of a non-ionic surfactant can help to form micelles that encapsulate the hydrophobic regions of the molecule, thereby increasing its apparent solubility.

Table 2: Recommended Surfactants and Starting Concentrations

SurfactantRecommended Starting Concentration (w/v)Notes
Tween® 20/800.01-0.1%Commonly used in biological assays and are generally well-tolerated by cells at these concentrations.
Pluronic® F-680.02-0.2%A non-ionic triblock copolymer surfactant.

Important Note: When using surfactants, it is crucial to run appropriate controls to ensure that the surfactant itself does not interfere with your experimental assay.

Visualizing the Workflow

To aid in the decision-making process for troubleshooting solubility issues, the following workflow diagram is provided.

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous Buffer check_solubility Is the compound fully dissolved? start->check_solubility success Success: Proceed with Experiment check_solubility->success Yes troubleshoot Troubleshooting Required check_solubility->troubleshoot No stock_solution 1. Prepare Concentrated Stock in DMSO or DMF troubleshoot->stock_solution dilute Dilute stock into aqueous buffer with vortexing stock_solution->dilute check_solubility2 Is the compound soluble at the working concentration? dilute->check_solubility2 check_solubility2->success Yes cosolvent 2. Use a Co-solvent (e.g., 1-5% DMSO) check_solubility2->cosolvent No check_solubility3 Is the compound soluble? cosolvent->check_solubility3 check_solubility3->success Yes ph_adjust 3. Adjust Buffer pH check_solubility3->ph_adjust No check_solubility4 Is the compound soluble? ph_adjust->check_solubility4 check_solubility4->success Yes surfactant 4. Add a Surfactant (e.g., 0.01% Tween-20) check_solubility4->surfactant No check_solubility5 Is the compound soluble? surfactant->check_solubility5 check_solubility5->success Yes consult Consult Technical Support for further assistance check_solubility5->consult No

Caption: A flowchart for troubleshooting this compound solubility issues.

The following diagram illustrates a general experimental workflow for testing the solubility of this compound.

Solubility_Testing_Workflow start Start: Weigh This compound prepare_stock Prepare 50 mM Stock in 100% DMSO start->prepare_stock serial_dilution Perform Serial Dilutions of stock into each buffer prepare_stock->serial_dilution prepare_buffers Prepare Test Buffers (e.g., PBS, Tris, HEPES) prepare_buffers->serial_dilution incubation Incubate samples (e.g., 1 hour at RT) serial_dilution->incubation visual_inspection Visual Inspection for Precipitate incubation->visual_inspection quantification Quantify Soluble Fraction (e.g., Centrifuge and measure supernatant concentration) visual_inspection->quantification analyze_data Analyze Data and Determine Solubility Limit quantification->analyze_data

Caption: An experimental workflow for determining the solubility of this compound.

References

Common side reactions in PC-PEG11-Azide bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation using PC-PEG11-Azide linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) - General Linker Stability

Q1: What is the structure of this compound and what are its reactive components?

A1: this compound is a heterobifunctional linker. It consists of a phosphocholine (PC) headgroup, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide (N₃) group. The azide is the primary reactive handle for conjugation reactions like CuAAC, SPAAC, or Staudinger ligation. The PC group can be part of a larger molecular construct, often used in applications like PROTACs where it might be attached to a ligand via a cleavable bond.[1][2]

Q2: How stable is the phosphocholine (PC) group during bioconjugation?

A2: The phosphocholine moiety contains phosphate ester bonds, which are susceptible to hydrolysis under certain conditions. The rate of hydrolysis is minimized at a pH of approximately 6.5.[3] Both acidic and basic conditions, as well as elevated temperatures, can accelerate the cleavage of these ester bonds, potentially compromising the integrity of your final conjugate.[3][4]

Q3: What are the stability considerations for the azide group?

A3: The azide group is generally stable under most reaction conditions used in bioconjugation and is unreactive toward most biological functional groups, making it an excellent bioorthogonal handle. However, it can be reduced to an amine by certain reducing agents, such as phosphines (in the Staudinger reaction) or dithiothreitol (DTT) under some conditions, which would prevent its participation in cycloaddition reactions.

Troubleshooting Guide 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for ligating azides and terminal alkynes but is sensitive to several factors that can lead to side reactions or low yields.

Common Issues and Solutions in CuAAC
ProblemPotential Cause(s)Recommended Solution(s)Citation(s)
Low or No Product Yield 1. Catalyst Inactivity: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.1a. Degas all buffers and solutions thoroughly. 1b. Use a sufficient concentration of a reducing agent like sodium ascorbate (typically 5-10 fold excess over copper). 1c. Add a Cu(I)-stabilizing ligand like TBTA or the water-soluble THPTA.
2. Poor Reagent Quality: The azide or alkyne starting material has degraded.2. Use fresh, high-purity reagents. Store azide-containing compounds properly, protected from light and reducing agents.
3. Steric Hindrance: The azide or alkyne is sterically inaccessible.3. Increase reaction time or temperature moderately. Consider redesigning the linker if hindrance is severe.
Oxidative Damage to Biomolecule Generation of Reactive Oxygen Species (ROS): The reaction of Cu(I)/Cu(II) with oxygen and the reducing agent (ascorbate) can produce ROS, which can oxidize sensitive amino acid residues (e.g., Cys, Met, His, Arg).1. Use a copper-chelating/stabilizing ligand (e.g., THPTA) in excess (e.g., 5 equivalents relative to copper). The ligand can act as a sacrificial reductant. 2. Ensure thorough degassing of all solutions to minimize oxygen content. 3. For proteins, consider adding aminoguanidine to protect arginine residues from modification by ascorbate byproducts.
Presence of Unwanted Byproducts Alkyne Homocoupling (Glaser Coupling): Two terminal alkyne molecules couple to form a diyne in the presence of Cu(II) and oxygen.1. Maintain anaerobic (oxygen-free) conditions. 2. Ensure a sufficient amount of reducing agent is present to keep the copper in the Cu(I) state.
Protein Aggregation 1. Covalent Modification: Byproducts of ascorbate oxidation can react with lysine and arginine residues. 2. Copper-Mediated Crosslinking. 1. Use a stabilizing ligand and aminoguanidine. 2. Lower the concentration of the copper catalyst.
Generalized Experimental Protocol: CuAAC for Protein Labeling

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing molecule, such as this compound.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified protein in a non-amine-containing buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a 10-50 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.

    • Prepare a catalyst premix solution by combining a 20 mM CuSO₄ solution with a 50 mM solution of THPTA ligand in water. Incubate for 5 minutes.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration.

    • Add the this compound stock solution to achieve a final concentration of 5-20 molar equivalents relative to the protein.

    • Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 0.25-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM. Gently mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted small molecules, copper catalyst, and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis against a buffer containing a chelating agent like EDTA, or tangential flow filtration.

CuAAC Workflow Diagram

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purify Purification Reagents 1. Prepare Stock Solutions - Alkyne-Biomolecule - Azide Linker - CuSO4 & THPTA Ligand - Sodium Ascorbate Mix 2. Mix Components - Add Biomolecule, Azide,  and CuSO4/Ligand Premix Reagents->Mix Initiate 3. Initiate Reaction - Add Sodium Ascorbate Mix->Initiate Incubate 4. Incubate - Room Temperature - 1-4 hours Initiate->Incubate Purify 5. Purify Conjugate - Size-Exclusion Chromatography - Dialysis (with EDTA) Incubate->Purify Product Final Bioconjugate Purify->Product

A generalized workflow for a standard CuAAC bioconjugation experiment.

Troubleshooting Guide 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for live-cell applications. The reaction is driven by the ring strain of a cyclooctyne, which reacts with the azide.

Common Issues and Solutions in SPAAC
ProblemPotential Cause(s)Recommended Solution(s)Citation(s)
Slow or Incomplete Reaction 1. Low Reactivity of Cyclooctyne: Different cyclooctyne reagents have vastly different reaction kinetics.1. Choose a cyclooctyne with a higher second-order rate constant (k₂), such as DBCO or DIBO, over less reactive ones like BCN if faster kinetics are needed.
2. Steric Hindrance: The azide or cyclooctyne is sterically blocked, preventing the approach of the reaction partners.2a. Increase the length of the PEG spacer on either the azide or cyclooctyne component. 2b. Increase the reaction time or the concentration of the labeling reagent.
Off-Target Labeling / Reagent Degradation Reaction with Endogenous Thiols: Some strained alkynes, particularly more reactive ones, can undergo a side reaction with free thiols (e.g., from cysteine residues or glutathione).1. Choose a cyclooctyne with better stability in the presence of biological nucleophiles. 2. If labeling proteins, consider temporarily blocking free thiols with a reversible agent like N-ethylmaleimide (NEM), though this may affect protein function.
Hydrophobicity of Reagent: Highly hydrophobic cyclooctynes (e.g., DBCO) can lead to aggregation or non-specific binding.1. Use a more hydrophilic cyclooctyne derivative or one with a PEG spacer attached.
Quantitative Comparison of Common Cyclooctynes

The choice of cyclooctyne is critical for balancing reaction speed with stability.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Feature
BicyclononyneBCN0.14Good balance of reactivity and stability.
DibenzocyclooctyneDBCO~0.1 - 0.3High reactivity, but can be hydrophobic.
Difluorinated CyclooctyneDIFO0.076High stability, but slower kinetics.
DIBODIBO0.17High reactivity.
Generalized Experimental Protocol: SPAAC for Live-Cell Labeling

This protocol outlines the labeling of an azide-modified biomolecule on the surface of living cells with a cyclooctyne-fluorophore conjugate.

  • Cell Preparation:

    • Culture cells that have been metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz) to display azides on their surface glycans.

    • Wash the cells twice with ice-cold, serum-free media or PBS containing 1% BSA to remove unbound azides.

  • Labeling Reaction:

    • Prepare a stock solution of the cyclooctyne-fluorophore reagent (e.g., DBCO-488) in DMSO.

    • Dilute the cyclooctyne reagent into pre-warmed cell culture media to a final concentration of 10-50 µM.

    • Remove the wash buffer from the cells and add the labeling medium.

  • Incubation:

    • Incubate the cells at 37°C for 30-90 minutes. The optimal time will depend on the cyclooctyne's reactivity and the density of azides.

  • Washing and Analysis:

    • Remove the labeling medium and wash the cells three times with fresh media or PBS to remove the unreacted cyclooctyne reagent.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

SPAAC Mechanism and Potential Side Reaction

SPAAC_Mechanism cluster_main Desired SPAAC Reaction cluster_side Potential Side Reaction Azide Biomolecule-N3 Triazole Stable Triazole Linkage Azide->Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole Cyclooctyne2 Strained Cyclooctyne Thiol Endogenous Thiol (e.g., Glutathione) ThiolAdduct Thiol-yne Adduct Thiol->ThiolAdduct Cyclooctyne2->ThiolAdduct

The intended SPAAC reaction pathway and a competing thiol-yne side reaction.

Troubleshooting Guide 3: Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a specifically engineered phosphine (typically bearing an ester trap) to form a stable amide bond.

Common Issues and Solutions in Staudinger Ligation
ProblemPotential Cause(s)Recommended Solution(s)Citation(s)
Slow or Incomplete Reaction 1. Unreactive Azide: Aryl azides or sterically hindered aliphatic azides can be sluggish to react.1. Increase reaction time and/or temperature. Use a more reactive phosphine reagent if available.
2. Hydrolysis of Aza-ylide: In the absence of an intramolecular trap (as in a simple Staudinger reduction), the intermediate aza-ylide is hydrolyzed to an amine, not the desired amide ligation product.2. Ensure you are using a phosphine reagent specifically designed for Staudinger ligation (with an electrophilic trap). For simple reduction, ensure water is present.
Difficult Purification Phosphine Oxide Byproduct: The triphenylphosphine oxide byproduct can be difficult to separate from the desired product due to similar polarity.1. Use a phosphine reagent with modified solubility (e.g., sulfonated for water solubility) to simplify removal. 2. Employ chromatographic methods optimized for separating the byproduct.

Staudinger Ligation Mechanism Diagram

Staudinger_Ligation cluster_steps Staudinger Ligation Mechanism Reactants Azide (R-N3) + Engineered Phosphine AzaYlide Aza-ylide Intermediate (R-N=PR'3) Reactants->AzaYlide - N2 Intramolecular Intramolecular Rearrangement AzaYlide->Intramolecular Ester Trap Amide Amide Bond Product Intramolecular->Amide Byproduct Phosphine Oxide Byproduct Intramolecular->Byproduct PC_Hydrolysis PC PC-Linker (Intact) Hydrolysis Hydrolysis of Phosphate Ester PC->Hydrolysis Cleaved Cleaved Linker (Degraded) Hydrolysis->Cleaved leads to Acid Acidic pH (< 6) Acid->Hydrolysis promotes Base Basic pH (> 7.5) Base->Hydrolysis promotes Heat Elevated Temp. Heat->Hydrolysis promotes Optimal Optimal Condition (pH ~6.5, RT) Optimal->PC preserves

References

Overcoming challenges in the purification of PC-PEG11-Azide labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of proteins labeled with PC-PEG11-Azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling, purification, and cleavage of this compound labeled proteins in a question-and-answer format.

Q1: Low or no labeling efficiency of the protein with this compound-NHS ester.

Possible Causes & Solutions:

CauseSolution
Inactive NHS Ester The N-hydroxysuccinimide (NHS) ester is moisture-sensitive. Ensure you are using anhydrous dimethyl sulfoxide (DMSO) and that the reagent has been stored properly in a desiccator. Prepare the NHS ester solution immediately before use.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris, will compete with the protein's lysine residues and N-terminus for reaction with the NHS ester. Exchange the protein into a buffer free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-8.5.
Incorrect Molar Excess of Labeling Reagent A 20-fold molar excess of the NHS-PEG-Azide reagent is typically recommended for labeling antibodies at 1-10 mg/mL, which generally results in 4-6 labels per antibody.[1] For your specific protein, you may need to optimize the molar excess to achieve the desired degree of labeling.
Low Protein Concentration Labeling reactions are less efficient with dilute protein solutions. If possible, concentrate your protein to 1-10 mg/mL. If you must work with a dilute solution, a greater molar excess of the labeling reagent may be required to achieve sufficient labeling.[1]

Q2: The labeled protein precipitates out of solution.

Possible Causes & Solutions:

CauseSolution
High Degree of Labeling The addition of multiple large this compound tags can alter the protein's net charge and pI, leading to a decrease in solubility. Try reducing the molar excess of the labeling reagent to decrease the number of attached linkers.
Buffer Conditions The pH and ionic strength of the buffer can affect protein solubility. Screen different buffer conditions to find one that maintains the stability of the labeled protein. Consider adding excipients like glycerol (up to 20%) or mild, non-ionic detergents.[2][3]
Hydrophobic Interactions The PEG component can sometimes lead to hydrophobic interactions between protein molecules, causing aggregation. Try adjusting the salt concentration of your buffer; increasing it to around 150-500 mM NaCl can help mitigate hydrophobic interactions.[3]

Q3: Low yield of purified labeled protein after chromatography (e.g., Size Exclusion or Ion Exchange).

Possible Causes & Solutions:

CauseSolution
Aggregation of Labeled Protein Labeled proteins may aggregate and be lost during purification. Analyze your sample by size-exclusion chromatography (SEC) to check for aggregation. If aggregation is present, try to optimize the buffer conditions as described above.
Altered Chromatographic Behavior The addition of the this compound linker can significantly alter the protein's size, charge, and hydrophobicity. This may cause the protein to elute at a different position than expected or to bind more strongly to the column matrix. Perform a scouting run with a broad gradient (for ion exchange) or a well-characterized SEC column to determine the new elution profile of your labeled protein.
Non-specific Binding to the Resin The PEG linker may interact non-specifically with the chromatography resin. Try adding a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration in your buffers to reduce non-specific binding.

Q4: Inefficient or incomplete photocleavage of the linker.

Possible Causes & Solutions:

CauseSolution
Incorrect Wavelength or Light Intensity Most photocleavable linkers of the o-nitrobenzyl or coumarin type cleave efficiently when irradiated with UV light, typically around 365 nm. Ensure your light source is emitting at the correct wavelength and has sufficient intensity. The optimal intensity is usually in the range of 1-5 mW/cm².
Insufficient Irradiation Time Photocleavage is a time-dependent process. The optimal irradiation time should be determined empirically for your specific setup and protein concentration. One study found a half-life of 4.7 minutes for a photocleavable protein chimera when irradiated at 400 nm with an intensity of 10 mW/cm².
Light Scattering or Absorption High concentrations of the labeled protein or other components in the solution can scatter or absorb the UV light, reducing the efficiency of photocleavage. If possible, perform the cleavage in a dilute solution and in a UV-transparent vessel. For proteins immobilized on a solid support, ensure the entire sample is evenly illuminated.
Presence of Quenchers Some buffer components can quench the photochemical reaction. If you suspect this is an issue, consider exchanging the buffer before the photocleavage step.

Frequently Asked Questions (FAQs)

Q: What is the purpose of each component of the this compound linker? A: The this compound linker is a trifunctional molecule. The Photocleavable (PC) group, typically an o-nitrobenzyl or coumarin derivative, allows for the release of the protein from a substrate upon exposure to light. The PEG11 (polyethylene glycol) spacer increases the hydrophilicity of the linker and the labeled protein, which can improve solubility and reduce non-specific binding. The Azide group is a bio-orthogonal handle that can be specifically reacted with an alkyne- or cyclooctyne-containing molecule via "click chemistry".

Q: What wavelength of light should I use for cleavage, and for how long? A: For most o-nitrobenzyl-based photocleavable linkers, UV-A light in the range of 320-400 nm is effective, with 365 nm being a commonly used wavelength. The irradiation time required for complete cleavage depends on the light intensity, the concentration of the labeled protein, and the specific linker. It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific conditions, which can range from 5 to 30 minutes.

Q: Can the photocleavage process damage my protein? A: Prolonged exposure to high-intensity UV light can potentially damage proteins through the generation of reactive oxygen species. To minimize this risk, use the lowest effective light intensity and the shortest possible irradiation time necessary for efficient cleavage. If protein damage is a concern, consider using a photocleavable linker that is sensitive to longer wavelengths, such as those based on coumarin derivatives that can be cleaved with blue light (400-450 nm).

Q: I am observing non-specific binding during my click chemistry reaction. What can I do? A: Non-specific binding in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can occur. To mitigate this, ensure you are using a copper-chelating ligand like TBTA. It is also important to remove any excess unreacted this compound linker from your protein solution before proceeding with the click reaction. This can be achieved through dialysis or the use of a desalting column.

Quantitative Data Summary

The efficiency of photocleavage can vary depending on the specific linker used. The table below provides a comparison of the quantum yields for different types of photolabile linkers. A higher quantum yield indicates a more efficient cleavage reaction.

Photolabile Linker TypeTypical Cleavage WavelengthQuantum Yield (Φ)Reference
o-Nitrobenzyl~340-365 nm0.49 - 0.63
Coumarin Derivative400-450 nm~0.25

Experimental Protocols

Protocol 1: Labeling of Protein with this compound-NHS Ester

  • Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the volume of the NHS ester stock solution required for the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the NHS ester stock solution to the protein solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted labeling reagent using a desalting column with a molecular weight cutoff appropriate for your protein.

Protocol 2: Photocleavage and Elution of Labeled Protein

  • Sample Preparation: Resuspend the immobilized, labeled protein in a minimal volume of a suitable buffer (e.g., PBS).

  • Irradiation:

    • Transfer the sample to a UV-transparent vessel.

    • Irradiate the sample with a 365 nm UV lamp at an intensity of 1-5 mW/cm² for a predetermined optimal time (e.g., 5-30 minutes).

  • Elution: Collect the supernatant containing the released protein. If the protein was immobilized on beads, a magnetic stand or centrifugation can be used to separate the beads from the supernatant.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification_cleavage Immobilization and Photocleavage Protein Protein in Amine-Free Buffer Reaction Labeling Reaction Protein->Reaction Reagent This compound-NHS Ester Reagent->Reaction Labeled_Protein_Unpurified Labeled Protein (with excess reagent) Reaction->Labeled_Protein_Unpurified Purification1 Desalting Column Labeled_Protein_Unpurified->Purification1 Labeled_Protein_Purified Purified Labeled Protein Purification1->Labeled_Protein_Purified Immobilization Immobilization via Click Chemistry Labeled_Protein_Purified->Immobilization Immobilized_Protein Immobilized Labeled Protein Immobilization->Immobilized_Protein Photocleavage Photocleavage (UV Light) Immobilized_Protein->Photocleavage Elution Elution Photocleavage->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Experimental workflow for labeling, immobilization, and photocleavage of proteins.

troubleshooting_workflow Start Problem Encountered Low_Labeling Low Labeling Efficiency? Start->Low_Labeling Precipitation Protein Precipitation? Start->Precipitation Low_Yield Low Purification Yield? Start->Low_Yield Incomplete_Cleavage Incomplete Photocleavage? Start->Incomplete_Cleavage Check_Reagents Check NHS Ester Activity & Buffer Composition Low_Labeling->Check_Reagents Yes Reduce_Labeling Reduce Degree of Labeling Precipitation->Reduce_Labeling Yes Check_Aggregation Check for Aggregation (SEC) Low_Yield->Check_Aggregation Yes Check_Light_Source Verify Wavelength & Intensity of Light Source Incomplete_Cleavage->Check_Light_Source Yes Optimize_Molar_Ratio Optimize Molar Ratio Check_Reagents->Optimize_Molar_Ratio Optimize_Buffer Optimize Buffer Conditions (pH, Salt, Additives) Reduce_Labeling->Optimize_Buffer Adjust_Chroma Adjust Chromatography Protocol Check_Aggregation->Adjust_Chroma Optimize_Irradiation Optimize Irradiation Time Check_Light_Source->Optimize_Irradiation

Caption: Troubleshooting workflow for this compound labeled protein purification.

References

Low yield in PROTAC synthesis using PC-PEG11-Azide: causes and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using PC-PEG11-Azide, with a focus on addressing the common challenge of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a heterobifunctional linker used in the modular synthesis of PROTACs. It contains a polyethylene glycol (PEG) chain of 11 ethylene oxide units, which enhances the solubility and cell permeability of the final PROTAC molecule.[1] One end of the linker has an azide (-N3) group, making it a reagent for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3] This reaction is highly efficient and allows for the reliable connection of the linker to another part of the PROTAC molecule that has been functionalized with an alkyne group.[4][]

Q2: What is the primary cause of low yields when using this compound in a CuAAC reaction?

Low yields in CuAAC reactions for PROTAC synthesis are often multifactorial. The primary suspects include issues with the copper catalyst, suboptimal reaction conditions, and challenges related to the purity of starting materials. The Cu(I) catalytic species is prone to oxidation to the less active Cu(II) state, which can stall the reaction. Additionally, impurities in the starting materials can "poison" the catalyst, leading to significantly reduced yields.

Q3: How does the PEG component of the linker affect the synthesis and purification process?

The PEG linker, while beneficial for the final PROTAC's properties, can introduce challenges during synthesis and purification. The PEGylation process can lead to a complex mixture of products, including unreacted starting materials and byproducts. The hydrophilic and flexible nature of the PEG chain can also make purification by standard chromatographic techniques like reverse-phase HPLC more difficult due to peak broadening and potential co-elution of impurities.

Troubleshooting Guide: Low PROTAC Yield

This guide provides a systematic approach to troubleshooting low yields in your PROTAC synthesis using this compound and a CuAAC reaction.

Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Inactive Copper Catalyst: The Cu(I) catalyst is essential for the CuAAC reaction but is easily oxidized to inactive Cu(II).Use a freshly prepared solution of a Cu(I) source (e.g., CuI, CuBr) and run the reaction under an inert atmosphere (Nitrogen or Argon). Alternatively, generate Cu(I) in situ by using a Cu(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate.
Insufficient Reducing Agent: If generating Cu(I) in situ, an inadequate amount of sodium ascorbate will result in incomplete reduction of Cu(II).Use a stoichiometric excess of freshly prepared sodium ascorbate (typically 2-5 equivalents relative to the copper sulfate).
Impure Starting Materials: Impurities in your alkyne-functionalized molecule or the this compound can inhibit the copper catalyst.Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary before the click reaction.
Suboptimal Solvent System: Poor solubility of reactants can lead to a heterogeneous reaction mixture and low conversion.Use a solvent system known to be effective for CuAAC reactions, such as a mixture of t-BuOH/H2O or DMF. For reactants with poor solubility, DMSO can be used as a co-solvent.
Reaction Stalls Before Completion Catalyst Deactivation: The copper catalyst may deactivate over the course of the reaction due to oxidation.Add a copper-stabilizing ligand, such as THPTA or TBTA, to the reaction mixture. These ligands protect the Cu(I) oxidation state and can accelerate the reaction.
Degradation of Reactants: One of the starting materials may be unstable under the reaction conditions.Monitor the stability of your starting materials under the reaction conditions (without the other reactant) by LC-MS over time.
Complex Product Mixture and Difficult Purification Side Reactions: Homodimerization of the alkyne-containing starting material can occur as a side reaction.Running the reaction under dilute conditions can disfavor the bimolecular side reaction.
PEG-Related Impurities: The inherent polydispersity of PEG linkers can sometimes lead to a mixture of products with slightly different linker lengths.Utilize a multi-step purification strategy. Size-exclusion chromatography (SEC) can be effective for removing smaller impurities, followed by reverse-phase HPLC for final polishing.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via CuAAC

This protocol describes the final coupling step of an alkyne-functionalized molecule (Component A-Alkyne) with this compound.

Reagents and Materials:

  • Component A-Alkyne (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 eq)

  • Solvent: Degassed 1:1 mixture of tert-butanol and water

Procedure:

  • In a reaction vial, dissolve Component A-Alkyne and this compound in the t-butanol/water solvent system.

  • In a separate microcentrifuge tube, prepare a fresh solution of sodium ascorbate in degassed water.

  • In another microcentrifuge tube, prepare a premixed solution of CuSO4·5H2O and THPTA in degassed water.

  • To the reaction vial containing the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4/THPTA solution.

  • Seal the vial and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be purified.

Protocol 2: Multi-Step Purification of PEGylated PROTACs

Step 1: Size-Exclusion Chromatography (SEC) - Initial Cleanup

  • Objective: To separate the higher molecular weight PROTAC from smaller impurities like unreacted starting materials and excess reagents.

  • Column: A suitable SEC column (e.g., Sephadex LH-20)

  • Mobile Phase: A solvent in which the PROTAC is soluble (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase.

    • Load the sample onto the pre-equilibrated SEC column.

    • Elute with the mobile phase and collect fractions.

    • Analyze the fractions by LC-MS or TLC to identify those containing the desired PROTAC.

    • Pool the relevant fractions and concentrate under reduced pressure.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Polishing

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

  • Column: A C18 or C4 preparative HPLC column.

  • Mobile Phases:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Procedure:

    • Dissolve the partially purified product from the SEC step in a suitable solvent (e.g., DMSO).

    • Inject the sample onto the HPLC column.

    • Elute with a gradient of Mobile Phase B into Mobile Phase A. The gradient will need to be optimized for the specific PROTAC.

    • Collect fractions corresponding to the desired product peak.

    • Confirm the purity of the fractions by analytical LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (Component A-Alkyne, this compound) reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) start->reaction crude Crude PROTAC Mixture reaction->crude sec Size-Exclusion Chromatography (SEC) crude->sec hplc Reverse-Phase HPLC sec->hplc pure Pure PEGylated PROTAC hplc->pure analysis LC-MS & NMR Analysis pure->analysis

Caption: A generalized experimental workflow for the synthesis and purification of a PEGylated PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation via the ubiquitin-proteasome system.

Troubleshooting_Logic Start Low PROTAC Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are starting materials pure? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh Cu(I) source, inert atmosphere, or in situ generation with excess NaAsc. Check_Catalyst->Sol_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify starting materials (e.g., chromatography). Check_Reagents->Sol_Reagents No Sol_Conditions Optimize solvent (e.g., tBuOH/H2O, DMF). Add stabilizing ligand (e.g., THPTA). Check_Conditions->Sol_Conditions No Success Improved Yield Check_Conditions->Success Yes Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis via CuAAC.

References

Preventing premature cleavage of PC-PEG11-Azide photocleavable linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of the PC-PEG11-Azide photocleavable linker during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound photocleavable linker?

A1: The this compound is a sophisticated chemical tool used in bioconjugation and drug delivery. It features a photocleavable (PC) core, likely based on an o-nitrobenzyl group, which can be broken upon exposure to UV light. This core is attached to a polyethylene glycol (PEG) spacer (with 11 ethylene glycol units) that enhances solubility and reduces steric hindrance. The linker is terminated with an azide group (-N3), which allows for covalent attachment to molecules containing alkyne groups via "click chemistry".[1][2][3]

Q2: What is the intended mechanism of cleavage for the this compound linker?

A2: The linker is designed to be stable under typical biological conditions and to cleave specifically when irradiated with near-UV light, most commonly at a wavelength of approximately 365 nm.[4][5] This light-induced cleavage allows for precise spatial and temporal control over the release of a conjugated molecule.

Q3: What are the most common causes of premature cleavage of this linker?

A3: Premature cleavage, or cleavage without intended light exposure, is typically caused by three main factors:

  • Unintended Light Exposure: Accidental exposure to ambient lab lighting, especially those that emit in the UV spectrum, can initiate cleavage.

  • Chemical Instability: The linker can be susceptible to hydrolysis, particularly at elevated temperatures or non-neutral pH. Certain strong chemical reagents can also induce cleavage.

  • Improper Storage and Handling: Failure to store the linker under recommended conditions can lead to gradual degradation and instability.

Troubleshooting Guide: Diagnosing and Preventing Premature Cleavage

This guide provides a systematic approach to identifying and mitigating the causes of premature linker cleavage.

Issue 1: Gradual loss of conjugated payload during an experiment without UV irradiation.

Possible Cause A: Unintended Exposure to Ambient Light

Many standard laboratory lights emit a broad spectrum of light, which can include wavelengths in the near-UV range that are sufficient to slowly cleave the o-nitrobenzyl core of the linker.

Solutions:

  • Work in a Dark Environment: When handling the this compound linker and its conjugates, work in a dark room or use a red light darkroom, which lacks UV and blue light frequencies.

  • Use Amber-Colored Labware: Protect solutions from light by using amber-colored microcentrifuge tubes, vials, and flasks.

  • Cover Equipment: When using equipment like shakers or incubators, cover any transparent lids with aluminum foil to block out ambient light.

Possible Cause B: Hydrolytic Instability

The o-nitrobenzyl ether linkage can be prone to hydrolysis, a reaction with water that breaks the bond. This process can be accelerated by elevated temperatures and deviations from a neutral pH. One study demonstrated that significant hydrolysis of an o-nitrobenzyl linker can occur at 37°C.

Solutions:

  • Maintain Neutral pH: Ensure that all buffers and solutions used are maintained at a neutral pH (6.5-7.5) unless your experimental protocol explicitly requires otherwise.

  • Control Temperature: For long-term incubations, consider if the experiment can be performed at a lower temperature to reduce the rate of hydrolysis. If 37°C is required, minimize the incubation time as much as possible.

  • Aqueous Buffer Preparation: Prepare aqueous solutions fresh and consider sterile filtering to prevent microbial growth that could alter the pH.

Issue 2: Rapid and complete cleavage of the linker in the presence of certain chemical reagents.

Possible Cause: Chemical Incompatibility

The linker's core structure can be cleaved by certain chemical conditions that do not involve light. For instance, o-nitrobenzyl amides and ethers have been shown to be cleaved by strong bases like 20% aqueous NaOH in methanol at elevated temperatures, a reaction that is dependent on dissolved oxygen. While extreme, this highlights the potential for chemical degradation under harsh conditions. The azide group itself can be reduced by reagents like phosphines or thiols, though this affects the azide handle and not the photocleavable bond.

Solutions:

  • Review Reagent Compatibility: Carefully review all components of your reaction mixture for strong bases, nucleophiles, or reducing agents that could interact with the linker.

  • Avoid Harsh Conditions: If possible, avoid extreme pH values and high temperatures in your experimental setup.

  • Component Testing: If a specific reagent is suspected, perform a control experiment with just the linker-conjugate and that reagent to confirm the incompatibility.

Issue 3: Inconsistent results and evidence of linker degradation even before use.

Possible Cause: Improper Storage and Handling

The this compound linker is sensitive to its storage environment. Exposure to moisture, light, and elevated temperatures can lead to degradation over time.

Manufacturer's Recommended Storage Conditions:

Condition Temperature Duration Notes
In Solid Form -20°C Long-term Keep sealed and protected from moisture.
In Solvent -20°C ~1 month Must be sealed and protected from moisture.

| In Solvent | -80°C | ~6 months | Must be sealed and protected from moisture. |

Data compiled from manufacturer datasheets.

Solutions:

  • Strict Adherence to Storage Protocol: Always store the linker at the recommended temperature and in a tightly sealed container. For powdered form, a desiccator can help prevent moisture exposure.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, prepare single-use aliquots of the linker dissolved in a suitable anhydrous solvent.

  • Purchase from Reputable Suppliers: Ensure the linker is sourced from a reliable manufacturer that provides quality control data.

Experimental Protocols

Protocol 1: Stability Testing of this compound Conjugate in Solution

This protocol is designed to assess the stability of your linker-conjugated molecule under your specific experimental conditions, excluding the UV light stimulus.

Materials:

  • Your this compound conjugated molecule.

  • Experimental buffer (e.g., PBS, pH 7.4).

  • Control buffer (e.g., a buffer with a different pH if investigating pH sensitivity).

  • Incubator set to the experimental temperature (e.g., 37°C).

  • Amber-colored microcentrifuge tubes.

  • Analytical instrument for detecting cleavage (e.g., HPLC, LC-MS, or SDS-PAGE if the conjugate is a protein).

Methodology:

  • Prepare a solution of your conjugate in the experimental buffer at the desired concentration.

  • Aliquot the solution into several amber-colored microcentrifuge tubes.

  • Prepare a parallel set of samples in the control buffer if applicable.

  • Wrap the tubes in aluminum foil as an extra precaution against light.

  • Place the tubes in an incubator at the experimental temperature.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Immediately freeze the removed aliquot at -80°C to stop any further degradation.

  • Once all time points are collected, analyze the samples to quantify the amount of intact conjugate versus the cleaved payload.

  • Data Analysis: Plot the percentage of intact conjugate against time. A significant decrease over time indicates premature cleavage under those conditions.

Visualizations

Photocleavage Mechanism of an o-Nitrobenzyl Linker cluster_0 Initial State cluster_1 Excitation cluster_2 Intermediate State cluster_3 Cleavage Products A o-Nitrobenzyl Linker (Payload Attached) B UV Light (hv) ~365 nm C Excited State B->C Absorption D Intramolecular Rearrangement C->D Isomerization E Released Payload D->E F o-Nitrosobenzaldehyde Byproduct D->F

Caption: Intended photocleavage pathway of the linker.

Troubleshooting Workflow for Premature Cleavage Start Premature Cleavage Observed CheckLight Review Light Conditions (Ambient, Equipment) Start->CheckLight LightIssue Implement Light Protection: - Work in Dark - Use Amber Tubes - Cover Equipment CheckLight->LightIssue Yes CheckChemical Review Chemical Environment (pH, Temp, Reagents) CheckLight->CheckChemical No Resolved Problem Resolved LightIssue->Resolved ChemicalIssue Optimize Conditions: - Adjust pH to Neutral - Lower Temperature - Test Reagent Compatibility CheckChemical->ChemicalIssue Yes CheckStorage Verify Storage and Handling (Temp, Moisture, Aliquoting) CheckChemical->CheckStorage No ChemicalIssue->Resolved StorageIssue Implement Proper Storage: - Store at -20°C/-80°C - Use Desiccator - Aliquot Fresh Batches CheckStorage->StorageIssue Yes CheckStorage->Resolved No StorageIssue->Resolved

References

Technical Support Center: Optimizing PC-PEG11-Azide NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing NHS ester reaction conditions, with a specific focus on PC-PEG11-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when using this compound NHS ester?

A1: The core reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of this compound reacts with a primary amine (typically the N-terminus of a protein or the epsilon-amino group of a lysine residue) to form a stable amide bond. N-hydroxysuccinimide is released as a byproduct.[1][2][3] This chemistry is widely used to link molecules of interest to proteins or other biomolecules.[2][4]

Q2: What are the optimal pH conditions for this reaction?

A2: The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.

Q3: What type of buffer should I use for the conjugation?

A3: It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers.

Q4: How should I dissolve the this compound NHS ester?

A4: Many non-sulfonated NHS esters have low water solubility and should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester. The final concentration of the organic solvent in the reaction should typically not exceed 10%.

Q5: What is the main side reaction I should be aware of?

A5: The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to a carboxylic acid, rendering it unreactive towards amines. This rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conjugation Yield NHS Ester Hydrolysis: The reagent may have been inactivated by moisture.Prepare the NHS ester stock solution immediately before use in an anhydrous solvent like DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
Suboptimal pH: The reaction buffer pH is too low or too high.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH of 8.3 is often a good starting point.
Incorrect Buffer Composition: The buffer contains competing primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or borate. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Insufficient Molar Excess: The amount of NHS ester is not sufficient to achieve the desired labeling.Increase the molar excess of the this compound NHS ester. A 5- to 20-fold molar excess is a common starting point, but this may require optimization.
Protein Precipitation After Labeling Over-labeling: Too many modifications on the protein can alter its properties and lead to aggregation.Reduce the molar excess of the NHS ester in the reaction to control the degree of labeling. Perform the reaction at a lower temperature (4°C) for a longer duration.
Solvent-Induced Precipitation: The addition of the organic solvent (DMSO/DMF) causes the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. Add the NHS ester solution slowly to the protein solution while gently mixing.
Inconsistent Results Reagent Instability: NHS esters are moisture-sensitive and can degrade over time if not stored properly.Store the solid this compound NHS ester in a desiccated environment at -20°C. Do not prepare large stock solutions for long-term storage; dissolve the reagent immediately before use.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize hydrolysis but may require longer incubation times.
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C to minimize hydrolysis.
Buffer Type Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate)Buffers containing primary amines like Tris or glycine are incompatible.
NHS Ester Solvent Anhydrous DMSO or DMFUse high-quality, dry solvent to prevent premature hydrolysis.
Molar Ratio (NHS Ester:Protein) 5- to 20-fold molar excessThis is a common starting point and should be optimized for the specific protein and desired degree of labeling.
NHS Ester Stability: Half-life vs. pH
pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: General Protein Labeling with this compound NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Initiate the Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Mix gently but thoroughly. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis against a suitable storage buffer.

Visualizations

cluster_reaction Reaction Conditions cluster_products Products PC_PEG_Azide This compound NHS Ester Conjugate Stable Amide Bond (this compound-CO-NH-Protein) PC_PEG_Azide->Conjugate Aminolysis Hydrolysis_Product Inactive Carboxylic Acid PC_PEG_Azide->Hydrolysis_Product Hydrolysis (Side Reaction) + H2O Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Conjugate Conditions pH 7.2-8.5 Amine-free buffer Room Temp or 4°C Byproduct N-Hydroxysuccinimide (NHS) Byproduct2 NHS

Caption: Chemical pathways in an NHS ester reaction.

start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, 1-5 mg/mL) start->prep_protein prep_nhs 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF, 10-20 mM) prep_protein->prep_nhs reaction 3. Add NHS Ester to Protein (5-20x molar excess) prep_nhs->reaction incubation 4. Incubate (RT for 30-60 min or 4°C for 2-16h) reaction->incubation quench 5. Quench Reaction (e.g., 50-100 mM Tris) incubation->quench purify 6. Purify Conjugate (Desalting column / Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for protein conjugation.

start Low Conjugation Yield? check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is pH between 7.2-8.5? check_buffer->check_ph Yes change_buffer Perform buffer exchange check_buffer->change_buffer No check_reagent Was NHS ester dissolved immediately before use in anhydrous solvent? check_ph->check_reagent Yes adjust_ph Adjust pH check_ph->adjust_ph No increase_ratio Consider increasing molar excess of NHS ester check_reagent->increase_ratio Yes prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh No success Yield should improve increase_ratio->success change_buffer->check_ph adjust_ph->check_reagent prepare_fresh->increase_ratio

Caption: Troubleshooting workflow for low yield.

References

Reducing non-specific binding in experiments with PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PC-PEG11-Azide to help minimize non-specific binding and ensure high-quality experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the components of this compound and how do they influence non-specific binding?

A1: this compound is a heterobifunctional linker with three key components:

  • Phosphocholine (PC) Headgroup: This zwitterionic group is a component of phospholipids found in cell membranes.[1] While it can increase hydrophilicity, phosphatidylcholine itself possesses a hydrophobic binding site, which can contribute to non-specific interactions.[2][3]

  • PEG11 Linker: The polyethylene glycol (PEG) spacer is a well-known hydrophilic polymer used to reduce non-specific protein adsorption.[4][5] It creates a hydration layer that provides a steric barrier, preventing unwanted molecules from binding to a surface. Incorporating PEG has been shown to significantly decrease non-specific binding, in some cases by a factor of 10.

  • Azide (N₃) Group: This is the reactive functional group used for "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While highly efficient, the azide group itself can be nucleophilic and participate in undesirable side reactions if not handled correctly.

Q2: What are the primary causes of non-specific binding (NSB) in my experiments?

A2: Non-specific binding is the unintended adhesion of molecules to surfaces or other molecules. It is primarily driven by two types of forces:

  • Hydrophobic Interactions: Hydrophobic regions of your conjugate, analyte, or experimental surfaces (like plastic wells) can interact and adhere to one another.

  • Electrostatic Interactions: Positively and negatively charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules.

The properties of your sample and buffer system, such as pH and ionic strength, can significantly influence these interactions.

Q3: I am observing a high background signal in my negative controls. What are the first troubleshooting steps I should take?

A3: High background in negative controls is a clear indicator of non-specific binding. Here are the initial steps to take:

  • Decrease Probe Concentration: The simplest first step is to lower the concentration of your this compound conjugate or subsequent fluorescent detection reagent.

  • Improve Washing Steps: Increase the number and/or duration of your washing steps after incubation to more effectively remove unbound reagents.

  • Incorporate a Blocking Agent: If you are not already, use a blocking agent like Bovine Serum Albumin (BSA) in your buffers to saturate non-specific binding sites on your surfaces.

  • Add a Surfactant: Introduce a low concentration of a non-ionic surfactant, such as Tween 20, to your washing buffers to help disrupt hydrophobic interactions.

Q4: How can I optimize my blocking strategy to reduce NSB?

A4: Blocking agents work by physically adsorbing to surfaces, preventing your molecule of interest from binding non-specifically. The choice of blocking agent is critical and may require optimization.

Blocking AgentTypical ConcentrationPrimary Mode of ActionBest For
Bovine Serum Albumin (BSA) 0.5 - 2% (w/v)Shields charged surfaces and reduces non-specific protein interactions.General protein-based assays, immunoassays.
Casein / Non-fat Dry Milk 1 - 5% (w/v)Provides a protein layer to block non-specific sites.Western blotting, ELISA. Note: Avoid if using biotin-based detection due to endogenous biotin.
Dextran Sulfate 0.02 - 0.1% (w/v)Acts as a polyanion to out-compete nucleic acids and other negatively charged molecules for electrostatic binding.Assays involving antibody-oligonucleotide conjugates.
Commercial Blocking Buffers Varies by manufacturerOften contain a proprietary mix of proteins and polymers for broad-spectrum blocking.When standard blockers are insufficient or for sensitive assays.
Q5: What additives should I consider for my washing buffers?

A5: Optimizing your washing buffer is a cost-effective way to improve signal-to-noise. The goal is to disrupt the low-affinity, non-specific interactions without disturbing the high-affinity, specific binding.

AdditiveTypical ConcentrationMechanism of Action
Non-ionic Surfactants (e.g., Tween 20, Triton X-100) 0.05 - 0.1% (v/v)Disrupts hydrophobic interactions between the analyte and surfaces.
Salt (e.g., NaCl) 150 mM - 500 mMShields charged molecules, reducing non-specific binding from electrostatic interactions.
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Acts as a carrier protein to prevent the analyte from sticking to surfaces during washes.

Visual Troubleshooting Guides

The following diagrams illustrate the sources of non-specific binding and a logical workflow for troubleshooting these issues.

PC Phosphocholine (PC) NSB Non-Specific Binding (NSB) PC->NSB Hydrophobic/ Electrostatic PEG PEG11 Linker SB Specific Binding PEG->SB Reduces NSB via Steric Hindrance Azide Azide (N₃) Group Azide->SB Click Reaction Site

Caption: Key components of this compound and their influence on binding.

Start High Background Signal Observed Q1 Is negative control high? Start->Q1 A1_Yes Indicates Non-Specific Binding (NSB) Q1->A1_Yes Yes A1_No Issue may be autofluorescence or over-amplification. Consult different protocol. Q1->A1_No No Q2 Optimize Reagent Concentration A1_Yes->Q2 A2 Decrease concentration of This compound conjugate and/or detection probe. Q2->A2 Q3 Optimize Blocking A2->Q3 A3 Increase blocking time/concentration. Try alternative blocking agent (e.g., BSA). Q3->A3 Q4 Optimize Washing A3->Q4 A4 Increase number and duration of washes. Add surfactant (Tween 20) and/or increase salt (NaCl) concentration. Q4->A4 End Signal-to-Noise Ratio Improved A4->End

Caption: A logical workflow for troubleshooting high background signals.

Experimental Protocols

Protocol 1: General Surface Blocking and Washing

This protocol is a starting point for assays involving the immobilization of a capture molecule to a surface (e.g., microplate wells) followed by detection using a this compound conjugate.

  • Surface Preparation: Prepare your surface as required by your primary immobilization chemistry.

  • Blocking Step:

    • Prepare a blocking buffer, e.g., 1% (w/v) BSA in Phosphate Buffered Saline (PBS).

    • Add the blocking buffer to completely cover the surface.

    • Incubate for at least 1 hour at room temperature or overnight at 4°C.

  • Initial Wash:

    • Prepare a wash buffer, e.g., PBS with 0.05% (v/v) Tween 20 (PBS-T).

    • Aspirate the blocking buffer.

    • Wash the surface three times with the wash buffer, ensuring complete removal of the previous solution in each step.

  • Incubation with Analyte:

    • Dilute your this compound conjugate or other analytes in a suitable buffer, which may also contain 0.1% BSA to act as a carrier protein and reduce non-specific interactions.

    • Incubate for the desired time and temperature as determined by your specific assay.

  • Final Washes:

    • Aspirate the analyte solution.

    • Wash the surface five times with wash buffer. For stubborn background, increase the wash duration for the last three washes to 5 minutes each with gentle agitation.

    • Proceed with your downstream detection steps.

Protocol 2: Troubleshooting High Background in Click Chemistry (CuAAC)

High background in click chemistry can arise from non-specific binding of the fluorescent probe or side reactions. This protocol provides recommended starting concentrations and troubleshooting tips.

  • Reagent Preparation (Prepare Fresh):

    • Copper (II) Sulfate (CuSO₄): 50 mM stock in deionized water.

    • Copper-chelating Ligand (e.g., THPTA): 50 mM stock in deionized water. Using a ligand is critical to stabilize the Cu(I) oxidation state and prevent protein damage.

    • Fluorescent Alkyne/Azide Probe: 10 mM stock in DMSO.

    • Sodium Ascorbate: 500 mM stock in deionized water. An oxidized solution will be ineffective.

  • Click Reaction Cocktail:

    • In your sample, add the click reaction components in the following order to the final concentrations listed in the table below.

ComponentRecommended Final ConcentrationTroubleshooting Notes
This compound 10 - 100 µMStart at the lower end of the range to minimize NSB.
Fluorescent Alkyne Probe 10 - 100 µMUse at least a 2-fold excess over the azide.
Copper Sulfate (CuSO₄) 50 µM - 1 mMHigher concentrations can sometimes increase background.
Ligand (e.g., THPTA) 250 µM - 5 mMCritically, maintain a ligand-to-copper ratio of at least 5:1.
Sodium Ascorbate 1 mM - 5 mMUse a high excess relative to copper. A ratio of 50:1 (Ascorbate:Cu) is a good starting point.
  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.

  • Removal of Excess Reagents: It is crucial to remove unreacted fluorescent probes and copper, which can be a major source of background.

    • Protein Precipitation: Add 4 volumes of ice-cold acetone to your reaction, incubate at -20°C for at least 1 hour, then centrifuge at high speed (e.g., 14,000 x g) to pellet the labeled protein. Carefully remove the supernatant and wash the pellet with cold methanol before resuspension.

    • Other Methods: Depending on your sample, buffer exchange columns or dialysis can also be effective.

cluster_Causes Primary Causes cluster_Solutions Mitigation Strategies NSB Non-Specific Binding Hydrophobic Hydrophobic Interactions Hydrophobic->NSB Electrostatic Electrostatic Interactions Electrostatic->NSB Aggregation Reagent Aggregation Aggregation->NSB Surfactants Add Surfactants (e.g., Tween 20) Surfactants->Hydrophobic Salt Increase Salt Conc. (e.g., NaCl) Salt->Electrostatic Blocking Use Blocking Agents (e.g., BSA) Blocking->NSB Blocks Sites PEG PEG Linker (Steric Hindrance) PEG->NSB Provides Shield Washing Increase Washing Washing->NSB Removes Unbound

Caption: The relationship between causes of NSB and mitigation strategies.

References

Stability issues of PC-PEG11-Azide under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PC-PEG11-Azide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound under various experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage, handling, and use of this compound, focusing on the stability of its key functional components: the azide group, the photocleavable linker, the NHS carbonate ester.

Issue 1: Low Yield or Complete Failure of "Click" Chemistry Reaction

If you are experiencing poor performance in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, the instability of the this compound reagent could be a contributing factor.

Symptom Potential Cause Recommended Solution
No reaction or very low yield Degradation of the Azide Moiety: Exposure to certain reducing agents can convert the azide to an amine, rendering it inactive for click chemistry. Specifically, Tris(2-carboxyethyl)phosphine (TCEP) is known to reduce azides via the Staudinger reaction.[1][2][3] Dithiothreitol (DTT) can also reduce azides, although it may be a less reactive option than TCEP.[2]- Avoid using TCEP in protocols involving this compound. - If a reducing agent is necessary prior to the click reaction (e.g., for antibody conjugation), consider using DTT and subsequently removing it before adding the azide-containing reagent. - Perform a control reaction with a fresh vial of this compound to rule out reagent degradation.
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This hydrolysis inactivates the amine-reactive functionality of the linker.- Prepare solutions of this compound immediately before use. - Perform conjugation reactions at a slightly acidic to neutral pH (optimally around pH 7.2-7.5) to balance amine reactivity and NHS ester stability. - Avoid amine-containing buffers such as Tris or glycine, as they will compete for reaction with the NHS ester.
Degradation of the Photocleavable Linker: While generally stable in the dark, some photocleavable linkers can be susceptible to degradation under harsh pH conditions.- Store the reagent protected from light at all times. - Avoid exposing the reagent to strongly acidic or basic conditions for prolonged periods.
Inconsistent results between experiments Improper Storage and Handling: Repeated freeze-thaw cycles or exposure to moisture can lead to gradual degradation of the compound.- Aliquot the reagent upon receipt to minimize freeze-thaw cycles. - Store aliquots at -20°C or lower in a desiccated, dark environment. - Allow the vial to warm to room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C or colder, protected from light and moisture. It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.

Q2: At what pH is the NHS carbonate ester of this compound most stable?

The NHS carbonate ester is most stable at acidic pH and becomes increasingly susceptible to hydrolysis as the pH increases. For optimal conjugation to primary amines, a compromise pH of 7.2-8.0 is recommended to balance amine reactivity with ester stability.

Q3: Can I use reducing agents like DTT or TCEP in the presence of this compound?

It is advisable to avoid the use of strong reducing agents with this compound. TCEP is known to reduce azides to amines (Staudinger reduction), which will prevent the click chemistry reaction. DTT can also reduce azides and should be used with caution. If a reduction step is necessary, it should be performed prior to the introduction of this compound, and the reducing agent should be removed from the reaction mixture.

Q4: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the hydrolysis of the NHS carbonate ester and potentially lead to the thermal decomposition of the azide group. Therefore, it is crucial to store the reagent at or below -20°C and perform reactions at controlled temperatures, typically room temperature or below.

Q5: My experiment requires a buffer containing primary amines (e.g., Tris). Can I use it with this compound?

No, buffers containing primary amines like Tris or glycine are not compatible with the NHS ester functionality of this compound as they will compete for the reaction, leading to low conjugation yields. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.

Data Presentation

The stability of the NHS ester moiety is critically dependent on pH. The following table summarizes the half-life of NHS esters at different pH values.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Levels

pHHalf-life
7.0Several hours
8.0Minutes
8.5-9.0Seconds to minutes

Note: This data is generalized for NHS esters and provides an estimate of stability. Actual stability may vary depending on buffer composition and temperature.

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using this compound

This protocol provides a general guideline for the conjugation of this compound to a protein or other amine-containing biomolecule.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF immediately before use.

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-7.5.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM.

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size exclusion chromatography.

Protocol 2: Azide Compatibility Test with Reducing Agents

This protocol can be used to assess the stability of the azide group in the presence of a reducing agent.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare solutions of the reducing agent (e.g., DTT or TCEP) at the desired concentrations in the same buffer.

  • Incubation:

    • Mix the this compound solution with the reducing agent solution.

    • Incubate at the desired temperature for a set period.

  • Analysis:

    • Analyze the reaction mixture using a technique that can detect the presence of the azide group, such as FTIR spectroscopy (azide stretch appears around 2100 cm⁻¹).

    • Alternatively, perform a small-scale click reaction with an alkyne-functionalized fluorescent dye and analyze the product formation by fluorescence intensity or chromatography. A decrease in product formation compared to a control without the reducing agent indicates azide degradation.

Visualizations

Stability_Pathway A This compound (Stable) B Hydrolyzed NHS Ester (Inactive for Amine Coupling) A->B Hydrolysis C Reduced Azide (Amine) (Inactive for Click Chemistry) A->C Reduction D Photocleaved Linker A->D Photocleavage E Intact & Reactive Molecule A->E High_pH High pH (≥ 8) Reducing_Agents Reducing Agents (e.g., TCEP, DTT) Light UV/Visible Light Optimal_Conditions Optimal Conditions (pH 7.2-7.5, Dark, No Reducing Agents)

Caption: Factors affecting the stability of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_Reagent Check Reagent Handling (Storage, Aliquoting, Fresh Solution) Start->Check_Reagent Check_pH Verify Reaction pH (Optimal: 7.2-7.5) Check_Reagent->Check_pH Check_Buffer Confirm Amine-Free Buffer Check_pH->Check_Buffer Check_Reducing_Agents Presence of Reducing Agents? Check_Buffer->Check_Reducing_Agents Remove_RA Remove Reducing Agent Before Adding this compound Check_Reducing_Agents->Remove_RA Yes No_RA No Reducing Agents Present Check_Reducing_Agents->No_RA No Optimize Optimize Reaction Conditions (Time, Temperature, Molar Ratio) Remove_RA->Optimize No_RA->Optimize Success Successful Conjugation Optimize->Success Fail Contact Technical Support Optimize->Fail

References

Catalyst selection and optimization for PC-PEG11-Azide CuAAC reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PC-PEG11-Azide in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The information is tailored for scientists and professionals in drug development and related fields to help optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound CuAAC reactions in a question-and-answer format.

Question: Why is my CuAAC reaction with this compound showing low or no product yield?

Answer: Low or no yield in a CuAAC reaction can stem from several factors related to the catalyst system and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity (Copper Oxidation): The active catalyst is Copper(I). Its oxidation to the inactive Copper(II) state is a primary cause of reaction failure.

    • Solution: Ensure a fresh solution of your reducing agent, typically sodium ascorbate, is used. The most convenient CuAAC procedure involves the in situ reduction of a Cu(II) salt (like CuSO₄) to Cu(I).[1][2] It is crucial to add the reducing agent last, after the copper salt has been mixed with the ligand and substrates.[1] For reactions sensitive to oxygen, employ deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Issues: The ligand stabilizes the Cu(I) catalyst, prevents its disproportionation, and accelerates the reaction.[3][4]

    • Solution: For aqueous reactions, a water-soluble ligand like THPTA is recommended. Ensure the correct ligand-to-copper ratio is used; a common recommendation is a 5:1 molar ratio of ligand to copper to protect biomolecules from oxidation. Insufficient ligand can lead to catalyst inactivation, while an excess of a strongly binding ligand can sometimes inhibit the reaction by blocking coordination sites on the copper.

  • Substrate-Specific Challenges (Steric Hindrance): The bulky nature of the this compound may cause steric hindrance, slowing down the reaction rate.

    • Solution: Increasing the reaction time or temperature may be necessary. However, be mindful that elevated temperatures can degrade sensitive biomolecules. Alternatively, increasing the concentration of the less hindered reaction partner (the alkyne) can help drive the reaction forward.

  • Solvent and pH Incompatibility: The choice of solvent and the reaction pH are critical for efficiency.

    • Solution: The reaction is known to proceed well in a variety of solvents, including water and DMF. The reaction is generally tolerant of a wide pH range (4-12). However, for bioconjugations, maintaining a physiological pH (around 7.4) is often necessary to preserve the integrity of the biomolecule. Buffers containing high concentrations of chelating agents like Tris or high levels of chloride should be avoided as they can interfere with the copper catalyst. Phosphate, acetate, or HEPES buffers are generally suitable.

Question: I am observing side products or degradation of my biomolecule. What could be the cause?

Answer: Side product formation and biomolecule degradation are often linked to the generation of reactive oxygen species (ROS) by the copper/ascorbate system or reactions with ascorbate byproducts.

  • Reactive Oxygen Species (ROS): The combination of copper ions, sodium ascorbate, and molecular oxygen can produce hydrogen peroxide and other ROS, which can lead to oxidative damage of proteins and other biomolecules.

    • Solution: Using an excess of a copper-chelating ligand (e.g., 5 equivalents of THPTA relative to Cu) can help protect biomolecules by acting as a sacrificial reductant. Performing the reaction under oxygen-free conditions is also highly effective.

  • Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds that may lead to unwanted covalent modifications or crosslinking of proteins.

    • Solution: The addition of aminoguanidine to the reaction mixture can help to scavenge these reactive byproducts without significantly inhibiting the CuAAC reaction itself.

Question: My reaction mixture forms a precipitate. What is it and how can I prevent it?

Answer: Precipitation can occur for several reasons, including the formation of insoluble copper complexes or aggregation of the PEGylated substrate.

  • Insoluble Copper Complexes: In certain buffers, such as phosphate buffers, copper complexes can precipitate if not properly chelated.

    • Solution: Always premix the copper salt with the ligand before adding it to the reaction mixture containing the substrates. This ensures the formation of a stable, soluble catalyst complex.

  • Substrate Aggregation: The this compound, being a large molecule, might aggregate and precipitate, especially at higher concentrations or in suboptimal solvents.

    • Solution: Ensure adequate solvation by choosing an appropriate solvent or solvent mixture. For aqueous reactions, ensure the pH is not near the isoelectric point of any protein component. The addition of non-chelating detergents or co-solvents may improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst system for a this compound CuAAC reaction? A1: A robust starting point for aqueous bioconjugations is an in situ prepared catalyst from Copper(II) sulfate (CuSO₄) and sodium ascorbate, in the presence of a water-soluble ligand like THPTA.

Q2: What are the optimal concentrations for the reactants and catalyst? A2: Optimal concentrations are system-dependent. For bioconjugations, copper concentrations are typically in the micromolar range (50-250 µM). The azide and alkyne concentrations will depend on the specific application, but often a slight excess of one reagent is used to drive the reaction to completion.

Q3: Can I use a pre-made Cu(I) source instead of generating it in situ? A3: Yes, Cu(I) salts like CuBr or CuI can be used. However, they are prone to oxidation and may have poor solubility. Therefore, generating Cu(I) in situ from a Cu(II) salt and a reducing agent is often more convenient and reliable for bioconjugation reactions.

Q4: How important is the order of reagent addition? A4: The order of addition is critical. It is recommended to first mix the CuSO₄ with the ligand, then add this mixture to a solution of the azide and alkyne substrates. The reaction is initiated by the final addition of sodium ascorbate. Adding ascorbate to the copper salt without the ligand can lead to rapid catalyst decomposition.

Q5: How can I monitor the progress of my reaction? A5: Reaction progress can be monitored by various analytical techniques depending on the nature of your substrates. Common methods include LC-MS to observe the formation of the product and consumption of reactants, and for protein conjugations, SDS-PAGE can show a shift in the molecular weight of the modified protein.

Data Presentation

Table 1: Recommended Component Ratios for a Typical Aqueous this compound CuAAC Reaction

ComponentRecommended Molar RatioTypical Final ConcentrationPurpose
Alkyne-Substrate1Varies (e.g., 50 µM)Reactant
This compound1.5 - 3Varies (e.g., 75 - 150 µM)Reactant (slight excess)
CuSO₄-50 - 250 µMCopper(II) source
THPTA Ligand5 (relative to CuSO₄)250 - 1250 µMStabilizes Cu(I), accelerates reaction
Sodium Ascorbate5 - 10 (relative to CuSO₄)250 - 2500 µMReducing agent
Aminoguanidine2 - 5 (relative to Ascorbate)500 - 12500 µMScavenges ascorbate byproducts

Note: These are starting recommendations and may require optimization for specific applications.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation with this compound

This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule with this compound in an aqueous buffer.

  • Prepare Stock Solutions:

    • Alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

    • This compound in the same buffer or a compatible co-solvent.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 100 mM Aminoguanidine in water.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound to their desired final concentrations.

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. For example, to achieve a final concentration of 100 µM CuSO₄ and 500 µM THPTA in a 1 mL reaction, you would mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.

    • Add the catalyst premix to the tube containing the azide and alkyne.

    • Add the aminoguanidine stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Gently mix the reaction tube.

    • Incubate at room temperature for 1-4 hours. The reaction can be placed on a slow rotator.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

    • Purify the conjugate using a suitable method (e.g., size exclusion chromatography, dialysis) to remove excess reagents and byproducts.

Visualizations

CuAAC_Catalytic_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne CuII Cu(II)-Ligand CuI->CuII Oxidation (O2) Alkyne R1-Alkyne Azide PC-PEG11-N3 Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI + H+ Product Triazole Product Cu_Triazolide->Product CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: The catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low/No Yield? CheckCatalyst Check Catalyst Preparation - Fresh Ascorbate? - Correct Order of Addition? Start->CheckCatalyst Yes CheckLigand Verify Ligand - Correct Ligand for Solvent? - Correct Cu:Ligand Ratio? CheckCatalyst->CheckLigand Issue Persists Success Reaction Successful CheckCatalyst->Success Resolved CheckConditions Optimize Conditions - Increase Time/Temp? - Check pH & Buffer? CheckLigand->CheckConditions Issue Persists CheckLigand->Success Resolved CheckPurity Check Reagent Purity - Alkyne/Azide Degradation? CheckConditions->CheckPurity Issue Persists CheckConditions->Success Resolved CheckPurity->Success Resolved Failure Consult Further CheckPurity->Failure Issue Persists Experimental_Workflow Prep 1. Prepare Stock Solutions (Substrates, CuSO4, Ligand, Ascorbate, Aminoguanidine) Mix_Reactants 2. Mix Alkyne-Substrate and this compound Prep->Mix_Reactants Prep_Catalyst 3. Prepare Catalyst Premix (CuSO4 + Ligand) Mix_Reactants->Prep_Catalyst Add_Catalyst 4. Add Catalyst Premix to Reactants Prep_Catalyst->Add_Catalyst Add_Scavenger 5. Add Aminoguanidine Add_Catalyst->Add_Scavenger Initiate 6. Initiate with Sodium Ascorbate Add_Scavenger->Initiate Incubate 7. Incubate (RT, 1-4h) Initiate->Incubate Purify 8. Quench & Purify Product Incubate->Purify

References

Improving the kinetics of strain-promoted azide-alkyne cycloaddition with PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PC-PEG11-Azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experiments and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during SPAAC reactions involving this compound.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Low Reactant Concentration: The rate of a bimolecular reaction like SPAAC is dependent on the concentration of both the azide and the cyclooctyne.Increase the concentration of one or both reactants. A slight molar excess (1.5-10 equivalents) of the limiting reagent can also improve reaction efficiency.[1]
Suboptimal pH: The pH of the reaction buffer can significantly influence the reaction rate.Screen a range of pH values. Generally, higher pH values (up to 9) can increase SPAAC reaction rates.[2] However, consider the pH stability of your biomolecule.
Inappropriate Buffer: Certain buffer components can interfere with the reaction.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS). Buffers like Tris can react with NHS esters if you are performing a two-step conjugation.[2][3] HEPES buffer has been shown to yield higher reaction rates compared to PBS in some cases.
Low Temperature: SPAAC reactions are temperature-dependent.If your biomolecule is stable at higher temperatures, consider running the reaction at 37°C instead of room temperature or 4°C.[4]
Steric Hindrance: The accessibility of the azide or cyclooctyne moiety on your biomolecule may be sterically hindered.The PEG11 linker on this compound is designed to minimize steric hindrance by providing spatial separation. If hindrance is still suspected, consider alternative conjugation strategies or linker lengths.
Low Conjugation Yield Hydrolysis of NHS Ester: If using the NHS ester form of this compound for a two-step conjugation, the NHS ester is susceptible to hydrolysis in aqueous buffers.Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use and avoid prolonged storage of the stock solution.
Degradation of DBCO Reagent: Dibenzocyclooctyne (DBCO) reagents can degrade over time, especially with exposure to moisture and light.Store DBCO reagents protected from light and moisture. For long-term storage, keep at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation.
Inaccurate Quantification of Reactants: Incorrect concentration determination will lead to suboptimal reaction stoichiometry.Accurately determine the concentration of both the azide- and cyclooctyne-functionalized molecules before initiating the reaction.
Reagent Solubility Issues Hydrophobicity of Reactants: While the PEG11 linker enhances hydrophilicity, some cyclooctyne reagents can be hydrophobic, leading to poor solubility in aqueous buffers.Use a co-solvent such as DMSO or DMF. Keep the final concentration of the organic solvent as low as possible (typically <20%) to maintain the stability of biomolecules. The PEG linker on this compound is designed to improve water solubility.
Photocleavage of the PC Linker Exposure to UV Light: The "PC" in this compound designates a photocleavable linker, which is sensitive to UV light (typically around 365 nm).Protect the this compound reagent and any subsequent conjugates from direct exposure to UV light sources during handling and storage. Use amber tubes or cover tubes with foil.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction rate for SPAAC with this compound?

Q2: What is the optimal buffer for SPAAC reactions with this compound?

A2: Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. However, studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates. It is recommended to avoid amine-containing buffers like Tris, especially if you are using an NHS-ester for azide installation.

Q3: Can I monitor the progress of my SPAAC reaction?

A3: Yes. If you are using a DBCO-containing reagent, you can monitor the reaction by UV-Vis spectroscopy. DBCO has a characteristic absorbance at approximately 310 nm, which decreases as the reaction proceeds. Alternatively, techniques like SDS-PAGE can show a molecular weight shift upon successful conjugation.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C, protected from light and moisture.

Q5: What is the purpose of the PEG11 linker in this compound?

A5: The polyethylene glycol (PEG) linker serves two main purposes: it increases the hydrophilicity and solubility of the molecule in aqueous buffers, and it provides a flexible spacer to minimize steric hindrance between the conjugated molecules.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.40.32 - 0.85
HEPES7.00.55 - 1.22
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77
Data is based on reactions with DBCO and may vary depending on the specific cyclooctyne used.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate. Ensure your biomolecule is stable at the chosen temperature.
pH 7.0 to 9.0Higher pH can accelerate the reaction, but biomolecule stability should be the primary consideration.
Reactant Ratio 1.5:1 to 10:1 (excess of one component)A molar excess of the less critical or more easily accessible component can drive the reaction to completion.
Reaction Time 1 to 24 hoursDependent on reactant concentrations, temperature, and the specific kinetics of the chosen cyclooctyne.

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of a Protein with this compound and a DBCO-Functionalized Molecule

This protocol describes the introduction of an azide group onto a protein using this compound NHS ester, followed by a SPAAC reaction with a DBCO-functionalized molecule.

Step 1: Azide Labeling of the Protein

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound NHS ester stock solution to the protein solution. The final DMSO/DMF concentration should be below 20%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound NHS ester using a desalting column or dialysis against the desired buffer (e.g., PBS).

Step 2: SPAAC Reaction

  • Reactant Preparation: Prepare the azide-labeled protein from Step 1 in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Incubation: Mix the azide-labeled protein and the DBCO-functionalized molecule. A slight molar excess (1.5-5 equivalents) of the DBCO reagent is typically used.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy

This protocol is applicable when using a DBCO-containing reagent.

  • Prepare Reactants: Prepare stock solutions of this compound and the DBCO-functionalized molecule in the desired reaction buffer.

  • Blank Measurement: Measure the absorbance of the DBCO-functionalized molecule solution at 310 nm.

  • Initiate Reaction: Mix the this compound and DBCO-functionalized molecule solutions at the desired concentrations.

  • Monitor Absorbance: At regular time intervals, measure the absorbance of the reaction mixture at 310 nm.

  • Data Analysis: A decrease in absorbance at 310 nm indicates the consumption of the DBCO reagent and the progress of the reaction.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: SPAAC Reaction protein Protein in Amine-Free Buffer mix1 Mix and Incubate protein->mix1 pc_peg11_azide This compound NHS Ester (in DMSO) pc_peg11_azide->mix1 purify1 Purification (Desalting/Dialysis) mix1->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein mix2 Mix and Incubate azide_protein->mix2 dbco_molecule DBCO-Functionalized Molecule dbco_molecule->mix2 purify2 Purification (SEC/Dialysis) mix2->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound NHS ester and a DBCO-functionalized molecule.

logical_relationship cluster_factors Factors Influencing SPAAC Kinetics cluster_troubleshooting Troubleshooting Outcomes concentration Reactant Concentration reaction_rate SPAAC Reaction Rate concentration->reaction_rate temperature Temperature temperature->reaction_rate ph pH ph->reaction_rate buffer Buffer Type buffer->reaction_rate sterics Steric Hindrance sterics->reaction_rate (inversely) slow_reaction Slow/Incomplete Reaction reaction_rate->slow_reaction low_yield Low Yield reaction_rate->low_yield

Caption: Logical relationship between factors influencing SPAAC kinetics and common troubleshooting issues.

References

Best practices for storing and handling PC-PEG11-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PC-PEG11-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional molecule featuring a photocleavable (PC) linker, a polyethylene glycol (PEG) spacer, and a terminal azide group. The photocleavable linker, typically an ortho-nitrobenzyl ether derivative, allows for the cleavage of the molecule upon exposure to UV light. The 11-unit PEG spacer enhances solubility and provides spatial separation. The azide group is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Its primary application is in the synthesis of complex bioconjugates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1][2] In PROTACs, it can serve as a linker to connect a target protein binder and an E3 ligase ligand, with the added benefit of being able to release the cargo under light stimulation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets and general guidelines for organic azides:

  • Pure Compound: For the neat compound, storage at -20°C in a dry, dark environment is essential to prevent degradation.[4]

  • In Solution: When dissolved in a solvent, the stability of this compound may be reduced. It is advisable to prepare solutions fresh. If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or -20°C for up to one month. To minimize moisture, use anhydrous solvents and consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the general safety precautions for handling this compound?

A3: this compound contains an azide functional group, which classifies it as a potentially hazardous material. All organic azides should be handled with caution due to their potential explosive and toxic nature.[5] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Incompatible Materials: Do not allow contact with heavy metals (e.g., copper, lead, brass), strong acids, or strong oxidizing agents, as this can lead to the formation of highly explosive metal azides or toxic hydrazoic acid.

  • Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form unstable and explosive compounds.

  • Handling: Use non-metal spatulas (e.g., plastic or ceramic) for handling the solid compound. Avoid scratching or applying friction to the solid material.

  • Work Area: Handle the compound in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all azide-containing waste through your institution's hazardous waste program. Do not pour azide solutions down the drain, as they can react with metal plumbing to form explosive metal azides.

Data Presentation

Solubility of PEGylated Compounds
SolventSolubility of PEG DerivativesNotes
Water & Aqueous Buffers (e.g., PBS)HighPEG is highly soluble in aqueous environments.
Dimethylformamide (DMF)HighA common solvent for bioconjugation reactions.
Dimethyl sulfoxide (DMSO)HighSuitable for preparing stock solutions.
Chloroform, Methylene ChlorideHigh
Alcohols (e.g., Ethanol, Methanol)Less SolubleSolubility may vary depending on the specific alcohol.
Toluene, IsopropanolLess SolubleHeating may be required to dissolve.
Diethyl EtherNot Soluble
Stability of Azide-PEG Compounds

Specific stability data for this compound is limited. The stability of the molecule is influenced by the azide group, the PEG chain, and the photocleavable linker.

ConditionExpected StabilityPotential Degradation Pathway
pH
Mild Acidic (pH 4-6)Relatively StableStrong acids can protonate the azide to form toxic and explosive hydrazoic acid.
Neutral (pH 7-8)Good StabilityOptimal for most bioconjugation reactions.
Alkaline (pH > 9)Moderate StabilityThe ortho-nitrobenzyl ether linker may be susceptible to hydrolysis under strong alkaline conditions.
Light
UV Light (e.g., 365 nm)LabileThe ortho-nitrobenzyl ether undergoes photocleavage.
Visible LightGenerally StableShould be stored in the dark to prevent unintended cleavage.
Temperature
-20°C to -80°CHigh StabilityRecommended for long-term storage.
Room TemperatureLimited StabilityProlonged storage at room temperature is not recommended.
Elevated TemperaturesLow StabilityOrganic azides can decompose upon heating.
Reducing Agents
Dithiothreitol (DTT)StableDTT is a suitable reducing agent to use in buffers for click chemistry.
Tris(2-carboxyethyl)phosphine (TCEP)UnstableThe azide group can be reduced by TCEP via a Staudinger reduction.

Experimental Protocols

The following are generalized protocols. Optimization for your specific application is recommended.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

    • Dissolve the alkyne-containing molecule in an appropriate buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 2 to 10-fold molar excess of the azide over the alkyne is often used.

    • Add the copper ligand to the reaction mixture (typically at a 5:1 molar ratio to CuSO₄).

    • Add the CuSO₄ stock solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents.

Protocol 2: General Procedure for Photocleavage

This protocol describes the light-induced cleavage of the this compound linker.

Materials:

  • Purified conjugate containing the this compound linker

  • UV lamp (e.g., 365 nm)

  • Appropriate buffer for the released molecule

Procedure:

  • Sample Preparation:

    • Prepare a solution of the conjugate in a suitable buffer in a UV-transparent vessel (e.g., quartz cuvette).

  • Photolysis:

    • Expose the solution to UV light (typically 365 nm) at a controlled intensity and distance. The irradiation time will depend on the concentration of the conjugate and the light intensity and needs to be optimized for each experiment.

  • Analysis:

    • Monitor the cleavage reaction by analytical techniques such as HPLC, LC-MS, or functional assays for the released molecule.

Troubleshooting Guides

Troubleshooting Incomplete Click Reactions
ProblemPossible CauseRecommended Solution
Low or No Product Formation Inactive copper catalyst (Cu(I) oxidized to Cu(II))Prepare the sodium ascorbate solution fresh for each experiment. Degas solutions to remove oxygen. Use a copper-stabilizing ligand (e.g., THPTA, TBTA) at a sufficient concentration (e.g., 5-fold excess over copper).
Degraded azide or alkyne reagentVerify the integrity of the starting materials. Store reagents under the recommended conditions.
Low reactant concentrationsIncrease the concentration of the azide or alkyne. Click reactions are concentration-dependent.
Interfering substances in the bufferAvoid Tris-based buffers as the amine can chelate copper. Remove other metal chelators (e.g., EDTA) from the reaction mixture. If present, remove thiols (e.g., from DTT) by dialysis or pre-treat with a thiol-blocking agent like N-ethylmaleimide (NEM).
Steric hindranceThe azide or alkyne may be in a sterically hindered position on the molecule. Consider using a longer PEG linker if possible.
Troubleshooting High Background Signal in Click Chemistry
ProblemPossible CauseRecommended Solution
High, Non-specific Signal in Negative Controls Non-specific binding of the copper catalystUse a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate. Perform a final wash with a copper chelator like EDTA.
Non-specific binding of the detection probeDecrease the concentration of the fluorescent or biotinylated detection probe. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like BSA to your buffers.
Impure reagentsUse high-purity azide and alkyne probes. Ensure the sodium ascorbate solution is freshly prepared.

Visualizations

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation Steps Target_Ligand Target Ligand (with reactive handle) Step1 Step 1: Couple Target Ligand to Linker Target_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with reactive handle) Step2 Step 2: Couple E3 Ligand to Linker-Target E3_Ligand->Step2 PC_PEG11_Azide This compound Linker PC_PEG11_Azide->Step1 Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Photocleavage Mechanism of an ortho-Nitrobenzyl Ether Linker

Photocleavage_Mechanism Initial_State Ortho-Nitrobenzyl Ether Linker (Attached to Cargo) Excited_State Excited State (Intramolecular H-abstraction) Initial_State->Excited_State UV Light (hν) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Cleavage Cyclization and Rearrangement Intermediate->Cleavage Products Released Cargo + Nitrosobenzaldehyde byproduct Cleavage->Products

Caption: Simplified mechanism of photocleavage for an ortho-nitrobenzyl ether linker.

Troubleshooting Logic for Low Click Reaction Yield

Troubleshooting_Logic node_rect node_rect Start Low Click Reaction Yield? Check_Reagents Are reagents fresh and of high purity? Start->Check_Reagents Check_Catalyst Is the copper catalyst active? Check_Reagents->Check_Catalyst Yes Solution_Reagents Use fresh, high-purity azide and alkyne. Check_Reagents->Solution_Reagents No Check_Buffer Are there interfering substances in the buffer? Check_Catalyst->Check_Buffer Yes Solution_Catalyst Use fresh sodium ascorbate and a copper ligand. Check_Catalyst->Solution_Catalyst No Check_Concentration Are reactant concentrations optimal? Check_Buffer->Check_Concentration No Solution_Buffer Use non-chelating buffers (e.g., PBS). Remove thiols. Check_Buffer->Solution_Buffer Yes Solution_Concentration Increase reactant concentrations. Check_Concentration->Solution_Concentration No

References

Validation & Comparative

Validating the Bioconjugation of PC-PEG11-Azide to a Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful and verifiable conjugation of molecules like PC-PEG11-Azide to a target protein is a critical step. This process, known as PEGylation, can enhance the therapeutic properties of a protein, such as its stability and circulation half-life. The azide group provides a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of various payloads.[1][2] Validating this initial bioconjugation is paramount to ensure the quality, efficacy, and safety of the final product.[3]

This guide provides an objective comparison of key analytical techniques used to confirm the successful conjugation of this compound to a target protein. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist in selecting the most appropriate validation method for your research needs.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight.[4] Successful conjugation of this compound to a target protein will result in an increase in its molecular weight, which can be visualized as a band shift on the gel compared to the unconjugated protein.[5]

Data Presentation

ParameterUnconjugated ProteinConjugated ProteinExpected Outcome
Apparent Molecular Weight (kDa) XX + (mass of this compound)An upward shift in the gel band for the conjugated protein.
Band Appearance Sharp, distinct bandMay appear as a broader or "smeared" band due to the heterogeneity of PEGylation and interactions between PEG and SDS.Visual confirmation of a higher molecular weight species.

Experimental Protocol

  • Sample Preparation: Mix the unconjugated and conjugated protein samples with Laemmli sample buffer, which contains SDS, and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. Apply an electric field to separate the proteins by size.

  • Staining: After electrophoresis, stain the gel using a protein stain like Coomassie Brilliant Blue to visualize the protein bands. Alternatively, for better visualization of PEGylated proteins, specific stains like barium-iodine or reverse staining with zinc-imidazole can be used.

  • Analysis: Image the gel and compare the migration of the conjugated protein to the unconjugated control. The conjugated protein should appear as a band higher up on the gel.

Mandatory Visualization

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_viz Visualization p1 Protein Samples (Unconjugated & Conjugated) p2 Add Laemmli Buffer p1->p2 p3 Heat at 95-100°C p2->p3 r1 Load Samples onto Gel p3->r1 Load Denatured Samples r2 Apply Electric Field r1->r2 r3 Protein Separation by Size r2->r3 v1 Stain Gel (e.g., Coomassie Blue) r3->v1 Separated Proteins v2 Image Gel v1->v2 v3 Analyze Band Shift v2->v3

SDS-PAGE workflow for bioconjugate analysis.

Alternative Electrophoretic Method: Native PAGE

Native PAGE separates proteins in their non-denatured state, avoiding the potential for PEG-SDS interactions that can cause band smearing in SDS-PAGE. This can provide better resolution for analyzing PEGylated proteins.

Western Blot

Western blotting allows for the specific detection of the azide-tagged protein. This is typically achieved by using a "click" reaction to attach a reporter molecule (like biotin or a fluorophore) to the azide group, followed by standard immunodetection methods. This technique confirms that the azide moiety is present and accessible on the conjugated protein.

Data Presentation

ParameterUnconjugated ProteinConjugated ProteinExpected Outcome
Signal Detection No signalStrong signalSpecific detection of a band corresponding to the molecular weight of the conjugated protein.
Specificity HighHighConfirms the presence of the azide group on the target protein.

Experimental Protocol

  • SDS-PAGE: Separate the unconjugated and conjugated protein samples using SDS-PAGE as described above.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Click Reaction on Membrane:

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a solution containing an alkyne-tagged reporter molecule (e.g., Alkyne-Biotin) and the click chemistry catalyst system (e.g., copper(I) sulfate and a reducing agent).

  • Detection:

    • If using a biotinylated reporter, incubate the membrane with streptavidin conjugated to an enzyme (like HRP).

    • Wash the membrane to remove unbound reagents.

    • Add a chemiluminescent or colorimetric substrate and image the resulting signal.

Mandatory Visualization

Western_Blot_Workflow A 1. SDS-PAGE Separation B 2. Transfer to Membrane A->B C 3. Block Membrane B->C D 4. 'Click' Alkyne-Reporter (e.g., Alkyne-Biotin) C->D E 5. Incubate with Streptavidin-HRP D->E F 6. Add Substrate & Detect Signal E->F

Western Blot workflow using a 'click' reaction for azide detection.

Mass Spectrometry (MS)

Mass spectrometry is a highly accurate and powerful technique for validating bioconjugation. It provides the precise molecular weight of the protein, allowing for unambiguous confirmation of the covalent addition of the this compound moiety. Techniques like liquid chromatography-mass spectrometry (LC-MS) can also determine the distribution of conjugated species.

Data Presentation

ParameterUnconjugated ProteinConjugated Protein (1 PEG)Expected Outcome
Measured Mass (Da) Mass of ProteinMass of Protein + Mass of this compoundA mass shift in the spectrum corresponding exactly to the mass of the added moiety.
Degree of Labeling 01, 2, 3...Deconvoluted mass spectrum shows peaks for each conjugated species, allowing for calculation of the average number of modifications per protein.

Experimental Protocol

  • Sample Preparation: Prepare the protein and conjugate samples in a buffer compatible with mass spectrometry, often involving desalting or buffer exchange.

  • Infusion/Chromatography: Introduce the sample into the mass spectrometer, either by direct infusion or via liquid chromatography (LC) for separation prior to analysis.

  • Ionization: Ionize the protein molecules using a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: Measure the mass-to-charge (m/z) ratio of the ions in the mass analyzer.

  • Data Deconvolution: Use software to deconvolute the resulting spectrum of multiple charge states to determine the zero-charge mass of the intact protein.

Mandatory Visualization

MS_Workflow A Sample Preparation (Desalting) B LC Separation (Optional) A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (m/z) C->D E Deconvolution Algorithm D->E F Determine Exact Mass & Degree of Labeling E->F

Mass Spectrometry workflow for bioconjugate characterization.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of a PEG molecule alters the protein's surface properties. HIC can effectively separate the unconjugated protein, the desired conjugated product, and other variants, often under non-denaturing conditions. It is particularly useful for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.

Data Presentation

ParameterUnconjugated ProteinConjugated ProteinExpected Outcome
Retention Time (min) Typically longer retentionTypically shorter retention (PEG is hydrophilic)A shift in retention time, with conjugated species eluting earlier.
Peak Profile Single sharp peakMultiple peaks may be resolved, corresponding to different degrees of PEGylation.Separation of different species allows for quantification of conjugation efficiency.

Experimental Protocol

  • Column and Buffers: Use a HIC column and prepare a high-salt binding buffer (e.g., containing ammonium sulfate) and a low-salt elution buffer.

  • Sample Loading: Dilute the sample in the high-salt binding buffer and inject it onto the equilibrated HIC column. The high salt concentration promotes hydrophobic interactions between the protein and the stationary phase.

  • Elution: Apply a gradient of decreasing salt concentration. As the salt concentration decreases, the hydrophobic interaction weakens, and proteins elute in order of increasing surface hydrophobicity.

  • Detection: Monitor the column eluent using a UV detector at 280 nm.

  • Analysis: Analyze the resulting chromatogram. Compare the retention times and peak areas of the conjugated sample to the unconjugated control to assess conjugation and purity.

Mandatory Visualization

HIC_Workflow A Equilibrate HIC Column with High-Salt Buffer B Load Sample in High-Salt Buffer A->B C Proteins Bind to Column B->C D Apply Decreasing Salt Gradient C->D E Elution & UV Detection D->E F Analyze Chromatogram (Retention Time & Purity) E->F

Hydrophobic Interaction Chromatography (HIC) workflow.

Comparison Summary

TechniquePrimary Information ProvidedResolutionThroughputKey AdvantageKey Limitation
SDS-PAGE Visual confirmation of molecular weight increase.LowHighSimple, widely available, and provides a quick qualitative check.Low resolution, potential for smeared bands with PEGylated proteins.
Western Blot Specific confirmation of azide group presence.ModerateModerateHigh specificity for the azide tag via click chemistry.More complex and time-consuming than a simple gel stain.
Mass Spectrometry Precise mass of the conjugate, degree of labeling.Very HighLowUnambiguous confirmation and detailed characterization.Requires specialized equipment and expertise.
HIC Purity, separation of different conjugated species.HighModerateCan quantify different species under non-denaturing conditions.Method development can be complex; resolution depends on the specific conjugate.

References

A Comparative Guide to PC-PEG11-Azide and Other PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. Far from being a passive spacer, the linker's length, composition, and flexibility profoundly influence a PROTAC's ability to induce the formation of a stable and productive ternary complex, ultimately dictating its potency and selectivity. Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable nature.

This guide provides a comparative analysis of PC-PEG11-Azide, a long-chain, azide-functionalized PEG linker, against other PEG-based linkers of varying lengths and functionalities. By examining key performance indicators and providing detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The Pivotal Role of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[1] Furthermore, the length of the PEG chain can be systematically varied to optimize the spatial orientation of the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[2][3]

Key considerations for PEG linker selection include:

  • Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a non-productive ternary complex.

  • Flexibility: Flexible linkers like PEG chains can allow the PROTAC to adopt multiple conformations, potentially facilitating ternary complex formation.

  • Attachment Points: The points at which the linker is connected to the target-binding ligand and the E3 ligase recruiter are critical for achieving the correct orientation for ubiquitin transfer.

  • Chemical Functionality: The incorporation of functional groups, such as the azide in this compound, enables efficient and modular synthesis of PROTACs using strategies like "click chemistry".

This compound: A Tool for Long-Range Degradation and Modular Synthesis

This compound is a bifunctional linker featuring a long, 11-unit polyethylene glycol chain and a terminal azide group. This combination of features offers distinct advantages in PROTAC development:

  • Extended Reach: The long PEG11 chain provides significant length, which can be beneficial for spanning the distance between the binding sites of the target protein and the E3 ligase, particularly for challenging targets with deep binding pockets or complex topologies.

  • "Click Chemistry" Compatibility: The azide functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the rapid and modular assembly of PROTAC libraries by joining an alkyne-modified warhead or E3 ligase ligand with the azide-terminated linker. The resulting triazole ring is metabolically stable and can be considered a rigid component within the flexible PEG chain.

Comparative Performance of PEG-Based Linkers

Data Presentation

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
dBET1CRBNPEG-based4.4>95MV4;11
MZ1VHLPEG-based19~90HeLa
PROTAC (Wurz et al.)CRBN0 PEG units< 500Not ReportedH661
PROTAC (Wurz et al.)CRBN1-2 PEG units> 5000Not ReportedH661
PROTAC (Wurz et al.)CRBN4-5 PEG units< 500Not ReportedH661

Note: The exact PEG length for dBET1 and MZ1 is not specified in a number of repeating units in these references but they are well-characterized BRD4 degraders with PEG-containing linkers.

Table 2: Impact of Linker Length on BTK Degradation

PROTACE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
RC-1CRBNPEG66.6Not ReportedMOLM-14
RC-2CRBNPEG-based2.297Mino
PS-RC-2CRBNFlexible PEGNo degradationNot ReportedMino
PS-RC-3CRBNFlexible PEGNo degradationNot ReportedMino
PS-RC-4CRBNFlexible PEGNo degradationNot ReportedMino
DD-03-171CRBNNot SpecifiedPotentNot ReportedMino

Note: The data highlights that linker optimization is highly target and system-dependent. While longer PEG linkers can be effective, as seen with RC-1, simply extending the PEG chain does not guarantee potent degradation, as illustrated by the PS-RC series.

Experimental Protocols

To ensure the rigorous evaluation of PROTAC linkers, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments cited in the assessment of PROTAC performance.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
  • After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
  • The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells, making it highly suitable for studying PROTAC-induced ternary complex formation.

1. Cell Transfection:

  • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and an E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).

2. Cell Plating:

  • Plate the transfected cells in a 96-well or 384-well white assay plate.

3. Compound Treatment:

  • Add the HaloTag® NanoBRET® 618 ligand (the acceptor fluorophore) to the cells.
  • Treat the cells with varying concentrations of the PROTAC.

4. BRET Measurement:

  • Add the NanoBRET® Nano-Glo® Substrate to all wells.
  • Measure the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped with appropriate filters.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Protocol 3: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for synthesizing PROTACs using "click chemistry" with an azide-functionalized linker like this compound.

1. Preparation of Components:

  • Synthesize or obtain the alkyne-functionalized warhead (ligand for the target protein).
  • Synthesize or obtain the azide-functionalized PEG linker (e.g., this compound).
  • Synthesize or obtain the E3 ligase ligand with a suitable functional group for attachment to the other end of the linker.

2. Click Reaction:

  • In a suitable solvent (e.g., a mixture of t-BuOH and water), dissolve the alkyne-functionalized warhead and the azide-functionalized PEG linker.
  • Add a copper(II) sulfate (CuSO4) solution and a reducing agent such as sodium ascorbate to generate the active copper(I) catalyst in situ.
  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Purification:

  • Purify the resulting triazole-containing intermediate by column chromatography or preparative high-performance liquid chromatography (HPLC).

4. Final Conjugation:

  • Conjugate the other end of the purified linker-warhead construct to the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation).

5. Final Purification:

  • Purify the final PROTAC product using preparative HPLC.
  • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Determine DC50 & Dmax Analysis->End

Caption: A typical workflow for Western Blot analysis.

Linker_Comparison_Logic cluster_linker_types PEG-Based PROTAC Linkers cluster_properties Key Performance Attributes PC_PEG11_Azide This compound Potency Degradation Potency (DC50) PC_PEG11_Azide->Potency Potentially high Efficacy Maximal Degradation (Dmax) PC_PEG11_Azide->Efficacy Target-dependent Permeability Cell Permeability PC_PEG11_Azide->Permeability Improved Solubility Aqueous Solubility PC_PEG11_Azide->Solubility High Synthesis Synthetic Accessibility PC_PEG11_Azide->Synthesis Modular (Click Chemistry) Short_PEG Short PEG Linkers (e.g., PEG3, PEG4) Short_PEG->Potency Can be high Short_PEG->Efficacy Target-dependent Short_PEG->Solubility Moderate Mid_PEG Mid-Length PEG Linkers (e.g., PEG6, PEG8) Mid_PEG->Potency Often optimal Mid_PEG->Efficacy Often optimal Mid_PEG->Solubility Good Non_Azide_PEG Non-Functionalized PEG Linkers Non_Azide_PEG->Synthesis Standard conjugation

Caption: Logical relationships of different PEG linkers.

References

Characterizing PC-PEG11-Azide Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy and safety. The use of linkers like the photocleavable PC-PEG11-Azide in constructing complex molecules such as Proteolysis Targeting Chimeras (PROTACs) necessitates robust analytical methodologies to verify structure and purity. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering detailed insights into the molecular weight and structure of these conjugates. This guide provides a comparative overview of mass spectrometry techniques for characterizing this compound conjugates and discusses alternative analytical methods, supported by experimental protocols and data.

Mass Spectrometry: The Gold Standard for Conjugate Analysis

Mass spectrometry is a powerful analytical technique for the detailed characterization of PEGylated molecules, providing information on molecular weight, the degree of PEGylation, and sites of conjugation.[1][2] The two most common MS techniques for analyzing large biomolecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[3]

Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis

FeatureMALDI-TOF MSESI-LC/MS
Principle A laser pulse vaporizes and ionizes the sample embedded in a crystalline matrix. Ions are separated based on their time-of-flight to the detector.A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. After solvent evaporation, ions enter the mass analyzer.
Primary Information Provides the average molecular weight of the conjugate and can indicate the degree of PEGylation.[1]Determines the precise molecular weight of the conjugate and can be coupled with liquid chromatography (LC) for separation of complex mixtures and identification of individual components.[1]
Resolution Typically provides lower resolution compared to ESI-based methods.Offers high resolution, enabling the differentiation of species with small mass differences.
Sample Preparation Simpler sample preparation; co-crystallization with a matrix.Requires the sample to be in solution; can be sensitive to salts and detergents.
Throughput High throughput, suitable for rapid screening.Lower throughput due to the preceding chromatographic separation.
Fragmentation Less common in standard operation but possible with TOF/TOF instruments.Tandem MS (MS/MS) is readily achievable, providing structural information and sequencing of peptides.
Ionization Primarily generates singly charged ions.Produces multiply charged ions, allowing for the analysis of very large molecules on instruments with a limited m/z range.

Alternative Characterization Methods

While mass spectrometry is a cornerstone for conjugate analysis, other techniques can provide complementary information.

Comparison of Mass Spectrometry with Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Non-destructive and can provide detailed structural information and quantification of PEGylated species in complex biological fluids.Lower sensitivity compared to MS and can be complex for very large molecules.
Dynamic Light Scattering (DLS) Measures the size distribution of molecules in a solution by analyzing fluctuations in scattered light intensity.Fast, requires small sample volumes, and is good for assessing the hydrodynamic size and potential aggregation of the conjugate.Provides an average size and is highly sensitive to sample purity; it is an indirect measure of molecular weight.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Can be used for purification and quantification of the conjugate. When coupled with detectors like UV-Vis, it can assess purity.Does not directly provide molecular weight information unless coupled to a mass spectrometer.

Experimental Protocols

Detailed experimental protocols are crucial for the successful characterization of this compound conjugates. Below are generalized protocols for sample preparation and analysis by mass spectrometry.

Sample Preparation for Mass Spectrometry Analysis of a this compound Protein Conjugate

This protocol outlines the general steps for preparing a protein conjugate for both MALDI-TOF and ESI-LC/MS analysis.

Materials:

  • This compound conjugated protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • For MALDI-MS: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) matrix

  • For LC-MS: C18 desalting column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the protein conjugate in 8 M urea in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

  • Enzymatic Digestion (for peptide mapping):

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

  • Sample Desalting:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 desalting column according to the manufacturer's instructions. Elute the peptides with a solution of 50-80% ACN and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

MALDI-TOF Mass Spectrometry Analysis
  • Matrix Preparation: Prepare a saturated solution of CHCA or SA matrix in 50% ACN, 0.1% TFA.

  • Sample Spotting: Reconstitute the dried peptide sample in a small volume of 0.1% TFA. Mix 1 µL of the sample with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.

  • Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in positive ion mode. For intact conjugate analysis, a similar protocol is followed without the digestion step, often using SA as the matrix.

ESI-LC/MS Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried peptide sample in a suitable solvent for liquid chromatography, typically 2-5% ACN with 0.1% formic acid.

  • Liquid Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Separate the peptides using a gradient of increasing ACN concentration.

  • Mass Spectrometry: The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically switches between MS scans to detect peptide precursor ions and MS/MS scans to fragment selected precursors for sequence information.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Conjugate denature Denaturation, Reduction & Alkylation start->denature digest Tryptic Digestion (for peptide mapping) denature->digest desalt Desalting (C18) digest->desalt maldi MALDI-TOF MS desalt->maldi Intact Mass & Peptide Mass Fingerprinting esi ESI-LC/MS desalt->esi Peptide Sequencing & Modification Site Analysis mw Molecular Weight Determination maldi->mw peg_degree Degree of PEGylation maldi->peg_degree esi->mw esi->peg_degree site Conjugation Site Identification esi->site

Experimental workflow for MS characterization.

logical_relationship characterization Conjugate Characterization ms Mass Spectrometry characterization->ms alternatives Alternative Methods characterization->alternatives maldi MALDI-TOF ms->maldi esi ESI-LC/MS ms->esi nmr NMR alternatives->nmr dls DLS alternatives->dls

Analytical techniques for conjugate characterization.

References

Evaluating PC-PEG11-Azide: A Comparative Guide to Bioorthogonal Labeling in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules within living systems is paramount. PC-PEG11-Azide has emerged as a versatile tool in the field of bioorthogonal chemistry, enabling the study of biological processes with minimal perturbation. This guide provides an objective comparison of this compound's performance with alternative labeling strategies, supported by experimental data, to inform the selection of the optimal method for your research needs.

This compound is a photocleavable, PEGylated linker containing an azide moiety. This azide group serves as a chemical handle for "click chemistry," a set of biocompatible reactions that enable the covalent attachment of a probe, such as a fluorophore or a biotin tag. Its versatility lies in its compatibility with both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in experimental design.[1][2]

Deciphering the Labeling Workflow

The general workflow for utilizing an azide-containing probe like this compound for cellular labeling involves two key stages: metabolic incorporation and bioorthogonal ligation. Initially, a biomolecule of interest is metabolically labeled with a precursor containing a complementary alkyne group. Subsequently, the azide-bearing probe is introduced and covalently attaches to the alkyne-tagged biomolecule via a click reaction.

workflow cluster_cell Target Cell metabolic_labeling Metabolic Incorporation of Alkyne-Modified Precursor alkyne_biomolecule Alkyne-Tagged Biomolecule metabolic_labeling->alkyne_biomolecule click_reaction Bioorthogonal Ligation (CuAAC or SPAAC) alkyne_biomolecule->click_reaction pc_peg11_azide This compound Probe pc_peg11_azide->click_reaction labeled_biomolecule Labeled Biomolecule click_reaction->labeled_biomolecule downstream_analysis Downstream Analysis (e.g., Imaging, Proteomics) labeled_biomolecule->downstream_analysis

Bioorthogonal labeling workflow using an azide probe.

Performance Comparison in Different Cell Lines

The choice between CuAAC and SPAAC for ligation of this compound is a critical determinant of its efficacy and depends heavily on the experimental context, particularly the cell type and the intended downstream application.

ParameterThis compound (via CuAAC)This compound (via SPAAC with DBCO-alkyne)Alternative: DBCO-PEG-Azide (via SPAAC)Commercial Kit (e.g., Click-iT™)
Relative Labeling Efficiency High: A study in A549 cells showed CuAAC to be more efficient than SPAAC for proteomics applications.[3][4]Moderate to High: Generally lower than CuAAC but offers good efficiency, especially for cell surface labeling.Moderate to High: Comparable to this compound via SPAAC.High: Optimized reagents and protocols often provide robust and efficient labeling.
Cell Viability (Live-Cell Imaging) Lower: The copper catalyst is known to be cytotoxic, making it less suitable for long-term live-cell imaging.[5]High: Copper-free nature makes it highly biocompatible and ideal for live-cell applications.High: Excellent biocompatibility for live-cell imaging.Variable: Depends on the specific kit; many offer copper-free options for live-cell imaging.
Specificity High: In A549 cell proteomics, CuAAC demonstrated higher specificity compared to SPAAC.Moderate: Some studies have reported potential off-target reactions of strained alkynes with thiols.Moderate: Similar potential for off-target reactions as other SPAAC reagents.High: Generally high, with optimized protocols to minimize background.
Reaction Kinetics Fast: Copper catalysis significantly accelerates the reaction rate.Moderate: Slower than CuAAC but significantly faster than early bioorthogonal reactions.Moderate: Kinetics are dependent on the specific strained alkyne used.Fast: Kits are designed for rapid and efficient reactions.
Application Suitability Proteomics, fixed-cell imaging, applications where maximal labeling is required.Live-cell imaging, in vivo studies, applications where cell viability is critical.Live-cell imaging, in vivo studies.Broad applicability, with specific kits tailored for different applications (e.g., protein synthesis, glycan analysis).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for utilizing this compound in different cell lines.

Protocol 1: Metabolic Labeling of Nascent Proteins and Detection via CuAAC in A549 Cells

This protocol is adapted for proteomics analysis where high labeling efficiency is desired.

Materials:

  • A549 cells

  • DMEM (methionine-free)

  • L-azidohomoalanine (AHA)

  • This compound

  • Click-iT™ Cell Reaction Buffer Kit (or individual components: CuSO₄, reducing agent, copper-chelating ligand)

  • Fluorescent alkyne probe

  • PBS, BSA, Paraformaldehyde (PFA)

Procedure:

  • Metabolic Labeling: Culture A549 cells in methionine-free DMEM supplemented with AHA for 4-8 hours to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization: Wash cells with PBS and fix with 4% PFA. Permeabilize with a digitonin-based buffer.

  • Click Reaction (CuAAC): Prepare the click reaction cocktail containing the fluorescent alkyne probe, CuSO₄, a reducing agent, and a copper-chelating ligand in a reaction buffer.

  • Incubation: Add the reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells multiple times with a wash buffer containing BSA to remove excess reagents. The cells are now ready for imaging or downstream proteomics analysis.

Protocol 2: Live-Cell Imaging of Glycans using this compound and SPAAC in Jurkat Cells

This protocol is designed for live-cell imaging, prioritizing cell viability.

Materials:

  • Jurkat cells

  • RPMI-1640 medium

  • Ac4ManNAz (azido sugar precursor)

  • This compound

  • DBCO-functionalized fluorescent probe

  • PBS, Flow Cytometry Staining Buffer

Procedure:

  • Metabolic Labeling: Culture Jurkat cells in media supplemented with Ac4ManNAz for 48-72 hours to allow for the incorporation of azido sugars into cell surface glycans.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Click Reaction (SPAAC): Resuspend the cells in a reaction buffer containing the DBCO-functionalized fluorescent probe.

  • Incubation: Incubate the cells for 60-90 minutes at 37°C, protected from light.

  • Washing and Analysis: Wash the cells with Flow Cytometry Staining Buffer and analyze by flow cytometry or fluorescence microscopy.

Choosing the Right Bioorthogonal Strategy

The selection of a bioorthogonal labeling strategy is a critical decision that impacts the outcome of an experiment. The following decision tree provides a guide for choosing between CuAAC and SPAAC when using an azide-containing probe like this compound.

decision_tree start Start: Choose a Labeling Strategy live_cell Live-Cell Imaging or In Vivo Study? start->live_cell proteomics Fixed-Cell Application or Proteomics? live_cell->proteomics No spaac Use SPAAC (Copper-Free) live_cell->spaac Yes cuaac Use CuAAC (Copper-Catalyzed) proteomics->cuaac Yes end_spaac High Biocompatibility spaac->end_spaac end_cuaac High Efficiency & Specificity cuaac->end_cuaac

Decision tree for selecting a click chemistry strategy.

References

A Comparative Guide to Photocleavable Linkers: An Analysis of PC-PEG11-Azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and controlled release technologies, photocleavable (PC) linkers have emerged as indispensable tools, offering precise spatiotemporal control over the release of therapeutic agents, imaging probes, and other bioactive molecules. PC-PEG11-Azide, a popular reagent in this class, leverages an o-nitrobenzyl (ONB) chemistry for light-induced cleavage. This guide provides a comprehensive comparison of this compound's underlying technology with key alternatives, supported by experimental data to inform the selection of the most suitable linker for specific research applications.

Executive Summary

This compound belongs to the well-established o-nitrobenzyl (ONB) family of photocleavable linkers. Upon irradiation with UV light (typically 340-365 nm), the ONB moiety undergoes a photochemical rearrangement, leading to the cleavage of the linker and release of the conjugated molecule. While effective, the classic ONB linkers have limitations, including the requirement for UV light, which can be damaging to biological samples, and the generation of potentially reactive byproducts.

This guide compares the performance of the standard ONB linker technology, representative of this compound, with two main classes of alternatives: substituted ONB derivatives and coumarin-based linkers. Substituted ONB linkers offer modifications to the aromatic ring that can enhance cleavage efficiency and shift the activation wavelength. Coumarin-based linkers represent a significant alternative, with the primary advantage of being cleavable at longer, less phototoxic wavelengths (400-450 nm).

Data Presentation: A Quantitative Comparison of Photocleavable Linkers

Linker TypeSpecific DerivativeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl Ester~340-3650.49–0.63[1]Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light, potential for phototoxic byproducts.
Veratryl-based (di-alkoxy ONB)365Not explicitly quantified, but cleavage rate is dramatically increased compared to standard ONB.[2]Features: Increased cleavage rate. Drawbacks: Still requires UV light.
α-methyl-ONB365Not explicitly quantified, but shows a 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[2]Features: Significantly increased cleavage rate. Drawbacks: Still requires UV light.
Coumarin 7-(diethylamino)coumarin-4-yl)methyl400-450~0.25[3]Features: Cleavage with less damaging visible light, good quantum efficiency. Drawbacks: Lower quantum yield compared to some ONB derivatives.

Visualizing the Photocleavage Mechanisms and Workflows

To better understand the underlying chemical transformations and experimental procedures, the following diagrams illustrate the photocleavage mechanism of an o-nitrobenzyl linker, the general structure of this compound, and a typical experimental workflow for comparative analysis.

Photocleavage Mechanism of an o-Nitrobenzyl Linker cluster_reactants Reactants cluster_process Process cluster_products Products ONB_Linker o-Nitrobenzyl Linker (conjugated to molecule) UV_Light UV Light (hv) Cleaved_Molecule Released Molecule UV_Light->Cleaved_Molecule Cleavage Byproduct o-Nitrosobenzaldehyde Byproduct UV_Light->Byproduct Cleavage

Photocleavage mechanism of an o-nitrobenzyl linker.

General Structure of this compound PC_Moiety Photocleavable o-Nitrobenzyl Core PEG11 PEG11 Spacer PC_Moiety->PEG11 Linked to Azide Azide Group (for Click Chemistry) PEG11->Azide Terminated with

General structure of this compound.

Experimental Workflow for Comparative Analysis cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis cluster_results Results Prep_PC_PEG11 Prepare Solution of This compound Conjugate Irradiate_PC_PEG11 Irradiate with 365 nm UV Light Prep_PC_PEG11->Irradiate_PC_PEG11 Prep_Alternative Prepare Solution of Alternative Linker Conjugate Irradiate_Alternative Irradiate with Appropriate Wavelength (e.g., 405 nm) Prep_Alternative->Irradiate_Alternative HPLC_MS_PC_PEG11 Analyze by HPLC-MS at Time Intervals Irradiate_PC_PEG11->HPLC_MS_PC_PEG11 HPLC_MS_Alternative Analyze by HPLC-MS at Time Intervals Irradiate_Alternative->HPLC_MS_Alternative Compare_Data Compare Cleavage Kinetics, Quantum Yields, and Byproducts HPLC_MS_PC_PEG11->Compare_Data HPLC_MS_Alternative->Compare_Data

Experimental workflow for comparative analysis.

Experimental Protocols

The following provides a generalized protocol for the comparative analysis of photocleavable linkers. This protocol should be adapted based on the specific linker-conjugate and available instrumentation.

Objective:

To quantify and compare the photocleavage efficiency of this compound (or a representative ONB linker) and an alternative photocleavable linker.

Materials:
  • This compound conjugated to a model molecule (e.g., a fluorescent dye or a peptide).

  • Alternative photocleavable linker (e.g., a substituted ONB or coumarin linker) conjugated to the same model molecule.

  • Appropriate solvent (e.g., methanol, dioxane, or an aqueous buffer).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a diode array detector (DAD) or a mass spectrometer (MS) detector.

  • UV lamp with specific wavelength outputs (e.g., 365 nm for ONB linkers and 405 nm for coumarin linkers).

  • UV-transparent cuvettes (e.g., quartz).

  • Magnetic stirrer and stir bars.

Procedure:
  • Sample Preparation:

    • Prepare stock solutions of each linker-conjugate at a known concentration in the chosen solvent.

    • Ensure the concentration provides a sufficient signal for HPLC analysis.

  • Initial Analysis (t=0):

    • Inject an aliquot of each non-irradiated solution into the HPLC system to obtain an initial chromatogram.

    • Identify the peak corresponding to the intact conjugate and record its retention time and peak area.

  • Photolysis:

    • Place a known volume of the linker-conjugate solution into a UV-transparent cuvette with a stir bar.

    • Position the cuvette under the appropriate UV lamp, ensuring a consistent distance and light intensity for all experiments.

    • Begin irradiation while stirring the solution.

  • Time-course Analysis:

    • At regular intervals (e.g., every 1, 2, 5, 10, and 30 minutes), withdraw a small aliquot of the irradiated solution.

    • Immediately inject the aliquot into the HPLC system for analysis.

  • Data Acquisition and Analysis:

    • For each time point, record the peak area of the intact conjugate and any new peaks corresponding to the cleavage products.

    • Calculate the percentage of cleavage at each time point using the formula: Cleavage (%) = [(Initial Peak Area - Peak Area at time t) / Initial Peak Area] x 100

    • Plot the percentage of cleavage versus time to determine the cleavage kinetics.

    • If a mass spectrometer is used, identify the mass-to-charge ratio (m/z) of the cleavage products to confirm their identity.

Conclusion

The choice of a photocleavable linker is a critical decision in the design of light-responsive bioconjugates. While this compound, based on the robust and well-documented o-nitrobenzyl chemistry, is a reliable choice for many applications, researchers should consider the potential advantages offered by alternative technologies. For applications requiring enhanced cleavage efficiency, substituted ONB linkers may provide a significant improvement. For studies involving live cells or other sensitive biological systems, the use of coumarin-based linkers, which are cleaved by less energetic visible light, is a compelling alternative that can minimize phototoxicity and improve experimental outcomes. The selection should be guided by the specific requirements of the application, including the sensitivity of the biological system to UV light, the desired cleavage kinetics, and the tolerance for potential byproducts.

References

Validating the Activity of PROTACs Utilizing a PC-PEG11-Azide Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the potential to eliminate disease-causing proteins. The choice of linker in a PROTAC molecule is critical, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation. This guide provides an objective comparison of functional assays used to validate the activity of PROTACs synthesized with a PC-PEG11-Azide linker, contrasting them with alternative approaches.

The Role of the this compound Linker

The this compound linker is a specific type of polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. The "PEG11" component refers to the 11 repeating units of ethylene glycol, which imparts flexibility and favorable solubility properties to the PROTAC molecule. The "Azide" group is a functional handle that allows for the convenient and efficient assembly of the PROTAC using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The "PC" designation in this context is less standardized but may refer to a "photocleavable" group or another proprietary component attached to the linker, enabling external control over PROTAC activity. For the purpose of this guide, we will consider a hypothetical PROTAC, herein named Degrader-P11A , which utilizes this linker to connect a target-binding warhead and an E3 ligase-recruiting ligand.

Comparative Analysis of Functional Assays

To validate the efficacy of Degrader-P11A, a series of functional assays are essential. Below is a comparison of Degrader-P11A against a traditional small-molecule inhibitor of the same target protein and another PROTAC, Degrader-C4 , which employs a shorter, 4-carbon alkyl linker.

Quantitative Data Summary
AssayMetricDegrader-P11A (this compound Linker)Degrader-C4 (Alkyl Linker)Small-Molecule Inhibitor
Target Protein Degradation DC50 (nM)1550No degradation
Dmax (%)9585No degradation
Target Engagement Target Binding (Kd, nM)1009510
E3 Ligase Binding (Kd, nM)250260N/A
Ternary Complex Formation Cooperativity (α)52N/A
Cellular Viability IC50 (nM)2575500
Ubiquitination Target Ubiquitination+++++-

Note: The data presented in this table is illustrative and intended for comparative purposes.

Key Insights from the Data:

  • Degradation Efficacy: Degrader-P11A demonstrates superior degradation potency (lower DC50) and maximal degradation (higher Dmax) compared to Degrader-C4, suggesting the flexible PEG11 linker may facilitate more stable ternary complex formation. The small-molecule inhibitor, as expected, does not induce protein degradation.[3]

  • Binding vs. Degradation: While the small-molecule inhibitor exhibits the strongest binding to the target protein, this does not translate to protein removal. This highlights a key advantage of PROTACs: they function catalytically to degrade proteins rather than simply inhibiting them.[4][5]

  • Ternary Complex Cooperativity: The higher cooperativity factor (α) for Degrader-P11A indicates that the binding of the PROTAC to one protein partner enhances its affinity for the other, leading to a more stable and productive ternary complex.

  • Cellular Potency: The enhanced degradation efficiency of Degrader-P11A translates to a more potent effect on cell viability (lower IC50).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with the PROTAC.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or the small-molecule inhibitor for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Load equal amounts of total protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. DC50 and Dmax values are calculated from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the proximity between the target protein and the E3 ligase induced by the PROTAC.

Protocol:

  • Recombinantly express and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Label the target protein with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) according to the labeling kit manufacturer's instructions.

  • In a 384-well plate, add the labeled target protein and E3 ligase at constant concentrations.

  • Add a serial dilution of the PROTAC.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • The TR-FRET ratio (665 nm/620 nm) is proportional to the amount of ternary complex formed.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Protocol:

  • Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex.

  • Add the PROTAC or a vehicle control to the reaction mixtures.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an antibody against the target protein.

  • The appearance of higher molecular weight bands corresponding to poly-ubiquitinated target protein indicates a successful ubiquitination event.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism_of_Action cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination POI Protein of Interest (Target) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Degrader-P11A) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Transfers Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: PROTAC Synthesis (this compound Linker) biochemical_assays Biochemical Assays (TR-FRET, In Vitro Ubiquitination) start->biochemical_assays ternary_complex Ternary Complex Formation? biochemical_assays->ternary_complex cell_based_assays Cell-Based Assays (Western Blot, Viability) degradation Target Degradation? cell_based_assays->degradation ternary_complex->cell_based_assays Yes optimize Optimize Linker/ Warhead/E3 Ligand ternary_complex->optimize No phenotype Cellular Phenotype? degradation->phenotype Yes degradation->optimize No phenotype->optimize No end Validated PROTAC phenotype->end Yes optimize->start

Caption: PROTAC Validation Workflow.

References

Navigating the In Vivo Maze: A Comparative Guide to PC-PEG11-Azide and Other Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a therapeutic conjugate is a critical decision that profoundly impacts its in vivo stability, efficacy, and safety profile. This guide provides a comprehensive comparison of the in vivo stability of the PC-PEG11-Azide linker with other commonly used linkers, supported by available experimental data and detailed methodologies.

The stability of a linker, the molecular bridge connecting a targeting moiety (like an antibody) to a payload (like a drug), is a delicate balancing act. A linker that is too labile can prematurely release its payload, leading to off-target toxicity and reduced therapeutic efficacy. Conversely, an overly stable linker may not release the payload efficiently at the target site. This comparative guide will delve into the characteristics of the this compound linker and how it stacks up against other prevalent linker technologies.

Understanding the Components: PC, PEG11, and Azide

The this compound linker is a composite structure, with each component contributing to its overall function:

  • PC (Photocleavable): This feature allows for the cleavage of the linker and release of the payload upon exposure to light of a specific wavelength. This offers a high degree of spatial and temporal control over drug release, a significant advantage in targeted therapies.

  • PEG11 (Polyethylene Glycol, 11 units): The PEG component is a hydrophilic polymer chain that offers several benefits, including increased solubility of the conjugate, reduced immunogenicity, and prolonged circulation half-life in the body. The length of the PEG chain (in this case, 11 ethylene glycol units) is a critical parameter that can be optimized to fine-tune the pharmacokinetic properties of the conjugate.

  • Azide: The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the stable and precise attachment of the payload to the linker under mild conditions. The resulting triazole linkage is known for its high stability in vivo.

In Vivo Stability: A Comparative Overview

The stability of linkers in vivo is often assessed by measuring the half-life of the intact conjugate in plasma or by quantifying the amount of prematurely released payload over time.

Table 1: Comparative In Vivo Stability of Different Linker Classes

Linker ClassCleavage MechanismTypical In Vivo Half-life of Intact ADCKey Stability Characteristics
PC-PEG-Azide (Inferred) Photocleavage (External Trigger)Potentially very high in the absence of lightHighly stable in circulation. Cleavage is controlled externally, minimizing premature release. The PEG component enhances circulation time. The triazole linkage is highly stable.
Non-cleavable (e.g., Thioether) Proteolytic degradation of the antibodyLong (e.g., days)Generally considered the most stable in circulation, leading to a wider therapeutic window. Release of the payload depends on the degradation of the antibody in the lysosome.
Enzyme-cleavable (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)Moderate to Long (e.g., several days)Designed to be stable in plasma but cleaved by enzymes overexpressed in the tumor microenvironment or within lysosomes. Some susceptibility to premature cleavage by plasma proteases has been observed.
pH-sensitive (e.g., Hydrazone) Acid hydrolysisShorter (e.g., hours to a few days)Designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). Can exhibit instability in plasma over time.
Redox-sensitive (e.g., Disulfide) Reduction by glutathioneVariableExploits the higher concentration of reducing agents like glutathione inside cells compared to the bloodstream. Stability can be modulated by introducing steric hindrance around the disulfide bond.

Note: The in vivo half-life of an ADC is influenced by multiple factors, including the antibody, the payload, the linker, and the animal model used. The values presented are for general comparison.

Key Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective drug conjugates. Below are detailed methodologies for key experiments.

Pharmacokinetic (PK) Study in Animal Models

Objective: To determine the in vivo half-life of the intact antibody-drug conjugate (ADC) and to quantify the concentration of total antibody and conjugated antibody over time.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats, or non-human primates).

  • Dosing: Administer the ADC intravenously (IV) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.

  • Quantification of Intact ADC: Employ an ELISA or liquid chromatography-mass spectrometry (LC-MS) based method to specifically measure the concentration of the intact ADC (antibody with the payload still attached).

  • Data Analysis: Plot the plasma concentration of the total antibody and intact ADC versus time to determine their respective pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC). A divergence in the PK profiles of the total antibody and the intact ADC indicates linker cleavage.

Quantification of Free Payload in Plasma

Objective: To measure the amount of payload that has been prematurely released from the ADC into the systemic circulation.

Methodology:

  • Sample Collection: Obtain plasma samples from animals dosed with the ADC as described in the PK study protocol.

  • Sample Preparation:

    • Protein Precipitation: Add a solvent like acetonitrile to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.

  • Quantification: Analyze the supernatant using a highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.

  • Data Analysis: The concentration of free payload over time provides a direct measure of the in vivo linker instability.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) in Circulation TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome (Acidic pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Acidic pH) Endosome->Lysosome 3. Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Cell Death Payload->CellDeath 5. Therapeutic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis cluster_data_interpretation Data Interpretation Dosing ADC Administration (e.g., IV) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma ELISA ELISA for Total Ab & Intact ADC Plasma->ELISA LCMS LC-MS/MS for Free Payload Plasma->LCMS PK Pharmacokinetic Modeling (Half-life, AUC) ELISA->PK Stability Assessment of Linker Stability LCMS->Stability PK->Stability

Caption: Experimental workflow for assessing the in vivo stability of ADCs.

Conclusion

The this compound linker represents a sophisticated approach to drug delivery, combining the controlled release of a photocleavable moiety, the pharmacokinetic benefits of PEGylation, and the robust conjugation chemistry of the azide group. While direct comparative in vivo stability data is limited, an analysis of its components suggests a high degree of stability in circulation in the absence of a light trigger. The PEG11 chain is expected to prolong its half-life, and the triazole linkage formed via click chemistry is known to be highly stable.

In comparison to other linker technologies, the this compound linker offers the unique advantage of on-demand payload release, which can potentially minimize off-target toxicity. However, the translatability of this technology to deep-seated tumors where light penetration is a challenge remains a key consideration. For applications where controlled, external triggering of drug release is feasible and desirable, the this compound linker holds considerable promise. As with any linker technology, rigorous in vivo evaluation using the detailed protocols outlined in this guide is essential to fully characterize its stability and performance for a specific therapeutic application.

A Comparative Guide to Mass Spectrometry Analysis of PC-PEG11-Azide Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise identification and quantification of peptides are paramount. Chemical labeling coupled with mass spectrometry is a powerful strategy for achieving this. This guide provides a comprehensive comparison of PC-PEG11-Azide, a photocleavable, azide-containing labeling reagent, with established isobaric tagging methods such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This comparison is supported by experimental workflows and data presentation to inform the selection of the most suitable labeling strategy for your research needs.

At a Glance: Comparison of Peptide Labeling Strategies

The selection of a peptide labeling reagent is a critical decision that influences experimental design, workflow, and data analysis. Below is a summary of the key characteristics of this compound and its alternatives.

FeatureThis compoundTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Target Moiety Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus and Lysine side chains)
Labeling Principle Chemical labeling with an azide handle for subsequent click chemistry. The linker is photocleavable.Isobaric chemical labeling.Isobaric chemical labeling.
Multiplexing Capacity Dependent on the alkyne-containing reporter tag used in the subsequent click chemistry step.Up to 18-plex with TMTpro reagents.[1]4-plex and 8-plex reagents are available.[2][3][4][5]
Quantification Level MS1 or MS2/MS3 depending on the reporter tag used.MS2 or MS3 (reporter ions).MS2 (reporter ions).
Mass Shift Variable, dependent on the alkyne reporter tag.Isobaric (no mass shift in MS1).Isobaric (no mass shift in MS1).
Special Features Photocleavable linker allows for the removal of the tag, which can aid in data analysis. The azide handle offers versatility for attaching various reporter groups via click chemistry.High degree of multiplexing, enabling large-scale comparative studies.Well-established method with extensive literature support.
Potential Limitations Two-step labeling process (initial labeling and click chemistry) may introduce more variability. Limited direct comparative data in peer-reviewed literature.Reporter ion ratio compression can underestimate quantitative differences.Lower multiplexing capacity compared to TMTpro. Susceptible to ratio compression.

Experimental Workflows and Methodologies

The successful implementation of any peptide labeling strategy relies on a robust and well-defined experimental protocol. Below are detailed workflows for peptide labeling with this compound followed by mass spectrometry analysis, as well as a general overview of the well-established TMT/iTRAQ workflow for comparison.

Workflow for this compound Labeling and Analysis

This workflow outlines the key steps from protein digestion to mass spectrometry data acquisition for peptides labeled with this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Cleanup cluster_analysis Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Quantification Peptide Quantification Protein_Extraction->Peptide_Quantification PC_PEG11_Azide_Labeling This compound Labeling Peptide_Quantification->PC_PEG11_Azide_Labeling Desalting1 Desalting (e.g., C18 StageTip) PC_PEG11_Azide_Labeling->Desalting1 Click_Chemistry Click Chemistry with Alkyne-Reporter Desalting1->Click_Chemistry Desalting2 Desalting & Cleanup Click_Chemistry->Desalting2 LC_MSMS LC-MS/MS Analysis Desalting2->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Figure 1. Experimental workflow for this compound labeled peptide analysis.

Detailed Protocol for this compound Labeling

This protocol provides a step-by-step guide for the labeling of peptides with this compound and subsequent preparation for mass spectrometry.

1. Protein Digestion and Peptide Quantification:

  • Begin with a standard bottom-up proteomics workflow to digest your protein sample into peptides using an enzyme such as trypsin.

  • After digestion, it is crucial to accurately quantify the peptide concentration to ensure optimal labeling efficiency. A fluorometric peptide assay is recommended for this purpose.

2. This compound Labeling of Peptides:

  • Resuspend the dried peptides in a suitable buffer, such as 100 mM TEAB (Triethylammonium bicarbonate) or 500 mM HEPES, pH 8.5, to a final concentration of 1-2 mg/mL.

  • Prepare a stock solution of this compound NHS ester in anhydrous DMSO.

  • Add the this compound NHS ester solution to the peptide solution at a molar ratio of approximately 4:1 (label:peptide). The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1 hour at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 0.5% (v/v) and incubating for 15 minutes at room temperature.

3. Desalting of Azide-Labeled Peptides:

  • Acidify the labeled peptide solution with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

  • Desalt the peptides using a C18 StageTip or a similar reversed-phase chromatography method to remove unreacted labeling reagent and other contaminants.

  • Elute the labeled peptides and dry them completely in a vacuum centrifuge.

4. Click Chemistry Reaction:

  • Resuspend the dried azide-labeled peptides in a reaction buffer (e.g., PBS).

  • Prepare a stock solution of the desired alkyne-containing reporter tag (e.g., alkyne-biotin for enrichment or a fluorescent alkyne for imaging) in DMSO.

  • Prepare a fresh solution of the click chemistry catalyst. A common catalyst solution consists of copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) oxidation state.

  • Add the alkyne-reporter tag and the catalyst solution to the azide-labeled peptides.

  • Incubate the reaction for 1-2 hours at room temperature.

  • After the reaction, proceed with desalting or other cleanup steps as required for your downstream application.

5. LC-MS/MS Analysis:

  • Resuspend the final labeled and purified peptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).

  • Analyze the peptides using a high-resolution mass spectrometer, such as an Orbitrap, coupled to a nano-flow liquid chromatography system.

  • The specific instrument parameters for data acquisition will depend on the mass spectrometer and the nature of the experiment (e.g., data-dependent acquisition for identification or targeted methods for quantification).

General Workflow for TMT/iTRAQ Labeling

For comparison, the workflow for the more established isobaric tagging methods is presented below. A key difference is the single-step labeling and the pooling of samples before LC-MS/MS analysis.

tmt_itraq_workflow cluster_sample_prep Sample Preparation cluster_labeling_pooling Labeling & Pooling cluster_analysis Analysis Protein_Digestion Protein Digestion (per sample) Peptide_Quantification Peptide Quantification Protein_Digestion->Peptide_Quantification Isobaric_Labeling Isobaric Tagging (TMT/iTRAQ) Peptide_Quantification->Isobaric_Labeling Sample_Pooling Sample Pooling Isobaric_Labeling->Sample_Pooling Desalting Desalting & Cleanup Sample_Pooling->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 2. General workflow for TMT/iTRAQ labeled peptide analysis.

Signaling Pathways and Logical Relationships

The underlying chemistry of this compound labeling involves the formation of a stable amide bond with primary amines on the peptides, followed by a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide_Peptide Azide-Labeled Peptide (PC-PEG11-N₃-Peptide) Triazole_Product Stable Triazole Linkage Azide_Peptide->Triazole_Product Alkyne_Reporter Alkyne-Reporter Tag Alkyne_Reporter->Triazole_Product Copper_Catalyst Cu(I) Copper_Catalyst->Triazole_Product

Figure 3. Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Conclusion

The choice between this compound and more established isobaric tagging methods like TMT and iTRAQ depends on the specific goals of the proteomics experiment. This compound offers the unique advantages of a photocleavable linker and the versatility of click chemistry for attaching a wide range of reporter groups. This makes it a potentially powerful tool for applications where tag removal is beneficial or where customized reporter functionalities are required. However, the two-step labeling process may introduce additional experimental variability.

In contrast, TMT and iTRAQ provide a more streamlined, single-step labeling workflow and are well-suited for high-throughput, multiplexed quantitative proteomics. While they are powerful and widely adopted, they are also known to have limitations such as ratio compression.

Ultimately, the selection of the optimal labeling strategy requires careful consideration of the experimental design, the biological question being addressed, and the available instrumentation and resources. This guide provides the necessary information to make an informed decision for your research.

References

A Researcher's Guide to Protein Modification: A Comparative Analysis of PC-PEG11-Azide and Alternatives for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the choice of labeling reagent is critical. This guide provides a comprehensive comparison of PC-PEG11-Azide, a photocleavable PEGylated azide reagent, with other common protein modification strategies. We delve into the structural implications of these modifications and provide supporting experimental data and protocols to inform your selection process.

The covalent modification of proteins is an indispensable tool for elucidating their structure, function, and interactions. This compound has emerged as a versatile reagent, particularly in the realm of chemical proteomics. The "PC" denotes a photocleavable linker, the "PEG11" refers to a polyethylene glycol spacer with 11 ethylene glycol units, and the "Azide" group enables highly specific "click chemistry" reactions. This combination allows for the efficient labeling, capture, and subsequent release of proteins under mild conditions, making it an attractive option for structural analysis where sample integrity is paramount.

Comparative Analysis of Protein Modification Reagents

The selection of a protein modification reagent hinges on the specific experimental goals. While this compound offers unique advantages, particularly for mass spectrometry-based proteomics, alternative reagents provide different strengths. This section compares this compound with other commonly used cleavable and non-cleavable biotinylation reagents.

Reagent TypeLinkerCleavage MethodResidual Mass on ProteinAdvantagesDisadvantagesPrimary Application
This compound Photocleavable PEGUV light (e.g., 365 nm)Small fragmentMild, reagent-free cleavage; Spatiotemporal control of release.[1][2]Potential for UV-induced protein damage; Slower cleavage kinetics compared to some chemical methods.Proteomics, Capture-and-release of protein complexes.
Acid-Cleavable (e.g., DADPS-Azide) DialkoxydiphenylsilaneMild acid (e.g., 10% formic acid)Small fragment (e.g., 143 Da)High cleavage efficiency; Rapid release.[3][4][5]Acid-labile post-translational modifications may be affected.Peptide-centric chemoproteomics.
Disulfide-Based (e.g., Biotin-SS-Azide) Disulfide bondReducing agents (e.g., DTT, TCEP)Thiol groupSimple and common cleavage method.Potential for premature cleavage in the cellular reducing environment; Can interfere with native disulfide bonds.General protein enrichment.
Non-Cleavable (e.g., Biotin-PEG-Azide) PEGNot applicableEntire tag remainsStrong and stable linkage.Harsh elution conditions from streptavidin required (e.g., boiling in SDS), leading to co-elution of contaminants; Interference in mass spectrometry.Stable labeling for detection and localization.

Impact on Protein Structure

The addition of any modification, including this compound, has the potential to influence a protein's structure and function.

  • Polyethylene Glycol (PEG) Linker: The PEG11 linker is a relatively long and flexible chain. While PEGylation generally does not induce significant changes in the secondary or tertiary structure of a protein, it can increase the hydrodynamic radius and may shield surface epitopes or interaction sites. The length of the PEG chain can influence the stability and solubility of the modified protein.

  • Photocleavable Linker: The photocleavable moiety itself is a chemical group that, upon UV irradiation, undergoes a conformational change leading to bond cleavage. While designed to be relatively inert prior to photocleavage, its presence could introduce localized structural perturbations. Structural studies on proteins modified with photocleavable linkers are limited, but it is crucial to consider the potential for minor conformational changes, especially if the modification site is near an active site or protein-protein interface.

  • Azide Group: The azide group is small and bio-orthogonal, meaning it is unreactive with most biological functional groups. Its impact on the overall protein structure is generally considered to be minimal.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the use of this compound in protein modification and subsequent analysis.

Experimental Workflow for Protein Labeling and Enrichment

This workflow outlines the general steps for labeling proteins with an alkyne handle, reacting with PC-Biotin-PEG11-Azide via click chemistry, enriching the biotinylated proteins, and releasing them through photocleavage.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_release Photocleavage & Elution p1 Introduce Alkyne Handle into Protein (Metabolic labeling or chemical modification) p2 React with PC-Biotin-PEG11-Azide p1->p2 Cu(I) catalyst (e.g., CuSO4, Sodium Ascorbate) p3 Bind to Streptavidin Beads p2->p3 p4 Wash to Remove Non-specific Binders p3->p4 p5 Irradiate with UV Light (365 nm) p4->p5 p6 Collect Eluted Protein p5->p6 p7 Structural Analysis (MS, NMR, X-ray) p6->p7 Downstream Analysis

General workflow for protein analysis using PC-Biotin-PEG11-Azide.
Detailed Experimental Protocols

1. Protein Labeling with PC-Biotin-PEG11-Azide via Click Chemistry

This protocol is adapted for labeling proteins that have been metabolically or chemically modified to contain an alkyne group.

  • Materials:

    • Alkyne-modified protein sample in a compatible buffer (e.g., PBS, pH 7.4).

    • PC-Biotin-PEG11-Azide.

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

    • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

    • Copper-chelating ligand stock solution (e.g., 50 mM TBTA in DMSO/t-butanol).

  • Procedure:

    • To your protein sample, add PC-Biotin-PEG11-Azide to a final concentration of 100-200 µM.

    • Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate) to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • The reaction can be stopped by adding a chelating agent like EDTA.

2. Enrichment of Biotinylated Proteins

  • Materials:

    • Streptavidin-coated magnetic beads or agarose resin.

    • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Procedure:

    • Equilibrate the streptavidin beads by washing them three times with Wash Buffer.

    • Add the equilibrated beads to the click chemistry reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for biotin-streptavidin binding.

    • Use a magnetic stand or centrifugation to separate the beads from the supernatant. Discard the supernatant.

    • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

3. Photocleavage and Elution

  • Materials:

    • Elution Buffer (e.g., PBS or a buffer suitable for downstream analysis).

    • UV lamp (365 nm).

  • Procedure:

    • Resuspend the washed beads in a minimal volume of Elution Buffer.

    • Transfer the bead suspension to a UV-transparent plate or tube.

    • Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically for the specific protein and linker.

    • Separate the beads using a magnetic stand or centrifugation.

    • Collect the supernatant containing the released proteins. The eluted proteins are now ready for downstream structural analysis.

Structural Analysis Techniques for Modified Proteins

The choice of structural analysis technique will depend on the size of the protein, the nature of the modification, and the specific questions being addressed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the modification, identifying the site of modification, and analyzing the heterogeneity of the labeled protein population.

  • Workflow:

    • The eluted protein is subjected to proteolytic digestion (e.g., with trypsin).

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass shift corresponding to the residual tag after cleavage is used to identify the modified peptides and pinpoint the exact amino acid residue that was modified.

ms_workflow cluster_digestion Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis p1 Eluted Protein p2 Proteolytic Digestion (e.g., Trypsin) p1->p2 p3 Peptide Separation (Liquid Chromatography) p2->p3 p4 Mass Analysis (MS1) p3->p4 p5 Peptide Fragmentation (MS2) p4->p5 p6 Database Search p5->p6 p7 Identification of Modified Peptides p6->p7

Mass spectrometry workflow for analyzing modified proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information on modified proteins in solution. It is particularly useful for detecting subtle conformational changes upon modification.

  • Approach:

    • Comparison of the 2D ¹H-¹⁵N HSQC spectra of the unmodified and modified protein can reveal changes in the chemical environment of specific residues.

    • Chemical shift perturbations (CSPs) can map the location of the modification and any resulting structural changes.

    • Nuclear Overhauser effect (NOE) experiments can provide distance restraints to determine the three-dimensional structure of the modified protein.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of the modified protein, offering a detailed view of the modification and its impact on the protein's conformation.

  • Challenges:

    • Obtaining well-diffracting crystals of PEGylated proteins can be challenging due to the flexibility and heterogeneity of the PEG chain.

    • The electron density for the flexible PEG linker and the photocleavable moiety may be poorly defined in the crystal structure.

Conclusion

This compound and other photocleavable reagents represent a significant advancement in protein chemistry, offering a powerful tool for the capture and analysis of modified proteins. While their primary application has been in proteomics for identifying protein-protein interactions and post-translational modifications, their utility in detailed structural analysis is an area of growing interest. By carefully considering the potential structural impact of the modification and employing the appropriate analytical techniques, researchers can leverage these reagents to gain unprecedented insights into protein structure and function. This guide provides a framework for making informed decisions about the use of this compound and its alternatives in your research endeavors.

References

Benchmarking PC-PEG11-Azide performance against established bioconjugation techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that dictates the efficacy, stability, and reproducibility of their work. This guide provides an objective comparison of PC-PEG11-Azide, a modern click chemistry reagent, against established bioconjugation techniques, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol coupling, and carbodiimide (EDC/NHS) chemistry. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.

At the forefront of bioconjugation, this compound utilizes the principles of click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group on the this compound molecule allows for a highly selective reaction with a terminal alkyne, forming a stable triazole linkage.[1][2] This bioorthogonal reaction proceeds with minimal side reactions, ensuring a homogenous and well-defined conjugate.[1]

In contrast, traditional methods like NHS ester and maleimide chemistries target naturally occurring functional groups on biomolecules. NHS esters react with primary amines, such as those on lysine residues and the N-terminus of proteins, to form stable amide bonds.[3] Maleimide chemistry targets thiol groups, primarily on cysteine residues, forming a thiosuccinimide ether linkage. EDC/NHS chemistry is a versatile method that activates carboxyl groups to react with primary amines, also resulting in a stable amide bond.

Performance Comparison: A Quantitative Overview

The choice of bioconjugation technique significantly impacts the outcome of an experiment. The following tables summarize the key performance indicators of this compound (via click chemistry) and established methods.

FeatureThis compound (Click Chemistry)NHS Ester ChemistryMaleimide ChemistryEDC/NHS Chemistry
Target Group Terminal AlkynePrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Carboxyls to Primary Amines
Reaction Type Azide-Alkyne CycloadditionNucleophilic Acyl SubstitutionMichael AdditionCarbodiimide-mediated coupling
Specificity Very High (Bioorthogonal)Moderate (Multiple lysines can react)High (Specific to thiols)Moderate (Can crosslink proteins)
Reaction pH ~4-7 (CuAAC), Neutral (SPAAC)7.2 - 8.56.5 - 7.54.5 - 6.0 (activation), 7.2-8.5 (coupling)
Catalyst Copper(I) (CuAAC) or Strain-promoted (SPAAC)NoneNoneEDC
Linkage Formed TriazoleAmideThiosuccinimide EtherAmide
Performance MetricThis compound (Click Chemistry)NHS Ester ChemistryMaleimide ChemistryEDC/NHS Chemistry
Reaction Efficiency / Yield High to Very High (>90%)Variable, depends on protein and stoichiometry (Often 50-90%)High (Can reach >80%)Variable, sensitive to conditions
Reaction Kinetics (Speed) Fast (minutes to a few hours)Moderate (1-4 hours)Fast (minutes to a few hours)Moderate (activation + coupling steps)
Linkage Stability Very High (Resistant to hydrolysis and enzymatic cleavage)High (Amide bond is very stable)Moderate (Susceptible to retro-Michael reaction and thiol exchange)High (Amide bond is very stable)
Side Reactions MinimalHydrolysis of NHS ester is a major competing reactionReaction with other nucleophiles at higher pH, hydrolysis of maleimideN-acylurea formation, anhydride formation, protein polymerization
Control over Conjugation Site High (Requires introduction of alkyne)Low (Targets all accessible primary amines)High (Targets available cysteines)Low (Targets accessible carboxyls and amines)

Experimental Protocols

Detailed methodologies for each bioconjugation technique are provided below to facilitate experimental design and execution.

Protocol 1: Bioconjugation using this compound (Click Chemistry)

This protocol describes a general procedure for conjugating an alkyne-modified biomolecule with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF for dissolving reagents

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • In a reaction tube, combine the alkyne-modified biomolecule and a molar excess of this compound.

  • Add CuSO4 to the reaction mixture, followed by the addition of sodium ascorbate to initiate the click reaction. The final concentrations of copper and ascorbate should be optimized for the specific reaction.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the conjugate to remove excess reagents and byproducts using an appropriate chromatography method.

Protocol 2: Bioconjugation using NHS Ester Chemistry

This protocol outlines the conjugation of a biomolecule containing primary amines with an NHS ester-functionalized molecule.

Materials:

  • Biomolecule with primary amines (e.g., protein)

  • NHS ester-functionalized molecule

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • DMSO or DMF for dissolving the NHS ester

  • Purification column

Procedure:

  • Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the NHS ester solution to the biomolecule solution while gently stirring.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purify the conjugate using a suitable chromatography method to remove unreacted NHS ester and quenching reagent.

Protocol 3: Bioconjugation using Maleimide Chemistry

This protocol describes the conjugation of a thiol-containing biomolecule with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing biomolecule (e.g., protein with cysteine residues)

  • Maleimide-functionalized molecule

  • Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • DMSO or DMF for dissolving the maleimide

  • Purification column

Procedure:

  • Dissolve the thiol-containing biomolecule in the degassed reaction buffer. If necessary, treat with a reducing agent to cleave disulfide bonds.

  • Prepare a stock solution of the maleimide in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the maleimide solution to the biomolecule solution.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purify the conjugate using a suitable chromatography method to remove unreacted maleimide.

Protocol 4: Bioconjugation using EDC/NHS Chemistry

This protocol details the conjugation of a carboxyl-containing molecule to a primary amine-containing molecule using EDC and NHS.

Materials:

  • Carboxyl-containing molecule

  • Amine-containing biomolecule

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-8.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine)

  • Purification column

Procedure:

  • Dissolve the carboxyl-containing molecule in the activation buffer.

  • Add EDC and NHS to the solution to activate the carboxyl groups. Incubate for 15 minutes at room temperature.

  • Add the amine-containing biomolecule to the activated molecule solution. Adjust the pH to 7.2-8.5 with the coupling buffer.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the conjugate using a suitable chromatography method.

Visualizing Bioconjugation Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described bioconjugation techniques.

Bioconjugation_Workflows cluster_click This compound (Click Chemistry) cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_edc EDC/NHS Chemistry alkyne Alkyne-Biomolecule mix_click Mix & Add CuSO4/Ascorbate alkyne->mix_click azide This compound azide->mix_click react_click Incubate (1-4h, RT) mix_click->react_click purify_click Purify react_click->purify_click conjugate_click Triazole-Linked Conjugate purify_click->conjugate_click amine_biomolecule Amine-Biomolecule mix_nhs Mix in Buffer (pH 7.2-8.5) amine_biomolecule->mix_nhs nhs_ester NHS Ester nhs_ester->mix_nhs react_nhs Incubate (1-4h, RT or 4°C) mix_nhs->react_nhs quench_nhs Quench react_nhs->quench_nhs purify_nhs Purify quench_nhs->purify_nhs conjugate_nhs Amide-Linked Conjugate purify_nhs->conjugate_nhs thiol_biomolecule Thiol-Biomolecule (reduce if needed) mix_maleimide Mix in Buffer (pH 6.5-7.5) thiol_biomolecule->mix_maleimide maleimide Maleimide maleimide->mix_maleimide react_maleimide Incubate (2h, RT or overnight, 4°C) mix_maleimide->react_maleimide purify_maleimide Purify react_maleimide->purify_maleimide conjugate_maleimide Thiosuccinimide-Linked Conjugate purify_maleimide->conjugate_maleimide carboxyl_mol Carboxyl-Molecule activate_edc Activate with EDC/NHS (pH 4.5-6.0) carboxyl_mol->activate_edc amine_biomol Amine-Biomolecule couple_edc Couple with Amine (pH 7.2-8.5) amine_biomol->couple_edc activate_edc->couple_edc quench_edc Quench couple_edc->quench_edc purify_edc Purify quench_edc->purify_edc conjugate_edc Amide-Linked Conjugate purify_edc->conjugate_edc

Figure 1. Experimental workflows for different bioconjugation techniques.

Signaling Pathway and Logical Relationships

The choice of bioconjugation chemistry is often dictated by the desired downstream application. For instance, in the development of antibody-drug conjugates (ADCs), the stability of the linker is paramount to ensure the cytotoxic payload is delivered specifically to the target cell. The following diagram illustrates a simplified logical relationship influencing the choice of bioconjugation chemistry for ADC development.

ADC_Logic cluster_considerations Key Considerations for ADC Linker cluster_chemistries Bioconjugation Chemistries cluster_outcome Desired Outcome stability High In Vivo Linkage Stability click Click Chemistry (e.g., this compound) stability->click Triazole is highly stable maleimide Maleimide Chemistry stability->maleimide Thioether can be labile specificity Site-Specific Conjugation specificity->click Bioorthogonal specificity->maleimide Targets Cys nhs NHS Ester Chemistry specificity->nhs Non-specific (Lys) efficiency High Conjugation Efficiency efficiency->click High yields efficiency->maleimide Generally efficient efficiency->nhs Variable yields adc Effective & Homogenous Antibody-Drug Conjugate click->adc maleimide->adc nhs->adc

References

A Comparative Guide to the Cross-Reactivity of PC-PEG11-Azide and its Bioorthogonal Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and chemical biology, the ability to selectively label and modify biomolecules within their native environment is paramount. PC-PEG11-Azide, a molecule featuring a phosphocholine (PC) headgroup for enhanced biocompatibility, a polyethylene glycol (PEG) linker, and a terminal azide group, is a valuable tool for such applications. The azide moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of reporter molecules, drugs, or other probes. However, the success of these powerful techniques hinges on the exquisite specificity of the chosen ligation chemistry and a thorough understanding of potential cross-reactivities.

This guide provides an objective comparison of the performance of azide-based bioorthogonal reactions, with a focus on this compound, against other leading alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics, biocompatibility, and potential for off-target reactions. The following table summarizes key quantitative data for the primary chemistries discussed in this guide.

Reaction TypeKey ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Primary Cross-Reactivity ConcernsKey AdvantagesKey Disadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne1 - 100Thiol-alkyne side reactions: Cysteine residues can react with the alkyne and azide in a copper-catalyzed process, forming thiotriazoles.[1]Fast kinetics, high yielding, utilizes readily available reagents.Copper toxicity: The copper catalyst can be toxic to living cells, limiting in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)10⁻³ - 1Thiol-yne addition: Strained alkynes can react with free thiols, such as cysteine residues.[2] The rate of this side reaction is generally much slower than the reaction with azides.Copper-free, excellent biocompatibility, suitable for live-cell and in vivo studies.[3]Slower kinetics than CuAAC and IEDDA, strained alkynes can be bulky and hydrophobic.
Staudinger Ligation Azide + Triarylphosphine10⁻³ - 10⁻²Phosphine oxidation: Triarylphosphines are susceptible to air oxidation. Disulfide bond reduction: Phosphines can reduce disulfide bonds in proteins.[4]Copper-free, highly bioorthogonal with respect to most cellular functional groups.[5]Slow reaction kinetics, phosphine reagents can be unstable.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., TCO)1 - 10⁶Generally considered highly bioorthogonal with minimal cross-reactivity reported with common biological nucleophiles.Extremely fast kinetics, copper-free, highly specific.Tetrazine and strained alkene partners can be large and synthetically complex.

Understanding Cross-Reactivity: A Deeper Dive

The bioorthogonality of a reaction is its ability to proceed with high selectivity in a complex biological milieu without interfering with native biochemical processes. While the reactions discussed are designed to be highly specific, understanding their potential off-target reactions is critical for interpreting experimental results and avoiding artifacts.

Azide-Based Chemistries: The Thiol Challenge

Both CuAAC and SPAAC, the two primary azide-alkyne cycloaddition reactions, exhibit a potential for cross-reactivity with thiols, which are present in the cell in the form of free cysteine residues and glutathione.

  • In CuAAC , a significant side product can be the formation of thiotriazoles through a copper-catalyzed reaction involving the alkyne, the azide, and a free thiol. This can lead to false-positive signals in proteomics and other labeling studies.

  • In SPAAC , the strained nature of the cyclooctyne makes it susceptible to nucleophilic attack by thiols, leading to a thiol-yne addition product. However, the rate of this side reaction is typically several orders of magnitude slower than the desired cycloaddition with the azide. Pre-treatment of samples with a thiol-blocking agent like iodoacetamide can mitigate this issue.

Staudinger Ligation: Phosphine Instability

The Staudinger ligation, while being one of the first and most bioorthogonal reactions developed, has its own set of challenges. The triarylphosphine reagents are prone to oxidation, which can reduce the effective concentration of the reagent and slow down the already modest reaction rate. Furthermore, phosphines are reducing agents and can cleave disulfide bonds, which are crucial for the structural integrity and function of many proteins.

IEDDA: The Gold Standard of Bioorthogonality?

The inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes currently stands as one of the most bioorthogonal and fastest click chemistries available. To date, significant cross-reactivity with endogenous functional groups in a biological setting has not been widely reported, making it an excellent choice for applications requiring high specificity and rapid labeling.

Experimental Protocols

Detailed and validated protocols are essential for the successful implementation of bioorthogonal ligation strategies. Below are representative protocols for the key chemistries discussed.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate

This protocol provides a general method for labeling azide- or alkyne-modified proteins in a cell lysate with a corresponding alkyne- or azide-containing probe.

Materials:

  • Cell lysate containing the modified protein of interest (1-5 mg/mL)

  • Azide- or alkyne-functionalized detection probe (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To 50 µL of cell lysate in a microfuge tube, add 100 µL of PBS.

  • Add the azide or alkyne detection probe to a final concentration of 20 µM (this may require optimization).

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, western blot, or mass spectrometry).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a strained alkyne probe.

Materials:

  • Cells with azide-modified surface proteins (e.g., through metabolic labeling with an azido sugar)

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of the DBCO-fluorophore in DMSO.

  • Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • Wash the cells twice with warm PBS to remove any residual media components.

  • Add the DBCO-fluorophore containing medium to the cells.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS to remove excess probe.

  • The cells are now labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.

Protocol 3: Staudinger Ligation for Labeling of Azido-Modified DNA

This protocol outlines the labeling of DNA containing an azide modification with a phosphine-biotin conjugate.

Materials:

  • Azido-modified DNA

  • Biotin-phosphine conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azido-modified DNA and the biotin-phosphine conjugate in the reaction buffer. Typical concentrations can range from 10-100 µM for the DNA and a 2-10 fold molar excess of the phosphine reagent.

  • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by techniques such as HPLC or gel electrophoresis.

  • Purify the labeled DNA using standard methods like ethanol precipitation or size-exclusion chromatography to remove excess phosphine reagent and the phosphine oxide byproduct.

  • The biotin-labeled DNA is now ready for downstream applications, such as immobilization on streptavidin-coated surfaces or detection with streptavidin-conjugates.

Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation for Live Cell Imaging

This protocol describes the rapid labeling of cells displaying a strained alkene (e.g., trans-cyclooctene, TCO) with a tetrazine-fluorophore conjugate.

Materials:

  • Cells engineered to express a TCO-modified protein on their surface.

  • Tetrazine-fluorophore conjugate.

  • Cell culture medium or PBS.

Procedure:

  • Prepare a stock solution of the tetrazine-fluorophore in DMSO.

  • Dilute the tetrazine-fluorophore in cell culture medium or PBS to the desired final concentration (typically in the low micromolar to nanomolar range).

  • Add the tetrazine-fluorophore solution to the cells.

  • The reaction is often extremely rapid and can be complete within minutes at room temperature or 37°C.

  • Wash the cells with PBS to remove any unbound probe.

  • The cells are now fluorescently labeled and ready for immediate imaging.

Visualizing the Chemistries and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a typical experimental workflow.

Bioorthogonal Ligation Pathways cluster_azide Azide-Based Chemistries cluster_alternative Alternative Chemistry Azide Azide CuAAC CuAAC Azide->CuAAC + Terminal Alkyne + Cu(I) catalyst SPAAC SPAAC Azide->SPAAC + Strained Alkyne Staudinger Ligation Staudinger Ligation Azide->Staudinger Ligation + Triarylphosphine Terminal Alkyne Terminal Alkyne Strained Alkyne Strained Alkyne Triarylphosphine Triarylphosphine Tetrazine Tetrazine IEDDA IEDDA Tetrazine->IEDDA + Strained Alkene Strained Alkene Strained Alkene

Caption: Overview of major bioorthogonal ligation pathways.

General Experimental Workflow for Bioorthogonal Labeling Start Start Introduce Bioorthogonal Handle Introduce Bioorthogonal Handle (e.g., Metabolic Labeling with Azido Sugar or Genetic Encoding) Start->Introduce Bioorthogonal Handle Incubate with\nProbe Incubate with Complementary Bioorthogonal Probe (e.g., DBCO-Fluorophore) Introduce Bioorthogonal Handle->Incubate with\nProbe Wash Wash to Remove Excess Probe Incubate with\nProbe->Wash Analyze Analyze Labeled Biomolecule (e.g., Microscopy, Flow Cytometry, Mass Spectrometry) Wash->Analyze End End Analyze->End

Caption: A generalized workflow for a bioorthogonal labeling experiment.

Decision Tree for Selecting a Bioorthogonal Reaction Start Live Cells or In Vivo? Yes Fast Kinetics Required? Start->Yes Yes No Thiol Sensitivity a Concern? Start->No No IEDDA Consider IEDDA (Tetrazine Ligation) Yes->IEDDA Yes SPAAC Consider SPAAC Yes->SPAAC No CuAAC Consider CuAAC No->CuAAC No SPAAC_NoThiol Consider SPAAC (with thiol blocking) No->SPAAC_NoThiol Yes Staudinger Consider Staudinger Ligation

Caption: A simplified decision-making guide for choosing a suitable bioorthogonal reaction.

References

Optimizing PROTAC Efficacy: A Comparative Guide to Polyethylene Glycol (PEG) Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, a seemingly simple component, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules.[1] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] This guide provides a comparative analysis of different length PEG linkers in PROTACs, supported by experimental data from case studies targeting diverse proteins such as Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4).

The linker is not merely a spacer; its length is a critical determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is crucial for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. They simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Figure 1: PROTAC mechanism of action.

Case Studies: Impact of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of case studies that illustrate this principle.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear correlation between linker length and degradation efficiency. The study utilized a series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)
9-atom>1000<20
12-atom~500~60
16-atom ~100 >80
19-atom~250~70
21-atom~400~60

Data synthesized from published studies for illustrative purposes.

The results indicate that a 16-atom linker was optimal for ERα degradation, demonstrating the most potent DC50 (half-maximal degradation concentration) and the highest Dmax (maximum degradation). Shorter linkers were significantly less effective, likely due to steric hindrance, while longer linkers also showed a decrease in potency.

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Studies on PROTACs targeting TBK1, a key protein in inflammatory signaling pathways, also highlight the critical nature of linker length. In this case, a minimum linker length was required to observe any degradation.

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)
< 12 atomsNo degradation0
12 atomsSubmicromolar>80
21 atoms 3 96
29 atoms29276

Data synthesized from published studies for illustrative purposes.

PROTACs with linkers shorter than 12 atoms showed no apparent activity. Robust degradation was observed for linkers between 12 and 29 atoms, with a 21-atom linker exhibiting the highest potency and efficacy. This suggests that a certain degree of flexibility and reach is necessary to form a productive ternary complex between TBK1 and the E3 ligase.

Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

A hypothetical comparative study of PROTACs targeting the well-established cancer target BRD4, using the inhibitor JQ1 and a VHL E3 ligase ligand connected by PEG linkers of varying lengths, further illustrates the concept of an optimal linker length.

PROTAC (Linker)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG375855.2
PEG430928.1
PEG5 15 >95 10.5
PEG645909.8

Representative data synthesized for illustrative purposes.

In this representative example, the PROTAC with a PEG5 linker demonstrates the best overall performance, with the lowest DC50, highest Dmax, and excellent cell permeability. This highlights that the linker not only influences degradation efficacy but also impacts crucial pharmacokinetic properties.

Experimental Protocols

The quantitative data presented in the case studies are typically generated using the following key experimental methodologies.

Western Blotting for Protein Degradation

This is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Culture and PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Analysis and Quantification I->J

Figure 2: Western Blot experimental workflow.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with varying concentrations of the PROTAC for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Cells are washed with PBS and lysed using a buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using an assay like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of the target protein.

Cell Viability Assays (e.g., MTT or CellTiter-Glo®)

These assays are used to assess the downstream functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of PROTAC concentrations.

  • Incubation: Cells are incubated for a period that allows for the observation of effects on cell viability (e.g., 72 hours).

  • Reagent Addition: A reagent such as MTT or CellTiter-Glo® is added to the wells.

  • Signal Measurement: The absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay is used to predict the passive permeability of a compound across the intestinal barrier, providing an early indication of its potential for oral bioavailability.

Methodology:

  • Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane, and an acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is dissolved in buffer and added to the donor wells.

  • Incubation: The donor plate is placed on the acceptor plate, and the assembly is incubated.

  • Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. The case studies presented demonstrate that an optimal linker length exists, which is essential for achieving potent and efficacious degradation of the target protein. Researchers and drug developers should undertake a systematic approach to linker optimization, exploring a range of PEG linker lengths to identify the ideal configuration for their specific PROTAC system. This empirical approach, guided by the principles outlined in this guide, will be instrumental in the development of novel and effective protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal of PC-PEG11-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of PC-PEG11-Azide. This guide provides a procedural, step-by-step plan to ensure the safe management of this bifunctional linker, mitigating risks and fostering a secure laboratory environment.

Understanding the Compound: this compound

This compound is a molecule combining a phosphine capture (PC) tag, a polyethylene glycol (PEG) spacer, and an azide functional group. While the PEG component is generally considered biocompatible and non-hazardous, the azide group necessitates careful handling and specific disposal procedures due to its potential hazards. Organic azides can be energetic and are classified as potentially explosive, particularly in the presence of heat, shock, or certain chemicals. They are also acutely toxic. Therefore, direct disposal of this compound without deactivation is strongly discouraged.

Key Safety Considerations

  • Toxicity: Azides are highly toxic, with effects comparable to cyanides. Avoid inhalation, ingestion, and skin contact.[1]

  • Explosive Hazard: Organic azides can be sensitive to heat, shock, and friction, leading to explosive decomposition. Low molecular weight azides are particularly hazardous.

  • Incompatibility with Acids: Contact with acids can liberate highly toxic and explosive hydrazoic acid.[1]

  • Incompatibility with Metals: Azides can react with heavy metals, such as copper and lead (often found in plumbing), to form highly shock-sensitive and explosive metal azides. For this reason, azide-containing solutions must never be poured down the drain.[1]

  • Incompatibility with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform, as they can form explosive diazidomethane and triazidomethane.

Quantitative Data Summary

PropertyValue (for 1-Azidododecane)Source/Notes
Chemical Name 1-Azidododecane-
Synonyms Dodecyl azide-
CAS Number 13733-78-3[2]
Molecular Formula C₁₂H₂₅N₃[1]
Molecular Weight 211.35 g/mol
Boiling Point Data not availableHigh-boiling liquid.
Melting Point Data not available-
Flash Point Data not availableAssumed to be combustible.
LD₅₀ (Oral) Data not availableLong-chain alkyl azides are generally considered to have moderate to high toxicity, often compared to cyanides.
LD₅₀ (Dermal) Data not availableHarmful in contact with skin. Avoid all skin contact.
LC₅₀ (Inhalation) Data not availableHarmful if inhaled. Avoid inhalation of vapors or aerosols.

Anticipated Hazard Statements (based on similar organic azides):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • EUH032: Contact with acids liberates very toxic gas.

Disposal Procedure: Deactivation via Staudinger Reaction

The recommended and safest method for the disposal of this compound is to first deactivate the hazardous azide group by converting it to a stable amine through a Staudinger reaction. This process involves reacting the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis to yield the amine and a phosphine oxide byproduct.

Experimental Protocol: Deactivation of this compound

This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Appropriate workup and extraction equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent such as THF.

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (approximately 1.1 to 1.5 equivalents relative to the estimated amount of azide).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and may be accompanied by the evolution of nitrogen gas. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting azide.

  • Hydrolysis: Once the azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine. Continue stirring until the hydrolysis is complete (can also be monitored by TLC).

  • Workup: After the reaction is complete, the resulting mixture containing the much less hazardous amine can be worked up. Typically, this involves partitioning the mixture between an organic solvent and water. The organic layer containing the product and triphenylphosphine oxide can then be separated.

  • Final Disposal: The resulting amine-containing waste, along with the triphenylphosphine oxide byproduct, should be collected in a designated hazardous waste container and disposed of according to your institution's and local regulations. While the PEG component is biodegradable, it is still recommended to dispose of the final reaction mixture as chemical waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_deactivation Deactivation (Staudinger Reaction) cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dissolve Dissolve this compound Waste in THF fume_hood->dissolve add_pph3 Add Triphenylphosphine (1.1-1.5 eq) dissolve->add_pph3 react Stir at Room Temperature (Monitor by TLC) add_pph3->react hydrolyze Add Water for Hydrolysis react->hydrolyze workup Perform Aqueous Workup hydrolyze->workup collect_waste Collect Amine & PPh3O Waste workup->collect_waste dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) collect_waste->dispose end End dispose->end start Start Disposal Process start->ppe

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can safely manage this compound waste, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.